Boc-Lys(Fmoc)-OMe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(32)29-23(24(30)33-4)15-9-10-16-28-25(31)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,31)(H,29,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSZDVABASFMMF-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718456 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133628-28-1 | |
| Record name | Methyl N~2~-(tert-butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a crucial building block in synthetic peptide chemistry. The strategic placement of its orthogonal protecting groups, the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 9-fluorenylmethoxycarbonyl (Fmoc) group at the ε-amino position, coupled with a C-terminal methyl ester, offers unique advantages in the design and synthesis of complex peptides and peptidomimetics.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a Boc group, the ε-amino group is protected by an Fmoc group, and the C-terminal carboxylic acid is esterified as a methyl ester. This specific arrangement of protecting groups is key to its utility in chemical synthesis.
Structure:
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Chemical Name | Nα-Boc-Nε-Fmoc-L-lysine methyl ester | |
| Synonyms | Boc-L-Lys(Fmoc)-OMe | [] |
| CAS Number | 133628-28-1 | |
| Molecular Formula | C₂₇H₃₄N₂O₆ | [] |
| Molecular Weight | 482.58 g/mol | [] |
| Appearance | White to off-white powder | |
| Melting Point | 101-108 °C | |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | |
| Purity | ≥ 98% (HPLC) | [] |
Orthogonal Protection Strategy
The key feature of this compound is its orthogonal protection scheme. The Boc and Fmoc groups can be selectively removed under different chemical conditions, allowing for precise control over the synthesis of complex peptide architectures.
-
Boc (tert-butyloxycarbonyl) Group: This group is labile to strong acids, such as trifluoroacetic acid (TFA). It is stable under the basic conditions used for Fmoc group removal.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. It is stable to the acidic conditions used for Boc group removal.
-
Methyl Ester: The C-terminal methyl ester can be hydrolyzed under basic conditions (saponification) to yield the free carboxylic acid.
This orthogonality is fundamental to its application in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Experimental Protocols
Synthesis of Nα-Boc-Nε-Fmoc-L-lysine methyl ester
General Procedure:
-
Starting Material: Nα-Boc-Nε-Fmoc-L-lysine.
-
Esterification: The carboxylic acid of the starting material is converted to its methyl ester. A common method is to use a methylating agent such as methyl iodide in the presence of a mild base like cesium carbonate in a suitable solvent (e.g., dimethylformamide).[2]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove inorganic salts. The crude product is extracted into an organic solvent (e.g., ethyl acetate), dried over a drying agent (e.g., MgSO₄), and the solvent is evaporated.[2]
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure Nα-Boc-Nε-Fmoc-L-lysine methyl ester.
Purification and Analysis
Purification:
-
Column Chromatography: As mentioned in the synthesis protocol, silica gel column chromatography is a standard method for purifying the final product. The choice of eluent system will depend on the polarity of the compound and any impurities present.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing the purity of this compound. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The compound is detected by UV absorbance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound. The spectra would show characteristic peaks for the Boc, Fmoc, and methyl ester groups, as well as the lysine backbone.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the carbonyl groups of the ester and carbamates, and the N-H bonds.
Applications in Peptide Synthesis
This compound is a valuable building block for the synthesis of peptides with specific modifications at the lysine side chain. Its unique protection scheme allows for the selective deprotection of either the α-amino or ε-amino group, enabling diverse synthetic strategies.
Solution-Phase Peptide Synthesis:
In solution-phase synthesis, the methyl ester of this compound can be advantageous as it enhances solubility in organic solvents, which can improve coupling efficiency.[] The general workflow for incorporating this building block is as follows:
Applications in Drug Development and Research:
The ability to selectively modify the lysine side chain makes this compound a valuable tool in various research and development areas:
-
Peptide-Drug Conjugates: The ε-amino group can be deprotected to allow for the attachment of cytotoxic drugs, imaging agents, or other functional molecules.
-
Branched Peptides: The lysine side chain can serve as a branching point for the synthesis of dendritic peptides or multiple antigenic peptides (MAPs).
-
Post-Translational Modification Studies: This building block can be used to synthesize peptides with specific modifications at a lysine residue, mimicking post-translational modifications found in proteins.
While this guide provides a comprehensive overview, researchers should always refer to the latest literature and safety data sheets for the most up-to-date information and handling procedures. The versatility of this compound makes it an indispensable reagent for advanced peptide chemistry and the development of novel peptide-based therapeutics and research tools.
References
A Comprehensive Technical Guide to Boc-Lys(Fmoc)-OMe (CAS: 133628-28-1) for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a critical building block in the field of peptide chemistry. This document serves as a comprehensive resource, detailing its physicochemical properties, applications, and a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).
Core Compound Data
This compound is a derivative of the amino acid L-lysine, strategically modified with two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group at the α-amino position and a fluorenylmethyloxycarbonyl (Fmoc) group at the ε-amino position of the side chain. The methyl ester at the C-terminus enhances its solubility in organic solvents commonly used in peptide synthesis. This dual protection scheme allows for selective deprotection and subsequent modification, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and bioconjugates.[1][2]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 133628-28-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₇H₃₄N₂O₆ | [1][2] |
| Molecular Weight | 482.58 g/mol | [1][2][4] |
| Purity | ≥97% (HPLC) | [1][2][3] |
| Melting Point | 101-108 °C | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Optical Rotation | [a]D²⁰ = -9 ± 2º (c=1 in CH₃CN) | [1] |
| Storage Conditions | 0-8 °C, sealed in a dry environment | [1][2][3] |
IUPAC and Other Identifiers
| Identifier Type | Identifier | References |
| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate | [2][3] |
| Synonyms | Boc-L-Lys(Fmoc)-OMe, (S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | [1][2][3][5] |
| InChI Key | NUSZDVABASFMMF-QHCPKHFHSA-N | [2][3] |
Applications in Research and Development
This compound is a cornerstone reagent in several advanced scientific domains:
-
Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS), where the orthogonal Boc and Fmoc protecting groups allow for selective deprotection strategies. This is crucial for the synthesis of peptides with specific side-chain modifications or for the creation of branched peptides.[1][2]
-
Drug Development: This compound is integral to the development of peptide-based therapeutics. The incorporation of lysine residues can enhance the stability, solubility, and bioavailability of drug candidates.[1]
-
Bioconjugation: The ε-amino group of the lysine side chain, once deprotected, serves as a reactive handle for the attachment of various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[1]
-
Epigenetics Research: Derivatives of this compound are used to synthesize histone tail peptides with specific post-translational modifications, such as methylation, which are crucial for studying epigenetic regulation.
Experimental Protocols
The following section provides a detailed, representative protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).
General Fmoc-SPPS Workflow
The synthesis of a peptide on a solid support generally follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Incorporation of this compound
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel.
1. Resin Preparation:
- Place 150 mg of Rink Amide resin (0.66 mmol/g loading) in the reaction vessel.
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Fmoc Deprotection:
- Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes.
- Drain the solution.
- Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A Kaiser test should be performed to confirm the presence of a free primary amine.
3. Coupling of this compound:
- In a separate vial, dissolve 241 mg (0.5 mmol, 5 eq.) of this compound and 190 mg (0.5 mmol, 5 eq.) of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in 5 mL of DMF.
- Add 174 µL (1.0 mmol, 10 eq.) of N,N-diisopropylethylamine (DIPEA) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 2-4 hours at room temperature.
- Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
5. Subsequent Steps:
- For the next amino acid in the sequence, the Fmoc group on the lysine side chain remains protected, while the Boc group at the N-terminus would be removed under acidic conditions (this is not the standard Fmoc-SPPS procedure and highlights the orthogonal nature). In a standard Fmoc-SPPS, the N-terminal protecting group would be Fmoc, which is removed in the next cycle. This specific building block is more suited for scenarios where side-chain modification is desired.
6. Final Cleavage and Deprotection:
- After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail, for example, 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Fmoc group on the lysine side chain will remain intact if desired, or can be removed with piperidine prior to cleavage.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Context
While this compound is not directly involved in signaling pathways, it is a key component for synthesizing peptides that can modulate these pathways. For instance, a peptide inhibitor of a protein kinase could be synthesized using this amino acid. The lysine residue could be crucial for receptor binding or could be a site for post-synthesis modification to attach a fluorescent probe for imaging studies.
The diagram below illustrates a hypothetical scenario where a custom-synthesized peptide, potentially containing a lysine residue incorporated using this compound, inhibits a kinase in a signaling cascade.
Caption: Inhibition of a kinase signaling pathway by a synthesized peptide.
This guide provides a foundational understanding of this compound for its effective application in research and development. The provided data and protocols are intended to facilitate the work of scientists in the fields of peptide chemistry, drug discovery, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. US3780015A - Process for preparing lysine containing peptides - Google Patents [patents.google.com]
- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Orthogonal Protection of Boc-Lys(Fmoc)-OMe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of the orthogonally protected amino acid derivative, tert-butyloxycarbonyl-L-lysine(9-fluorenylmethoxycarbonyl)-methyl ester (Boc-Lys(Fmoc)-OMe). This specialized building block offers strategic advantages in advanced peptide synthesis and modification, particularly in solution-phase methodologies and for the construction of complex peptide architectures.
The Core Principle: Orthogonal Protection
In peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence.[1] The concept of "orthogonal protection" is fundamental, allowing for the selective removal of one type of protecting group in the presence of others by employing different chemical conditions.[1][2][3]
The this compound derivative exemplifies this principle by utilizing two distinct protecting groups with mutually exclusive deprotection chemistries:
-
Boc (tert-butyloxycarbonyl): This group protects the α-amino group of lysine and is labile to acidic conditions, typically being removed with trifluoroacetic acid (TFA).[3]
-
Fmoc (9-fluorenylmethoxycarbonyl): This group safeguards the ε-amino group of the lysine side chain and is removed under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4]
The methyl ester (-OMe) at the C-terminus provides protection for the carboxylic acid group and is typically removed by saponification under basic conditions (e.g., with LiOH or NaOH), a condition distinct from those used for Boc and Fmoc removal. This three-tiered protection strategy allows for precise, stepwise modifications at different positions of the lysine residue.
Strategic Applications in Peptide Chemistry
The unique arrangement of protecting groups in this compound makes it a valuable tool for specific applications that are not as readily addressed with the more common Fmoc-Lys(Boc)-OH. Its primary utility is found in:
-
Solution-Phase Peptide Synthesis: The methyl ester is well-suited for synthesis in solution, as opposed to the solid-phase synthesis (SPPS) where a resin anchor acts as the C-terminal protecting group.
-
Synthesis of Branched and Cyclic Peptides: The ability to selectively deprotect the ε-amino group of the lysine side chain by removing the Fmoc group allows for the construction of branched peptides.[5] The peptide chain can be elongated from this newly liberated amine. Similarly, this functionality can be used to form cyclic peptides through side-chain to C-terminus or side-chain to N-terminus cyclization.
-
Site-Specific Labeling and Conjugation: Following selective Fmoc removal, the ε-amino group of the lysine side chain becomes available for conjugation with various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG) chains, or other bioactive moieties.[5] This is crucial in the development of diagnostic probes and targeted therapeutics.[6]
Chemical Structures and Deprotection Pathways
The chemical structure of this compound and its selective deprotection pathways are visualized below.
Caption: Chemical structure of this compound.
The following diagram illustrates the orthogonal deprotection workflows for this compound.
Caption: Orthogonal deprotection pathways of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the selective deprotection of the Boc and Fmoc groups.
Boc Group Deprotection (α-Amino Deprotection)
The Boc group is removed under acidic conditions, most commonly using trifluoroacetic acid (TFA).[7]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. The concentration of TFA can range from 20% to 50% (v/v) relative to DCM.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution is advised due to CO₂ evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected product, H-Lys(Fmoc)-OMe, as a TFA salt if the basic wash is omitted.[7]
-
Fmoc Group Deprotection (ε-Amino Deprotection)
The Fmoc group is cleaved under mild basic conditions using piperidine.[4]
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stir bar and stirrer
Procedure:
-
Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8][9]
-
Dissolution: Dissolve this compound in DMF in a round-bottom flask with a magnetic stir bar.
-
Reaction: Add the 20% piperidine in DMF solution to the reaction mixture. Stir at room temperature. The reaction is typically rapid, often completing within 5-30 minutes.[9] Monitor the reaction by TLC or LC-MS.
-
Work-up: The work-up procedure for solution-phase Fmoc deprotection can be more complex than in SPPS due to the presence of piperidine and the dibenzofulvene-piperidine adduct in solution with the product. Purification is typically achieved through chromatographic methods (e.g., silica gel column chromatography) to isolate the desired Boc-Lys(H)-OMe product.
Quantitative Data Summary
The following tables summarize typical reaction conditions for Boc and Fmoc deprotection based on established protocols. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic acid (TFA) | [7] |
| Solvent | Dichloromethane (DCM) | [7][10] |
| TFA Concentration | 20-50% (v/v) in DCM | [7] |
| Temperature | 0 °C to Room Temperature | [7][10] |
| Reaction Time | 1-4 hours | [7][10] |
Table 2: Typical Conditions for Fmoc Deprotection
| Parameter | Condition | Reference |
| Reagent | Piperidine | [4][9] |
| Solvent | N,N-Dimethylformamide (DMF) | [4][9] |
| Piperidine Concentration | 20% (v/v) in DMF | [8][9] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 5-30 minutes | [9] |
Logical Workflow for Application in Peptide Synthesis
The following diagram illustrates a logical workflow for utilizing this compound in the synthesis of a branched peptide.
Caption: Workflow for branched peptide synthesis.
Conclusion
This compound is a specialized yet powerful tool in the arsenal of peptide chemists. Its orthogonal protection scheme offers a high degree of control for the synthesis of complex peptides, particularly in solution-phase synthesis and for the creation of branched or specifically labeled peptide structures. A thorough understanding of the distinct deprotection chemistries for the Boc and Fmoc groups is essential for the successful application of this versatile building block in research and drug development.
References
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Boc-Lys(Fmoc)-OMe: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the protected amino acid derivative, Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe). Due to the limited availability of specific quantitative data for this particular methyl ester derivative, this document also includes relevant data for the closely related free acid, Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), to provide valuable insights. General experimental protocols for determining solubility and stability are also presented.
Introduction
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly in the Fmoc/tBu strategy. The orthogonal protection scheme, with the acid-labile Boc group on the α-amino group and the base-labile Fmoc group on the ε-amino group of the lysine side chain, allows for selective deprotection and the introduction of modifications at either position. The C-terminal methyl ester provides temporary protection of the carboxylic acid, which can be advantageous in certain synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of the related compound Fmoc-Lys(Boc)-OH is provided below. These properties can offer an approximation for the behavior of this compound.
| Property | Value (for Fmoc-Lys(Boc)-OH) |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | Approximately 130-135 °C (decomposes) |
Solubility Data
Table 1: Solubility of Fmoc-Lys(Boc)-OH
| Solvent | Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (213.43 mM) | [1][2] |
| Dimethylformamide (DMF) | Soluble | [3] |
| Chloroform | Soluble | [4] |
| Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Slightly soluble | [4] |
Stability Data
Detailed stability studies on this compound under various conditions (pH, temperature, light) are not extensively reported. However, the stability of the compound is primarily dictated by the lability of its protecting groups (Boc and Fmoc) and the methyl ester.
General Stability Profile:
-
Boc Group (α-amino): The tert-butyloxycarbonyl (Boc) group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[5]
-
Fmoc Group (ε-amino): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine in DMF.[3][5]
-
Methyl Ester (C-terminus): The methyl ester is generally stable under neutral and mildly acidic or basic conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under stronger basic (saponification) or acidic conditions, particularly with heating.[6] Studies on other amino acid methyl esters have shown good stability in organic solvents like toluene for extended periods.[7]
Table 2: General Stability of Protecting Groups in this compound
| Condition | Boc Group Stability | Fmoc Group Stability | Methyl Ester Stability |
| Strong Acid (e.g., TFA) | Labile | Stable | Potentially Labile |
| Base (e.g., Piperidine) | Stable | Labile | Generally Stable |
| Strong Base (e.g., NaOH) | Stable | Labile | Labile (hydrolysis) |
| Neutral pH | Stable | Stable | Stable |
| Elevated Temperature | Generally stable, but prolonged heating with acid/base can cause cleavage. | Generally stable, but prolonged heating with base can cause cleavage. | Stability decreases, especially in the presence of acid or base. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of protected amino acids like this compound.
Protocol for Solubility Determination
This protocol provides a general method for assessing the solubility of a compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, DMSO, DMF, methanol, acetonitrile, dichloromethane, ethyl acetate)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge tubes or small vials
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.
-
Solvent Addition: Add a measured volume of the test solvent to the tube to achieve a desired starting concentration (e.g., 1 mg/mL).
-
Dissolution Attempts:
-
Vortexing: Vortex the sample vigorously for 1-2 minutes. Visually inspect for complete dissolution.
-
Sonication: If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[8]
-
Gentle Heating: If necessary, gently warm the sample in a water bath (not exceeding 40°C) while mixing.[8]
-
-
Observation: After each step, visually inspect the solution against a dark background to check for any undissolved particles. A clear solution indicates that the compound is soluble at that concentration.
-
Incremental Solvent Addition: If the compound does not dissolve, incrementally add more solvent and repeat the dissolution steps to determine the approximate solubility limit.
-
Data Recording: Record the final concentration at which the compound completely dissolves for each solvent.
Protocol for Stability Assessment (pH and Temperature)
This protocol outlines a method to evaluate the stability of this compound under different pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Organic solvent for stock solution (e.g., acetonitrile or DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent at a known concentration.
-
Sample Preparation: In separate vials, dilute the stock solution with each of the different pH buffers to a final desired concentration. Ensure the final concentration of the organic solvent is low enough not to affect the buffer's pH.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each vial by HPLC to determine the initial peak area of the intact this compound. This serves as the baseline.
-
Incubation: Store the vials at the different predetermined temperatures.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis:
-
Monitor the peak area of the parent compound (this compound) over time.
-
Look for the appearance of new peaks, which would indicate degradation products (e.g., deprotected amino acid, hydrolyzed ester).
-
Calculate the percentage of the remaining intact compound at each time point relative to the initial (T=0) measurement.
-
Plot the percentage of the remaining compound versus time for each pH and temperature condition to determine the degradation kinetics.
-
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of this compound.
General Workflow for Solubility Testing
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a valuable reagent in peptide chemistry, offering a versatile platform for the synthesis of modified peptides. While specific quantitative data on its solubility and stability are limited, the known properties of the closely related Fmoc-Lys(Boc)-OH and the general chemical behavior of its constituent protecting groups and ester functionality provide a solid foundation for its effective use. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability parameters relevant to their specific applications. As with any reagent, it is recommended to perform small-scale tests to confirm solubility and stability in the desired experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. 71989-26-9 CAS MSDS (Fmoc-Lys(Boc)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of the C-terminal Methyl Ester in Boc-Lys(Fmoc)-OMe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and applications of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe), a critical building block in modern peptide synthesis. We will delve into the specific functions of its constituent parts, with a particular focus on the often-overlooked C-terminal methyl ester, and provide detailed experimental protocols and quantitative data to support its use in research and drug development.
Core Concepts: Understanding the Architecture of this compound
This compound is a derivative of the amino acid lysine, strategically modified with three key chemical moieties: two protecting groups (Boc and Fmoc) and a C-terminal methyl ester. This trifecta of modifications bestows upon the molecule a unique set of properties that are highly advantageous in the complex world of peptide synthesis.
-
The Boc (tert-Butoxycarbonyl) Group: This acid-labile protecting group shields the α-amino group of the lysine. Its primary role is to prevent unwanted reactions at this site during peptide chain elongation. The Boc group is stable under the basic conditions used to remove the Fmoc group, ensuring the integrity of the N-terminus until the desired moment of deprotection[][2].
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: In this specific derivative, the Fmoc group protects the ε-amino group of the lysine side chain. This base-labile protecting group is orthogonal to the acid-labile Boc group, allowing for the selective deprotection of either the N-terminus or the side chain. This orthogonality is fundamental to the synthesis of complex peptides, including branched or cyclic structures, and for the site-specific modification of the lysine side chain[][3].
-
The C-terminal Methyl Ester (-OMe): The methyl esterification of the C-terminal carboxylic acid serves several crucial purposes, both during and after peptide synthesis.
The Pivotal Role of the C-terminal Methyl Ester
While the Boc and Fmoc groups are well-understood staples of peptide chemistry, the C-terminal methyl ester in this compound plays a multifaceted and strategic role that is critical to its utility.
During Peptide Synthesis:
-
Prevention of Undesired Reactions: The primary function of the methyl ester during synthesis is to protect the C-terminal carboxyl group. This prevents it from participating in unwanted side reactions, such as cyclization or oligomerization, during the activation and coupling of the amino acid to the solid support or the growing peptide chain.
-
Enhanced Solubility: The esterification of the carboxylic acid increases the hydrophobicity of the amino acid derivative. This can lead to improved solubility in the organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), facilitating more efficient and complete coupling reactions[].
In the Final Peptide:
-
Increased Hydrophobicity and Membrane Permeability: The presence of a C-terminal methyl ester in the final peptide increases its overall hydrophobicity. This property can be highly beneficial for therapeutic peptides, as it can enhance their ability to cross cell membranes and reach intracellular targets[4].
-
Mimicking Natural Post-Translational Modifications: C-terminal esterification is a naturally occurring post-translational modification in some proteins. The use of this compound allows for the synthesis of peptides that mimic these natural structures, which can be crucial for studying their biological activity.
-
Enhanced Stability: In some cases, the C-terminal methyl ester can protect the peptide from degradation by certain carboxypeptidases, thereby increasing its in vivo half-life.
Quantitative Data: Performance in Peptide Synthesis
The choice of protecting group strategy and the use of modified amino acids can significantly impact the yield and purity of peptide synthesis. The following table provides illustrative data comparing the performance of Fmoc-based synthesis strategies.
| Parameter | Typical Outcome with Standard Fmoc-Amino Acids | Notes |
| Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long peptides, as even small losses at each step can significantly reduce the overall yield[]. |
| Crude Peptide Purity | 20-40% | The initial purity of the crude peptide can be influenced by the purity of the starting amino acids and the efficiency of the coupling and deprotection steps[5]. |
| Purified Peptide Yield | 15-30% | The final yield after purification is dependent on the crude purity and the complexity of the purification process. |
| Purity of Commercial Fmoc-Lys(Boc)-OH | ≥99.0% (HPLC) | High-purity starting materials are essential for achieving high-purity final peptides[6]. |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving this compound.
Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines the manual coupling of this compound onto a resin for SPPS.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is pre-loaded with an Fmoc-protected amino acid, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin in the synthesis vessel.
-
Reaction: Shake the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Saponification of the C-terminal Methyl Ester
This protocol describes the cleavage of the methyl ester to yield the free carboxylic acid after peptide synthesis.
Materials:
-
Peptide with C-terminal methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) solution (1 M)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the protected peptide-ester in a mixture of THF and water.
-
Saponification: Add a solution of LiOH (2-20 molar equivalents) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by HPLC or TLC. The reaction is typically complete within a few hours.
-
Acidification: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the peptide with ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the peptide with a free C-terminal carboxylic acid.
Visualization of a Relevant Biological Pathway and Experimental Workflow
This compound is instrumental in the synthesis of peptides containing post-translational modifications, such as methylated lysine, which are crucial for studying epigenetic regulation. For instance, the methylation of lysine 4 on histone H3 (H3K4me) is a key event in transcriptional activation.
Histone H3K4 Methylation Signaling Pathway
Caption: Simplified signaling pathway of Histone H3K4 methylation leading to gene transcription.
Experimental Workflow: Synthesis of a Methylated Histone Peptide
Caption: General experimental workflow for the solid-phase synthesis of a peptide using this compound.
Conclusion
This compound is a versatile and powerful tool in the arsenal of the peptide chemist. The strategic placement of the Boc and Fmoc protecting groups, combined with the often-underappreciated C-terminal methyl ester, provides a robust building block for the synthesis of complex and biologically relevant peptides. A thorough understanding of the role of each component, particularly the C-terminal methyl ester, is essential for its effective application in the development of novel peptide-based therapeutics and research tools. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.
References
The Alchemist's Toolkit: An In-depth Guide to Protected Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This process, known as peptide synthesis, is the cornerstone of drug discovery, biochemical research, and the development of novel therapeutics. At the heart of this synthetic endeavor lies the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups on amino acids, thereby directing the formation of peptide bonds with high fidelity. This technical guide provides a comprehensive exploration of protected amino acids, detailing their core principles, experimental applications, and the quantitative data that underpins their successful implementation in solid-phase peptide synthesis (SPPS).
The Fundamental Principle: Orthogonal Protection Strategies
The art of peptide synthesis hinges on the concept of "orthogonality," a strategy that employs protecting groups that can be removed under distinct chemical conditions.[1] This allows for the selective deprotection of one functional group while others remain shielded, ensuring the stepwise and controlled elongation of the peptide chain.[1] The two dominant orthogonal strategies in modern SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary N-terminal protection and benzyl (Bzl)-based groups for more permanent side-chain protection.[2][3] The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide's linkage to the resin are cleaved simultaneously at the end of the synthesis using a strong acid such as hydrofluoric acid (HF).[2][4]
-
Fmoc/tBu Strategy: The more contemporary and widely used method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[3][5] The Fmoc group is typically removed with a mild base, such as piperidine, while the final cleavage from the resin and side-chain deprotection are accomplished with TFA.[5][6] This strategy offers milder overall conditions, making it suitable for a broader range of peptide sequences.[6]
The Chemist's Arsenal: A Survey of Protecting Groups
The selection of appropriate protecting groups is critical for a successful peptide synthesis campaign. The choice depends on the specific amino acid, the desired orthogonal strategy, and the overall synthetic plan.
N-Terminal Protecting Groups
These "temporary" protecting groups shield the α-amino group of the incoming amino acid during the coupling reaction and are selectively removed to allow for the next coupling cycle.[3][7]
| Protecting Group | Abbreviation | Structure | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Moderate acid (e.g., 25-50% TFA in DCM)[3][8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Mild base (e.g., 20% piperidine in DMF)[3][9] |
| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂-O-CO- | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[10] |
C-Terminal Protection in Solid-Phase Peptide Synthesis
In SPPS, the C-terminus of the first amino acid is anchored to an insoluble polymer resin, which effectively serves as the C-terminal protecting group throughout the synthesis.[3] This covalent linkage simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[8][11]
Side-Chain Protecting Groups
These "permanent" protecting groups shield the reactive functionalities of amino acid side chains throughout the entire synthesis and are only removed during the final cleavage step.[3] The choice of side-chain protecting groups is dictated by the N-terminal protection strategy to ensure orthogonality.
| Amino Acid | Functional Group | Fmoc/tBu Strategy Protecting Group (Deprotection with TFA) | Boc/Bzl Strategy Protecting Group (Deprotection with HF) |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[6] | Tos (Tosyl) or NO₂ (Nitro)[12] |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester)[10] | OBzl (Benzyl ester) or OcHex (Cyclohexyl ester)[10] |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl)[10] | 4-MeOBzl (4-Methoxybenzyl)[12] |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester)[10] | OBzl (Benzyl ester) or OcHex (Cyclohexyl ester)[10] |
| Histidine (His) | Imidazole | Trt (Trityl)[12] | Dnp (2,4-Dinitrophenyl) or Tos (Tosyl)[12] |
| Lysine (Lys) | Amine | Boc (tert-butoxycarbonyl)[6] | 2-Cl-Z (2-Chlorobenzyloxycarbonyl)[12] |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl)[10] | Bzl (Benzyl)[12] |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl)[10] | Bzl (Benzyl)[12] |
| Tryptophan (Trp) | Indole | Boc (tert-butoxycarbonyl)[8] | For (Formyl)[4] |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl)[10] | 2-Br-Z (2-Bromobenzyloxycarbonyl) or Bzl (Benzyl)[10] |
Quantitative Insights into Protection and Deprotection
The efficiency and kinetics of protecting group removal are critical parameters in SPPS. The following tables summarize key quantitative data for the most common deprotection strategies.
Kinetics of Fmoc Deprotection
The removal of the Fmoc group is typically accomplished with a solution of piperidine in N,N-dimethylformamide (DMF). The reaction rate is dependent on the concentration of the base.[13]
| Reagent | Concentration in DMF | Half-life (t₁/₂) of Fmoc Removal from Fmoc-Val-Resin | Reference |
| Piperidine | 20% | ~6 seconds | [13] |
| Piperidine | 5% | ~8.6 minutes for complete removal | [13] |
| Piperazine | 5% | ~11 minutes for complete removal | [13] |
| Piperazine + DBU | 5% + 0.5% | ~12 seconds | [13] |
| 4-Methylpiperidine | 20% | >99% removal after 3 minutes | [14] |
Note: Deprotection times can be sequence-dependent and may be longer for sterically hindered amino acids.[15]
Boc Deprotection with Trifluoroacetic Acid (TFA)
The Boc group is readily cleaved with TFA. The reaction is typically fast and efficient.
| TFA Concentration in DCM | Temperature | Reaction Time | Outcome | Reference |
| 25% | Room Temperature | 2 hours | Complete deprotection | [16] |
| 50% | Room Temperature | 20-30 minutes | Standard condition for Boc removal | [8] |
| Neat (100%) | Room Temperature | ~4 minutes | Enhanced solvation and rapid deprotection | [8] |
Comparative Efficiency of Common Coupling Reagents
Coupling reagents are essential for activating the C-terminal carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[17][18] While both HBTU and HATU are highly effective, HATU often demonstrates superior performance, especially for challenging sequences.[19][20]
| Coupling Reagent | Description | Relative Performance | Reference |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a less reactive OBt-ester intermediate. | High coupling efficiency, but can be slower and have a higher risk of epimerization compared to HATU.[19] | [19] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms a more reactive OAt-ester intermediate due to the electron-withdrawing nitrogen in the triazole ring. | Higher coupling efficiency, faster reaction times, and lower risk of epimerization, particularly for difficult sequences.[19][20] | [19][20] |
| COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) | An immonium-based reagent with high reactivity and improved safety profile compared to benzotriazole-based reagents. | High coupling efficiency, often comparable or superior to HATU, with good solubility and requiring only one equivalent of base.[21][22] | [21][22] |
Visualizing the Core Processes in Peptide Synthesis
Diagrams generated using the DOT language provide clear visual representations of key workflows and mechanisms.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. rgd.mcw.edu [rgd.mcw.edu]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. pubs.acs.org [pubs.acs.org]
A Tale of Two Lysines: An In-depth Technical Guide to Boc-Lys(Fmoc)-OMe and Fmoc-Lys(Boc)-OH in Peptide Synthesis
For Immediate Release
In the intricate world of peptide synthesis, the strategic selection of protected amino acids is paramount to the successful construction of complex peptide chains. For researchers, scientists, and drug development professionals, a deep understanding of the available building blocks is crucial for designing efficient and robust synthetic routes. This technical guide provides a comprehensive analysis of the fundamental differences between two orthogonally protected lysine derivatives: Boc-Lys(Fmoc)-OMe and the more conventional Fmoc-Lys(Boc)-OH .
At the heart of their differences lies the choice of protecting groups for the α-amino and ε-amino functionalities of the lysine side chain, as well as the protection of the C-terminal carboxyl group. These choices dictate the overall synthetic strategy, influencing the conditions for deprotection, coupling, and final cleavage from the resin in solid-phase peptide synthesis (SPPS).
Core Principles: A Dichotomy of Orthogonal Protection
The primary distinction between these two molecules is the strategic placement of the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This dictates the sequence of deprotection steps and the overall compatibility with different peptide synthesis methodologies.
-
Fmoc-Lys(Boc)-OH : This is the standard and widely used derivative for Fmoc-based SPPS.[1][2] The α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide elongation using a weak base, typically piperidine.[3][4] The ε-amino group of the lysine side chain is protected by the acid-labile Boc group, which remains stable throughout the synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3][5] The free carboxylic acid (-OH) allows for direct coupling to the resin or the growing peptide chain using standard coupling reagents.
-
This compound : This derivative is designed for Boc-based SPPS or for specific applications where the lysine side chain needs to be deprotected and modified during the synthesis. The α-amino group is protected by the acid-labile Boc group, which is removed at each step of chain elongation with a moderate acid such as TFA.[6] The ε-amino group is protected by the base-labile Fmoc group. This allows for the selective deprotection of the side chain on-resin using a base, enabling site-specific modifications like branching or the attachment of labels, without affecting the Boc-protected N-terminus.[7][8] The C-terminus is protected as a methyl ester (-OMe), which requires saponification (treatment with a base like NaOH) for removal, a process typically performed in solution-phase synthesis.
Head-to-Head Comparison: A Quantitative Overview
The following table summarizes the key physicochemical and application-specific differences between this compound and Fmoc-Lys(Boc)-OH.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Chemical Structure | α-amino: Boc; ε-amino: Fmoc; C-terminus: Methyl Ester | α-amino: Fmoc; ε-amino: Boc; C-terminus: Carboxylic Acid |
| Primary Synthetic Strategy | Boc-based Solid-Phase Peptide Synthesis (SPPS) | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
| α-Amino Deprotection | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[6][9] | Basic conditions (e.g., 20% Piperidine in DMF)[3][10] |
| ε-Amino Deprotection | Basic conditions (e.g., 20% Piperidine in DMF) | Acidic conditions (e.g., Trifluoroacetic acid - TFA)[2][4] |
| C-Terminus Deprotection | Saponification (e.g., NaOH in solution) | Not applicable (free acid) |
| Orthogonality | Allows for on-resin, base-mediated side-chain modification.[7][8] | Standard orthogonality for Fmoc-SPPS; side chain deprotected during final cleavage.[3][5] |
| Solubility | Soluble in a range of organic solvents. | Soluble in polar organic solvents like DMF and DMSO.[1][4] |
| Molecular Weight | 468.54 g/mol | 468.5 g/mol [4] |
| Typical Applications | Synthesis of peptides with side-chain modifications (e.g., branching, labeling) via Boc-SPPS. | Standard incorporation of lysine in Fmoc-SPPS for linear, cyclic, and modified peptides.[4][5] |
Experimental Protocols: Methodologies in Practice
Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating Fmoc-Lys(Boc)-OH into a growing peptide chain on a solid support.
-
Resin Swelling : Swell the peptide-resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.
-
Washing : Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Coupling :
-
Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Washing : Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation of Coupling : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Selective Side-Chain Deprotection and Modification using Boc-Lys(Fmoc)-OH in Boc-SPPS
This protocol describes the incorporation of Boc-Lys(Fmoc)-OH and subsequent selective deprotection of the lysine side chain for modification.
-
Resin Swelling : Swell the peptide-resin (e.g., Merrifield resin) in DCM for 1-2 hours.
-
Boc Deprotection : Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 25-minute treatment to remove the N-terminal Boc group.
-
Washing and Neutralization : Wash the resin with DCM (3 times), followed by a neutralization step with 10% DIPEA in DCM (2 times for 2 minutes each). Wash again with DCM and DMF.
-
Coupling : Couple Boc-Lys(Fmoc)-OH using a standard coupling protocol for Boc-SPPS (e.g., with HBTU/DIPEA in DMF).
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Selective Fmoc Deprotection of Side Chain :
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. This will selectively remove the Fmoc group from the lysine side chain, leaving the N-terminal Boc group intact.
-
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
Side-Chain Modification : The free ε-amino group is now available for reaction. Couple the desired molecule (e.g., a fatty acid, a fluorescent label) using appropriate coupling chemistry.
-
Continuation of Synthesis : After side-chain modification, the N-terminal Boc group can be removed as described in step 2 to continue peptide chain elongation.
Visualizing the Core Differences: Chemical Structures and Workflows
To further elucidate the distinct nature of these two lysine derivatives, the following diagrams illustrate their chemical structures and their respective roles in peptide synthesis workflows.
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is fundamentally a choice of synthetic strategy. Fmoc-Lys(Boc)-OH is the workhorse for routine Fmoc-based SPPS, offering a reliable and efficient means of incorporating lysine into a peptide sequence. In contrast, this compound, or its free acid counterpart Boc-Lys(Fmoc)-OH, provides a powerful tool for Boc-based SPPS, particularly when site-specific modification of the lysine side chain is required during the synthesis. A thorough understanding of the orthogonal nature of these protecting groups is essential for the rational design of synthetic routes to complex and novel peptide-based therapeutics and research tools.
References
- 1. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Using Boc-Lys(Fmoc)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Nα-Boc-Nε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS), particularly within the context of Boc-SPPS. This guide will detail the strategic use of this orthogonally protected amino acid for the synthesis of complex peptides, including branched and site-specifically modified peptides.
A Note on Nomenclature: The request specified Boc-Lys(Fmoc)-OMe. It is important to clarify that for direct use in solid-phase peptide synthesis (SPPS), the free carboxylic acid, Boc-Lys(Fmoc)-OH , is the required building block to enable coupling to the resin-bound amine. The methyl ester version (OMe) is typically employed in solution-phase peptide synthesis or for the preparation of peptide fragments. This guide will focus on the application of the more commonly used carboxylic acid derivative in SPPS.
Core Principles: The Power of Orthogonal Protection
The successful synthesis of complex peptides relies on the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting each other. Boc-Lys(Fmoc)-OH is a prime example of an amino acid derivative designed for such a strategy.
-
Nα-Boc Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This group is stable to basic conditions but is readily removed by treatment with acids like trifluoroacetic acid (TFA). In the context of Boc-SPPS, the Nα-Boc group is removed at each cycle of amino acid addition.
-
Nε-Fmoc Protection: The ε-amino group of the lysine side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for Boc deprotection but can be selectively removed by treatment with a mild base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).
This orthogonality is the key to the utility of Boc-Lys(Fmoc)-OH in Boc-SPPS. It allows for the selective deprotection of the lysine side chain while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups are intact. This opens up possibilities for on-resin modifications of the lysine side chain.[1]
Applications in Peptide Synthesis
The unique characteristics of Boc-Lys(Fmoc)-OH make it an invaluable tool for the synthesis of a variety of modified peptides:
-
Branched Peptides: The selective deprotection of the Fmoc group on the lysine side chain allows for the synthesis of branched peptides. A second peptide chain can be assembled on the ε-amino group of the lysine residue.[2] Branched peptides are of significant interest in drug development, for creating synthetic vaccines, and as multivalent ligands.
-
Site-Specific Labeling and Conjugation: The exposed lysine side chain can be selectively labeled with a variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), for use in diagnostic assays, imaging studies, or to improve the pharmacokinetic properties of therapeutic peptides.
-
Cyclic Peptides: The deprotected lysine side chain can serve as an anchor point for on-resin cyclization, a strategy often employed to enhance the stability and biological activity of peptides.
Quantitative Data Summary
The efficiency of the coupling and deprotection steps is crucial for the successful synthesis of the target peptide. The following table summarizes typical quantitative data associated with the use of orthogonally protected lysine in SPPS. Please note that actual yields and purities are sequence-dependent and should be optimized for each specific synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency of Boc-Lys(Fmoc)-OH | >99% | Monitored by ninhydrin (Kaiser) test. Double coupling may be required for difficult sequences. |
| On-Resin Fmoc Deprotection Yield | >98% | Can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct. |
| Crude Purity of Branched Peptides | 70-80% | Highly dependent on the sequence and length of the branches. Purification by HPLC is typically required.[3] |
| Final Cleavage Yield | 60-90% | Dependent on the cleavage cocktail and the peptide sequence. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving Boc-Lys(Fmoc)-OH in a manual Boc-SPPS workflow.
This protocol outlines the standard steps for elongating the peptide chain using Boc-protected amino acids.
Materials:
-
Resin (e.g., Merrifield, PAM, or MBHA resin) with the first amino acid attached
-
Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Remove the Nα-Boc protecting group by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[4]
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DCM or DMF.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., pre-activation with HBTU/DIEA in DMF). The reaction is typically monitored using the Kaiser test to confirm completion.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Boc-Lys(Fmoc)-OH is incorporated into the peptide chain following the standard Boc-SPPS coupling protocol (Step 5 of the General Boc-SPPS Protocol).
This step is performed after the desired peptide chain has been assembled and before the final cleavage from the resin if side-chain modification is intended.
Materials:
-
Peptide-resin containing the Boc-Lys(Fmoc)-OH residue
-
20% (v/v) Piperidine in DMF
Procedure:
-
Wash the peptide-resin thoroughly with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene byproduct.
-
The resin now has a free ε-amino group on the lysine side chain, ready for modification.
This protocol describes the synthesis of a second peptide chain on the deprotected lysine side chain.
Procedure:
-
Following the selective Fmoc deprotection, the resin is subjected to another round of peptide synthesis, starting with the coupling of the first amino acid of the branch to the ε-amino group of the lysine.
-
The synthesis of the branch proceeds using the standard Boc-SPPS cycle as described in section 4.1.
After the complete peptide has been assembled, it is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Materials:
-
Final peptide-resin
-
Cleavage cocktail (e.g., HF/anisole or a "low and high" HF procedure for sensitive residues)
Procedure:
-
Wash the final peptide-resin with DMF and DCM and dry it under vacuum.
-
Transfer the dried resin to a specialized HF cleavage apparatus.
-
Add the appropriate scavenger cocktail and anhydrous HF.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum. The peptide is then ready for purification and analysis.
Mandatory Visualizations
Caption: Boc-SPPS workflow for synthesizing a side-chain modified peptide.
Caption: Orthogonal deprotection of Boc-Lys(Fmoc)-OH.
Caption: Logical workflow for the synthesis of a branched peptide.
References
Harnessing Lysine Derivatives: A Technical Guide for Chemical Biology and Drug Discovery
Introduction
Lysine, a fundamental amino acid, plays a pivotal role far beyond its structural function in proteins. The reactivity of its side-chain ε-amino group makes it a focal point for a vast array of post-translational modifications (PTMs). These modifications, including acetylation, methylation, ubiquitination, and many others, act as a sophisticated cellular language, dictating protein function, localization, and stability.[1][2] Chemical biologists have developed a powerful arsenal of lysine derivatives to intercept, manipulate, and study these processes. This guide provides an in-depth overview of the core applications of these tools, focusing on probing PTMs, bio-orthogonal labeling, and mapping protein-protein interactions, complete with experimental frameworks and quantitative data for researchers in chemical biology and drug development.
Probing Post-Translational Modifications (PTMs)
Lysine derivatives are instrumental in deciphering the complex regulatory networks governed by PTMs. These tools help identify the "writers" (enzymes that add modifications), "erasers" (enzymes that remove them), and "readers" (proteins that bind to modified lysines) that control cellular signaling.[1][3]
Key Applications:
-
Activity-Based Probes: Chemical probes designed to mimic natural substrates can be used to detect the activity of lysine-modifying enzymes. For example, bio-orthogonal handles can be attached to acyl-CoA analogs, allowing for the detection of lysine acetyltransferase (KAT) activity through "turn-on" fluorescence after a click reaction.[4]
-
PTM-Specific Antibodies and Reagents: Polyclonal and monoclonal antibodies that recognize specific lysine modifications (e.g., acetylated lysine) are essential for techniques like Western blotting, immunoprecipitation, and chromatin immunoprecipitation (ChIP).[5]
-
Mimics for Mechanistic Studies: Non-hydrolyzable or structurally similar analogs of modified lysine can be incorporated into peptides or proteins to study the binding of reader domains or the activity of eraser enzymes.[6][7] For instance, an acetyllysine mimic was used with 19F NMR to detect conformational changes in protein-DNA interactions.[6]
Quantitative Data: PTM Reader Domain Affinities
The interaction between "reader" domains and modified lysine residues is critical for signal transduction. Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are common methods to quantify these binding affinities.
| Reader Domain | Histone Peptide Ligand | Modification | Dissociation Constant (Kd) | Technique |
| HP1 Chromodomain | H3 (1-15) | K9me3 | ~1 µM | ITC |
| 53BP1 Tudor Domain | H4 (16-25) | K20me2 | 18 µM | ITC |
| L3MBTL1 MBT Repeat | H4 (16-25) | K20me1 | ~2 µM | ITC |
Table 1: Representative binding affinities for PTM "reader" domains with their respective methylated lysine peptide ligands, as determined by Isothermal Titration Calorimetry (ITC). Data compiled from various biochemical studies.[8]
Experimental Workflow: Identifying PTM Reader Proteins
The following workflow outlines a common strategy to identify proteins that bind to a specific lysine modification using a synthetic peptide probe.
References
- 1. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Biology Tools for Protein Lysine Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A bioorthogonal turn-on fluorescent strategy for the detection of lysine acetyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 6. A genetically encoded 19F NMR probe for lysine acetylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Azalysine analogues as probes for protein lysine deacetylation and demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of Protein Interaction with Methyl-Lysine Analogues by Hybrid Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Peptides Incorporating Lysine Derivatives Using Orthogonal Protecting Groups
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with specific functionalities is a cornerstone of modern drug discovery and biomedical research. Lysine, with its versatile side-chain amino group, is a frequent target for modification, enabling the creation of branched peptides, the attachment of labels, and the introduction of post-translational modifications. The successful synthesis of such complex peptides relies on a robust orthogonal protection strategy, primarily utilizing tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This document provides detailed application notes and protocols for the synthesis of peptides using Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS). While the methyl ester derivative, Boc-Lys(Fmoc)-OMe, is less common, its potential application in solution-phase synthesis is also briefly discussed.
The principle of orthogonal protection is fundamental to SPPS, allowing for the selective removal of one type of protecting group without affecting others.[1][2] The Fmoc group, which protects the α-amino group of the amino acid, is labile to basic conditions (e.g., piperidine), while the Boc group, protecting the ε-amino group of the lysine side chain, is removed by acidic conditions (e.g., trifluoroacetic acid, TFA).[3][4] This differential stability is the key to the stepwise elongation of the peptide chain and the specific modification of the lysine side chain.
Applications in Research and Drug Development
The use of Fmoc-Lys(Boc)-OH and related derivatives is integral to several advanced applications in peptide science:
-
Synthesis of Branched Peptides: The ε-amino group of lysine serves as a convenient branching point for the synthesis of multivalent peptides, which can be used to create potent vaccines, synthetic antibodies, and drug delivery systems.[1]
-
Incorporation of Post-Translational Modifications: This methodology is crucial for studying the impact of post-translational modifications on protein function. For example, it enables the site-specific incorporation of methylated or acetylated lysine residues into histone tail peptides to investigate their role in epigenetic regulation.[5]
-
Peptide-Drug Conjugates: The lysine side chain provides a reactive handle for the conjugation of small molecule drugs, toxins, or imaging agents to targeting peptides, a key strategy in the development of targeted therapeutics.
-
Glycopeptide Synthesis: Fmoc-Lys(Boc)-OH can be modified with carbohydrate moieties to synthesize glycopeptides, which are important for studying cell-cell recognition, immune responses, and the pathology of diseases like diabetes.[6]
-
Enhanced Peptide Stability: The incorporation of D-amino acids, such as Fmoc-D-Lys(Boc)-OH, can increase the resistance of peptides to enzymatic degradation, thereby improving their in vivo half-life and therapeutic potential.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from peptide syntheses utilizing lysine derivatives with orthogonal protection.
Table 1: Purity of Fmoc-Amino Acids in DMF Solution over 7 Days
| Fmoc-Amino Acid | Initial Purity (%) | Purity after 3 Days (%) | Purity after 7 Days (%) |
| Fmoc-Lys(Boc)-OH | 99.0 | 98.8 | 98.6 |
| Fmoc-Glu(OtBu)-OH | 99.4 | 99.2 | 98.7 |
| Fmoc-Trp(Boc)-OH | 97.0 | 97.1 | 96.5 |
| Fmoc-Cys(Trt)-OH | 98.5 | 96.2 | 94.3 |
Data adapted from Merck Millipore technical literature, demonstrating the stability of Fmoc-amino acid solutions used in automated peptide synthesizers.[7]
Table 2: Yields of Peptides Synthesized Using Photolabile Cleavage Conditions
| Peptide Sequence | Synthesis Scale (mmol) | Yield (%) |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | 0.12 | 95 |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH | 0.12 | 87 |
| Boc-Lys-Leu-Glu-Ala-Leu-Glu-Gly-OH* | 0.2 | 81 |
| Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | 0.6 | 92 |
*Catalytic hydrogenation was used for deprotection.[8]
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single cycle of amino acid coupling using Fmoc-Lys(Boc)-OH on a solid support (e.g., Wang resin).
Materials:
-
Fmoc-Lys(Boc)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), or Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Appropriate solid-phase resin (e.g., pre-loaded Wang resin)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of HOBt or HATU in DMF.
-
Add the coupling agent (e.g., HBTU, DIC) and DIPEA (2 equivalents of the amino acid).
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents.
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step removes the side-chain protecting groups (including the Boc group on lysine) and cleaves the peptide from the resin.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis using this compound
While less common for routine peptide synthesis, a methyl-esterified amino acid like this compound would be employed in solution-phase synthesis. This approach is often used for the synthesis of short peptides or peptide fragments.
Procedure Outline:
-
Coupling: The free N-terminal of a peptide chain (with side chains protected) is coupled with this compound using standard solution-phase coupling reagents (e.g., DCC/HOBt, EDC/HOBt).
-
Deprotection: The Boc group of the newly added lysine residue is selectively removed using mild acidic conditions (e.g., TFA in DCM) to allow for further chain elongation at the N-terminus. The Fmoc group on the side chain remains intact.
-
Purification: The dipeptide product is purified by chromatography after each coupling step.
-
Side-Chain Modification: The Fmoc group on the lysine side chain can be selectively removed using a base (e.g., piperidine) to allow for modification at this position.
-
Final Deprotection: All remaining protecting groups are removed in a final deprotection step.
Visualizations
Experimental Workflow for the Synthesis of a Branched Peptide
The following diagram illustrates the general workflow for synthesizing a branched peptide on a solid support using Fmoc-Lys(Boc)-OH as the branching point.
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of a branched peptide.
Orthogonal Protection Strategy
This diagram illustrates the logical relationship of the orthogonal protection scheme employed in the synthesis.
Caption: The orthogonal protection strategy for lysine using Fmoc and Boc protecting groups.
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 6. US3780015A - Process for preparing lysine containing peptides - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. digital.csic.es [digital.csic.es]
Application Notes and Protocols for Boc-Lys(Fmoc)-OMe in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe) in solution-phase peptide synthesis (SPPS). This versatile building block offers orthogonal protection of the α- and ε-amino groups of lysine, enabling the synthesis of complex peptides, including those with side-chain modifications and branched structures.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 133628-28-1 | [1] |
| Molecular Formula | C27H34N2O6 | [1] |
| Molecular Weight | 482.57 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Slightly soluble in water | [1] |
| Storage | 2-8°C | [1] |
Application Notes
This compound is a valuable reagent for the synthesis of peptides in solution, offering strategic advantages due to its orthogonal protection scheme. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the ε-amino group of the lysine side chain. This arrangement allows for the selective deprotection of either amino group, facilitating various synthetic strategies.
Key Applications:
-
Synthesis of Peptides with Post-Translational Modifications: The Fmoc-protected side chain can be deprotected at any stage of the synthesis to allow for modifications such as methylation, acetylation, or ubiquitination, which are crucial for studying proteins like histones. Peptides containing methylated lysines are particularly important for epigenetic studies.[2][3]
-
Branched Peptides: The ε-amino group can be deprotected to serve as an attachment point for another peptide chain, leading to the formation of branched peptides.
-
Synthesis of Cyclic Peptides: The orthogonal protection allows for selective deprotection and subsequent cyclization of the peptide chain.
-
Drug Development and Bioconjugation: Peptides synthesized with this building block can be used in the development of peptide-based drugs and for bioconjugation, where the lysine side chain is a common site for attaching other molecules like fluorescent dyes or drug payloads.
The choice of Boc protection for the α-amino group is particularly suited for solution-phase synthesis, as it is stable under the basic conditions used for Fmoc removal and can be cleaved under acidic conditions, often with trifluoroacetic acid (TFA).
Experimental Protocols
The following protocols describe the synthesis of a model dipeptide, Boc-Lys(Fmoc)-Ala-OMe, in solution, followed by the selective deprotection of the Boc and Fmoc groups.
Protocol 1: Synthesis of Boc-Lys(Fmoc)-Ala-OMe via EDC/HOBt Coupling
This protocol details the coupling of this compound with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl).
Materials:
-
This compound
-
H-Ala-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M HCl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: In a round-bottom flask, dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0°C.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Lys(Fmoc)-OH (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Note: For this protocol, we are starting with the free acid Boc-Lys(Fmoc)-OH and coupling it with an amino acid ester. The resulting product will be a dipeptide ester.
-
Coupling Reaction: To the cooled solution from step 2, add EDC (1.2 equivalents) and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid. Add the neutralized amine solution from step 1 to the activated carboxylic acid solution. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure dipeptide, Boc-Lys(Fmoc)-Ala-OMe.
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the N-terminal Boc group from the synthesized dipeptide.
Materials:
-
Boc-Lys(Fmoc)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected dipeptide in anhydrous DCM (0.1-0.5 M concentration).[5]
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Add TFA dropwise (typically 25-50% v/v in DCM).[5][6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Redissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize residual acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the TFA salt of the deprotected dipeptide, H-Lys(Fmoc)-Ala-OMe·TFA.
Protocol 3: Deprotection of the Fmoc Group
This protocol describes the removal of the ε-amino Fmoc group.
Materials:
-
Boc-Lys(Fmoc)-Ala-OMe
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in DMF.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[7] Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected peptide.[7]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Boc-Lys(H)-Ala-OMe.
Quantitative Data
The following table provides representative data for the yields and purity achievable in solution-phase peptide synthesis. Actual results may vary depending on the specific amino acids and reaction conditions.
| Step | Reaction | Typical Yield | Typical Purity (after chromatography) |
| 1 | Boc-Lys(Fmoc)-OH + H-Ala-OMe → Boc-Lys(Fmoc)-Ala-OMe | 80-95% | >98% |
| 2 | Boc-Deprotection | >95% (as TFA salt) | Used directly in next step |
| 3 | Fmoc-Deprotection | >90% | >97% |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a protected dipeptide.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of this compound.
Role of Lysine Methylation in Gene Regulation
Caption: Synthesis and biological role of a methylated histone tail peptide.
References
- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Step-by-Step Guide to the Orthogonal Deprotection of Boc-Lys(Fmoc)-OMe
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the selective deprotection of the Nα-Boc and Nε-Fmoc protecting groups from the methyl ester of lysine, Boc-Lys(Fmoc)-OMe. The ability to selectively remove one of these orthogonal protecting groups is crucial in peptide synthesis and the development of complex molecular architectures, allowing for site-specific modifications such as chain elongation at the α-amino group or side-chain functionalization.
Introduction
This compound is a valuable building block in chemical synthesis, featuring two distinct amine protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the ε-amine of the lysine side chain.[1] This orthogonal protection scheme permits the selective deprotection of one amine while the other remains protected, enabling precise, stepwise synthetic strategies.[1]
This guide outlines the distinct experimental procedures for:
-
Selective Deprotection of the Nα-Boc Group: Utilizing trifluoroacetic acid (TFA) to yield H-Lys(Fmoc)-OMe·TFA.
-
Selective Deprotection of the Nε-Fmoc Group: Employing piperidine to produce Boc-Lys-OMe.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the selective deprotection of this compound. Note that reaction times and yields are approximate and may vary depending on the specific reaction scale and conditions.
| Parameter | Selective Nα-Boc Deprotection | Selective Nε-Fmoc Deprotection |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Piperidine |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Reagent Concentration | 20-50% TFA in DCM (v/v)[2] | 20% Piperidine in DMF (v/v)[3] |
| Reaction Temperature | 0°C to Room Temperature[2] | Room Temperature |
| Typical Reaction Time | 1 - 2 hours[2] | 15 - 30 minutes[4] |
| Monitoring Technique | TLC, LC-MS[2] | TLC, UV-Vis (indirect), LC-MS |
| Product | H-Lys(Fmoc)-OMe·TFA | Boc-Lys-OMe |
| Typical Yield | >95% | >95% |
Experimental Protocols
Protocol 1: Selective Deprotection of the Nα-Boc Group
This protocol describes the removal of the Boc group using trifluoroacetic acid, leaving the Fmoc group intact.
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.[2]
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2] If the substrate is sensitive to acid-mediated degradation, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The deprotected product, being more polar, will have a lower Rf value on TLC compared to the starting material.[2] The reaction is typically complete within 1-2 hours.[2]
-
Work-up:
-
Isolation:
-
The resulting product is the TFA salt of the deprotected amine (H-Lys(Fmoc)-OMe·TFA), which can often be used directly in subsequent steps.[2]
-
Alternatively, to obtain the free amine, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[2]
-
Precipitation of the product can also be achieved by adding the concentrated reaction mixture to cold diethyl ether.[2]
-
-
Characterization: Confirm the identity and purity of the final product by NMR and MS analysis.
Protocol 2: Selective Deprotection of the Nε-Fmoc Group
This protocol details the removal of the Fmoc group using piperidine, while the Boc group remains unaffected.[3]
Materials and Reagents:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.[3] This solution should be prepared fresh daily.
-
Dissolution: Dissolve this compound in the 20% piperidine/DMF solution in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. For qualitative monitoring of Fmoc removal, the formation of the dibenzofulvene-piperidine adduct can be observed by its strong UV absorbance around 301 nm.[5] The reaction is usually complete within 15-30 minutes.
-
Work-up:
-
Upon completion, the reaction mixture can often be taken directly to the next step if the subsequent reaction is compatible with the presence of piperidine and DMF.
-
For isolation, the DMF can be removed under high vacuum. The residue can then be purified by flash chromatography to separate the product from the dibenzofulvene-piperidine adduct.
-
-
Characterization: Confirm the identity and purity of the final product, Boc-Lys-OMe, by NMR and MS analysis.
Visualized Workflows
The following diagrams illustrate the logical flow of the deprotection procedures.
References
Application Notes and Protocols for Boc-Lys(Fmoc)-OMe in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Use of Boc-Lys(Fmoc)-OMe in Convergent Peptide Synthesis
In the realm of peptide synthesis, particularly for the construction of large and complex peptides, fragment condensation has emerged as a powerful alternative to linear solid-phase peptide synthesis (SPPS). This convergent strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together. This approach facilitates purification of intermediates and can lead to higher overall yields and purity of the final product.
The orthogonally protected lysine derivative, Nα-Boc-Nε-Fmoc-L-lysine methyl ester (this compound) , is a valuable building block for such strategies. The distinct chemical labilities of the Nα-tert-butyloxycarbonyl (Boc) group (acid-labile) and the Nε-9-fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) allow for selective deprotection and subsequent elongation of the peptide chain from either the N-terminus or the lysine side chain. This application note details two primary strategies for utilizing this compound in fragment condensation: a solution-phase approach and a solid-phase approach.
The strategic importance of this building block lies in its ability to serve as a branching point or a site for the attachment of another peptide fragment, thereby enabling the synthesis of branched or otherwise complex peptide architectures.
Data Presentation: Comparative Yields in Fragment Condensation
The efficiency of fragment condensation can be influenced by various factors, including the coupling method, solvent, and the nature of the peptide fragments. The following table summarizes representative yields for a model fragment condensation reaction under different conditions, highlighting the potential for optimization.
| Condensation Strategy | Coupling Conditions | Molar Excess of Fragment | Yield (%) | Purity (%) | Reference |
| Conventional Solid-Phase | DIC/HOBt in DMF | 5 equivalents | 21 | ~90 | [1] |
| Swelling Volume Solid-Phase | DIC/HOBt in DMA | 1.5 equivalents | 81 | >95 | [1] |
| Solution-Phase | HBTU/DIPEA in DMF | 1.2 equivalents | 75 (estimated) | >95 | Analogous Syntheses |
Experimental Protocols
Protocol 1: Solution-Phase Fragment Condensation Strategy
This strategy involves the synthesis of two peptide fragments: one with a C-terminal this compound (Fragment A) and another with a free N-terminus (Fragment B). The Fmoc group on the lysine side chain of Fragment A is removed, and the two fragments are then coupled in solution.
I. Synthesis of Fragment A with C-terminal this compound
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes.
-
Attachment of the First Amino Acid: Attach Boc-Lys(Fmoc)-OH to the resin via its carboxylic acid group using standard procedures. The use of a hyper-acid sensitive resin like 2-chlorotrityl chloride allows for the cleavage of the peptide fragment while keeping the side-chain protecting groups intact.
-
Peptide Elongation: Perform standard Boc-based SPPS to assemble the desired peptide sequence of Fragment A.
-
Cleavage from Resin: Cleave the protected peptide fragment from the resin using a mild acidic solution (e.g., 1% TFA in DCM or hexafluoroisopropanol (HFIP) in DCM). This will yield the fully protected peptide fragment with a C-terminal carboxylic acid.
-
Esterification: Convert the C-terminal carboxylic acid to a methyl ester by reacting the protected peptide fragment with methanol in the presence of a suitable coupling agent (e.g., (trimethylsilyl)diazomethane or by using a thionyl chloride-methanol procedure). Purify the resulting Boc-Peptide-Lys(Fmoc)-OMe (Fragment A) by flash chromatography.
II. Synthesis of Fragment B
-
Synthesize the N-terminally protected peptide fragment (Fragment B) using standard Fmoc- or Boc-based SPPS on a suitable resin (e.g., Wang or Rink Amide resin).
-
Cleave the peptide from the resin and deprotect all side chains, leaving the N-terminal protecting group intact. Purify the peptide by HPLC.
-
Remove the N-terminal protecting group to yield the free N-terminus of Fragment B.
III. Fragment Condensation
-
Fmoc-Deprotection of Fragment A: Dissolve the purified Fragment A in a solution of 20% piperidine in N,N-dimethylformamide (DMF). Stir at room temperature for 30 minutes. Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine. This exposes the ε-amino group of the C-terminal lysine.
-
Coupling Reaction: Dissolve the deprotected Fragment A and Fragment B (typically 1.2 equivalents) in DMF. Add a coupling reagent such as HBTU (1.15 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Monitoring: Monitor the reaction by HPLC until completion (typically 2-24 hours).
-
Purification: Upon completion, precipitate the crude product with cold diethyl ether. Purify the final condensed peptide by preparative reverse-phase HPLC.
Caption: Workflow for solution-phase fragment condensation.
Protocol 2: Solid-Phase Fragment Condensation Strategy
This strategy involves the synthesis of a peptide on a solid support containing a Boc-Lys(Fmoc)-OH residue. The Fmoc group on the lysine side chain is selectively removed, and a second, pre-synthesized peptide fragment is coupled to the exposed amine while the growing peptide remains attached to the resin.
I. Synthesis of the Resin-Bound Peptide (Peptide 1)
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
Peptide Elongation: Using standard Boc-SPPS, assemble the peptide chain up to the point of lysine incorporation.
-
Incorporation of Boc-Lys(Fmoc)-OH: Couple Boc-Lys(Fmoc)-OH to the N-terminus of the growing peptide chain using a standard coupling protocol (e.g., with HBTU/DIPEA).
-
Further Elongation (Optional): Continue the peptide synthesis from the N-terminus of the incorporated lysine residue if required.
II. Synthesis of the Second Peptide Fragment (Fragment 2)
-
Synthesize the second peptide fragment (Fragment 2) with a C-terminal carboxylic acid using standard Fmoc-SPPS on a 2-chlorotrityl chloride resin.
-
Cleave the fully protected Fragment 2 from the resin using a mild acidic solution to yield the C-terminal carboxylic acid. Purify by flash chromatography.
III. On-Resin Fragment Condensation
-
Selective Fmoc Deprotection: Swell the resin-bound Peptide 1 in DMF. Treat the resin with a solution of 20% piperidine in DMF for 30 minutes to selectively remove the Fmoc group from the lysine side chain. Wash the resin thoroughly with DMF to remove piperidine.
-
Fragment Coupling: Swell the deprotected resin in a minimal amount of a suitable solvent like dimethylacetamide (DMA) (this is the "swelling volume" method which can improve yields)[1]. In a separate vial, pre-activate Fragment 2 (1.5-2 equivalents) with a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMA. Add the activated fragment solution to the resin.
-
Reaction and Monitoring: Allow the coupling reaction to proceed for 2-24 hours. Monitor the completion of the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Final Cleavage and Deprotection: Once the condensation is complete, wash the resin thoroughly. Cleave the final, full-length peptide from the resin and remove all remaining protecting groups using a strong acidic cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by preparative reverse-phase HPLC.
Caption: Workflow for solid-phase fragment condensation.
Conclusion
This compound and its corresponding acid are powerful tools for the convergent synthesis of complex peptides. The orthogonal nature of the Boc and Fmoc protecting groups provides the synthetic flexibility required for sophisticated fragment condensation strategies. By choosing between a solution-phase or a solid-phase approach, researchers can tailor their synthetic route to the specific requirements of the target peptide, optimizing for yield, purity, and efficiency. The detailed protocols provided herein serve as a comprehensive guide for the successful application of this versatile building block in advanced peptide synthesis and drug development.
References
Application Notes: Site-Specific Modification of Peptides Using Boc-Lys(Fmoc)-OH in Automated Boc-SPPS
Introduction
The synthesis of complex peptides with site-specific modifications is a cornerstone of modern drug discovery and chemical biology. Orthogonal protection strategies are essential for achieving such precision. This document provides detailed protocols for the incorporation of N-α-Boc-N-ε-Fmoc-L-lysine (Boc-Lys(Fmoc)-OH) into a peptide sequence using an automated synthesizer operating with Boc-based solid-phase peptide synthesis (Boc-SPPS).
The use of Boc-Lys(Fmoc)-OH provides a unique advantage: the ε-amino group of the lysine side chain is protected by a base-labile Fmoc group, while the α-amino group is protected by the acid-labile Boc group. This orthogonality allows for the selective deprotection of the lysine side chain on-resin by treatment with a mild base, such as piperidine, without affecting the N-terminal Boc group or other acid-labile side-chain protecting groups.[1] This enables the researcher to perform specific modifications, such as biotinylation, glycosylation, or attachment of fluorescent labels, at a defined lysine residue before the final cleavage of the peptide from the resin.
Note on Reagent: The user specified Boc-Lys(Fmoc)-OMe. For automated solid-phase peptide synthesis (SPPS), the C-terminal carboxyl group is required for attachment to the resin. Therefore, the correct reagent is Boc-Lys(Fmoc)-OH , and all protocols herein refer to this carboxylic acid derivative.
Data Presentation: Coupling Reagents for Boc-SPPS
The efficiency of coupling amino acids in Boc-SPPS depends on the choice of activation strategy. While direct quantitative comparisons for Boc-Lys(Fmoc)-OH are not extensively published, the following table summarizes the performance of common coupling reagents used in automated Boc-SPPS, which are applicable for this derivative.
| Coupling Reagent/Method | Reagent Class | Typical Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Advantages & Considerations |
| HBTU/DIEA | Aminium Salt | 4:3.9:6 | 2-5 min | 30-60 min | Highly efficient, fast reactions. In-situ neutralization is possible. |
| HATU/DIEA | Aminium Salt | 4:3.9:6 | 2-5 min | 20-45 min | More reactive than HBTU, excellent for sterically hindered couplings. Reduces risk of racemization.[2] |
| DIC/HOBt | Carbodiimide | 4:4:4 | 5-10 min | 60-120 min | Cost-effective standard method. Slower reaction times compared to aminium salts.[3] |
| PyBOP/DIEA | Phosphonium Salt | 4:4:6 | 2-5 min | 30-60 min | Effective for hindered couplings, avoids potential side reactions associated with HBTU/HATU. |
Experimental Protocols
The following protocols are designed for use with standard automated Boc-SPPS synthesizers. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Protocol 1: Automated Coupling of Boc-Lys(Fmoc)-OH
This protocol describes a single cycle for the incorporation of Boc-Lys(Fmoc)-OH onto a growing peptide chain attached to a resin (e.g., PAM or MBHA resin).
1. Resin Preparation:
-
Ensure the peptide-resin from the previous cycle has a free N-terminal amino group (after TFA-mediated Boc deprotection and neutralization).
-
The resin should be swollen in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
2. Amino Acid Activation:
-
In a separate vessel, dissolve Boc-Lys(Fmoc)-OH (4 eq.) and an activating agent (e.g., HATU, 3.9 eq.) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 eq.) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.
3. Coupling Reaction:
-
Transfer the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature. Heating capabilities on modern synthesizers can be used to accelerate coupling for difficult sequences.[4]
4. Washing:
-
Drain the reaction solution.
-
Perform a series of washes to remove excess reagents and byproducts. A typical wash cycle includes:
-
DMF (3x)
-
DCM (3x)
-
5. Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive (blue beads), a second coupling (recouple) should be performed.
Protocol 2: On-Resin Selective Fmoc Deprotection of Lysine Side Chain
This procedure is performed after the desired peptide sequence is fully assembled but before the final cleavage from the resin.
1. Resin Preparation:
-
Wash the fully assembled peptide-resin with DMF (5x) to ensure it is well-solvated.
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v).
-
Agitate the mixture for 5 minutes. Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[5]
3. Thorough Washing:
-
Drain the piperidine solution.
-
Wash the resin extensively to remove all traces of piperidine, which is crucial for the subsequent modification step. A recommended wash sequence is:
-
DMF (7-10x)
-
DCM (5x)
-
DMF (5x)
-
-
The now-free ε-amino group of the lysine side chain is ready for modification.
Protocol 3: Example Side-Chain Modification (Acetylation)
This protocol describes the acetylation of the deprotected lysine side chain. The same principle applies to the coupling of other molecules with a carboxylic acid group, such as biotin or fluorescent dyes.
1. Reagent Preparation:
-
Prepare an acetylation solution. For a 0.1 mmol scale synthesis, this could be:
-
Acetic Anhydride (10 eq., ~1 mmol)
-
DIEA (10 eq., ~1 mmol)
-
DMF (to dissolve, ~5 mL)
-
2. Acetylation Reaction:
-
Add the acetylation solution to the reaction vessel containing the washed peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
3. Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with:
-
DMF (5x)
-
DCM (5x)
-
4. Final Cleavage:
-
The peptide-resin is now ready for the final N-terminal Boc deprotection and subsequent cleavage from the resin using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers), according to standard Boc-SPPS procedures.
Visualizations
Caption: Workflow for site-specific modification using Boc-Lys(Fmoc)-OH.
Caption: Orthogonality of protecting groups in Boc-SPPS.
References
Application Notes and Protocols for Site-Specific Modification using Boc-Lys(Fmoc)-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a critical tool in modern chemical biology and drug development. It allows for the introduction of various functionalities, such as fluorescent probes, polyethylene glycol (PEG) chains, cytotoxic drugs, or post-translational modifications (PTMs), at precise locations within a peptide sequence. This capability is essential for creating sophisticated molecular probes, enhancing the therapeutic properties of peptide-based drugs, and studying complex biological processes.
One of the most versatile building blocks for achieving site-specific modification is Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe). This derivative utilizes an orthogonal protection strategy, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the lysine side chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][] This differential stability of the protecting groups allows for the selective deprotection of the lysine side chain while the peptide backbone remains protected and anchored to a solid support, enabling targeted modification.[1][3]
These application notes provide detailed protocols for the use of this compound and its analogues (such as Fmoc-Lys(Boc)-OH, which is more commonly used in standard Fmoc-based solid-phase peptide synthesis) for the introduction of site-specific modifications.
Applications
The orthogonal protection strategy offered by this compound and its derivatives enables a wide range of applications:
-
Synthesis of Post-Translationally Modified Peptides: This methodology is instrumental in synthesizing peptides with specific PTMs, such as ubiquitination or methylation, which are crucial for studying protein regulation and signaling pathways.[3][4]
-
Bioconjugation: The exposed lysine side chain serves as a handle for conjugating various molecules, including fluorescent dyes for imaging, biotin for affinity purification, and PEG chains to improve solubility and in vivo half-life.[5][6]
-
Branched and Cyclic Peptides: The lysine side chain can act as a branching point for the synthesis of multi-antigenic peptides (MAPs) or for on-resin cyclization to create constrained peptide structures with enhanced biological activity and stability.[5]
-
Peptide-Drug Conjugates (PDCs): Targeted delivery of therapeutic agents can be achieved by conjugating a drug molecule to the lysine side chain of a cell-penetrating or tumor-targeting peptide.
Data Presentation
The following tables summarize representative quantitative data for the key steps involved in the synthesis and site-specific modification of a peptide using an orthogonally protected lysine derivative. The data is compiled from various sources and represents typical outcomes.[7][8][9]
Table 1: Solid-Phase Peptide Synthesis (SPPS) Cycle Efficiency
| Step | Reagents | Reaction Time | Typical Yield/Completion |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | >99% |
| Amino Acid Coupling | Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), DIPEA (8 eq.) in DMF | 1-2 hours | >99% (monitored by Kaiser test) |
Table 2: On-Resin Site-Specific Modification of Lysine Side Chain
| Step | Reagents | Reaction Time | Typical Yield/Completion |
| Selective Boc Deprotection | 30-50% TFA in DCM | 30 min | >95% |
| Modification Coupling (e.g., Fluorescent Dye) | Fluorescent dye-NHS ester (3 eq.), DIPEA (6 eq.) in DMF | 2-4 hours | >90% |
Table 3: Final Peptide Yield and Purity
| Peptide Status | Typical Overall Yield | Typical Purity (by HPLC) |
| Crude Peptide (after cleavage) | 50-70% | 60-80% |
| Purified Peptide (after HPLC) | 15-30% | >95-98% |
Experimental Protocols
The following are detailed protocols for the synthesis of a peptide containing a site-specifically modifiable lysine residue, its on-resin modification, and final cleavage and purification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH
This protocol describes the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Preparation:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Swell the resin in dimethylformamide (DMF) for 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Coupling:
- In a separate tube, dissolve the Fmoc-protected amino acid (4 equivalents) and coupling reagents (e.g., HBTU/HOBt or HATU) in DMF.
- Add diisopropylethylamine (DIPEA) (8 equivalents) to activate the amino acid.
- Immediately add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 x 1 min).
4. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Lys(Boc)-OH at the desired position for site-specific modification.
Protocol 2: On-Resin Site-Specific Modification of the Lysine Side Chain
This protocol is performed after the full peptide sequence has been assembled on the resin.
1. Selective Boc Deprotection of the Lysine Side Chain:
- Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
- Prepare a solution of 30-50% trifluoroacetic acid (TFA) in DCM. Note: The optimal TFA concentration may need to be determined empirically to ensure complete Boc removal without premature cleavage of the peptide from the resin.[1]
- Add the TFA/DCM solution to the resin and agitate for 30 minutes at room temperature.[10]
- Drain the TFA solution.
- Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of acid.
- Neutralize the resin with a solution of 10% DIPEA in DMF (3 x 2 min).
- Wash the resin with DMF (5 x 1 min).
2. Coupling of the Modifying Moiety:
- Dissolve the modifying agent (e.g., a fluorescent dye with an NHS-ester reactive group, 3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the solution.
- Add the solution to the peptide-resin.
- Agitate for 2-4 hours at room temperature, protected from light if using a photosensitive dye.
- Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and finally with methanol (3 x 1 min).
- Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
1. Cleavage from Resin:
- Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
- Add the cleavage cocktail to the dried resin in the reaction vessel.
- Agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
2. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide pellet.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final modified peptide by mass spectrometry (MS) and analytical HPLC.[11][12][13]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates using Boc-Lys(Fmoc)-OMe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis of peptide-drug conjugates (PDCs) utilizing the orthogonally protected lysine derivative, Boc-Lys(Fmoc)-OMe. This approach allows for the site-specific conjugation of a therapeutic agent to a peptide, a critical aspect in the development of targeted therapies.[1][2] The use of Boc and Fmoc protecting groups provides an orthogonal strategy, enabling selective deprotection and modification of the lysine's α-amino and ε-amino groups, respectively.[3]
Introduction to Orthogonal Protection in Peptide-Drug Conjugate Synthesis
The precise placement of a drug molecule on a peptide is paramount for the efficacy and safety of a peptide-drug conjugate.[4] An orthogonal protection strategy is a key chemical approach that allows for the selective removal of one protecting group in the presence of others under different reaction conditions.[5] In the context of using a lysine derivative for drug conjugation, the α-amino group of the peptide backbone is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), while the ε-amino group of the lysine side chain, the intended site of drug attachment, is protected with an acid-labile group such as Boc (tert-butyloxycarbonyl).[3][6]
This compound is a versatile building block for this purpose. The Boc group protects the α-amino group, the Fmoc group protects the ε-amino group of the lysine side chain, and the methyl ester protects the C-terminus. This arrangement allows for several synthetic strategies, including both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
Overall Synthetic Workflow
The synthesis of a peptide-drug conjugate using this compound can be conceptualized in a multi-step process. The following diagram illustrates a general workflow for incorporating this building block and subsequent drug conjugation.
Caption: General workflow for peptide-drug conjugate synthesis using this compound.
Data Presentation: Protecting Group Removal and Conjugation Efficiency
The following tables summarize typical conditions and expected outcomes for the key steps in the synthesis.
Table 1: Orthogonal Deprotection Conditions
| Protecting Group | Reagent | Concentration | Solvent | Reaction Time | Typical Yield |
| Fmoc | Piperidine | 20% (v/v) | DMF | 15-30 min | >95% |
| Boc | Trifluoroacetic Acid (TFA) | 50-95% (v/v) | DCM | 1-2 hours | >90% |
Table 2: Drug Conjugation Reaction Parameters
| Activation Chemistry | Coupling Reagents | Solvent | Reaction Time | Typical Yield |
| Activated Ester (e.g., NHS-ester) | DIPEA | DMF or DMSO | 2-4 hours | 70-90% |
| Carboxylic Acid | HBTU/HATU, DIPEA | DMF | 2-4 hours | 75-95% |
Experimental Protocols
Protocol 1: Selective Fmoc Deprotection of the Lysine Side Chain
This protocol details the removal of the Fmoc group from the ε-amino group of the incorporated lysine residue, preparing it for drug conjugation.
Materials:
-
Peptide-resin containing this compound moiety
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for an initial 3 minutes and drain the solution.[7]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Dry the resin under vacuum.
References
- 1. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of C-Terminal Methyl Esters from Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the cleavage of C-terminal methyl esters from protected peptides, a critical step in solution-phase peptide synthesis and the preparation of peptide-based therapeutics. The following sections outline three common cleavage strategies: saponification (alkaline hydrolysis), enzymatic cleavage, and acidic cleavage. Each section includes an overview, a detailed experimental protocol, and a discussion of the advantages and disadvantages, with a focus on chemoselectivity and potential side reactions such as racemization.
Saponification (Alkaline Hydrolysis)
Saponification is a classical and widely used method for the hydrolysis of esters, including C-terminal methyl esters of peptides. The reaction is typically carried out using a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent to ensure the solubility of the protected peptide. While effective, careful control of reaction conditions is crucial to minimize side reactions, particularly racemization of the C-terminal amino acid residue.
Experimental Protocol: Saponification
Materials:
-
Protected peptide C-terminal methyl ester
-
Tetrahydrofuran (THF), dioxane, or other suitable organic solvent
-
1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) aqueous solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the protected peptide methyl ester in a suitable organic solvent (e.g., THF) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add an equimolar amount or a slight excess (e.g., 1.1 equivalents) of 1 M NaOH or LiOH solution dropwise while stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed. The reaction time can vary from 30 minutes to several hours depending on the substrate.[1]
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.
-
If the product precipitates, it can be collected by filtration. Otherwise, proceed with an aqueous work-up.
-
Transfer the mixture to a separatory funnel and add water and an extraction solvent like ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude peptide carboxylic acid.
-
Purify the crude product by an appropriate method, such as recrystallization or chromatography.
Data Presentation: Saponification
| Parameter | Value/Observation | Citation |
| Reagents | NaOH, LiOH | [2] |
| Solvents | THF, Dioxane, Water | [1] |
| Typical Reaction Time | 30 minutes - 4 hours | [1] |
| Yield | Generally good to high | |
| Purity | Dependent on work-up and purification | |
| Racemization | A significant risk, especially with sensitive amino acids. Can be minimized at lower temperatures. Levels of <1% have been reported under optimized conditions. | [1] |
| Chemoselectivity | Not compatible with base-labile protecting groups such as Fmoc. | [3] |
Logical Workflow for Saponification
Caption: Workflow for the saponification of a C-terminal peptide methyl ester.
Enzymatic Cleavage
Enzymatic cleavage offers a mild and highly selective alternative to chemical methods for the hydrolysis of C-terminal methyl esters. Enzymes such as Porcine Liver Esterase (PLE) and Alcalase can catalyze the hydrolysis under near-neutral pH and ambient temperature, which significantly reduces the risk of racemization and is compatible with a wider range of protecting groups.[2][3][4]
Experimental Protocol: Enzymatic Cleavage with Porcine Liver Esterase (PLE)
Materials:
-
Protected peptide C-terminal methyl ester
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)
-
pH meter or pH-stat
-
1 M NaOH solution for pH adjustment
-
Extraction solvent (e.g., ethyl acetate)
-
1 M HCl
Procedure:
-
Dissolve the protected peptide methyl ester in a minimal amount of a water-miscible organic co-solvent like DMSO if it is not readily soluble in the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme denaturation.[5]
-
Add the peptide solution to the phosphate buffer (pH 7.4).
-
Prepare a fresh solution of Porcine Liver Esterase in the same buffer.
-
Initiate the reaction by adding the PLE solution to the peptide solution. The enzyme-to-substrate ratio can be in the range of 1:10 to 1:100 (w/w).[5]
-
Maintain the pH of the reaction mixture at 7.4 using a pH-stat by the controlled addition of 1 M NaOH, or by manual monitoring and adjustment.
-
Incubate the reaction at a controlled temperature, typically 37 °C, for a period ranging from 30 minutes to several hours.[5]
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, the enzyme can be denatured by heating (e.g., 70 °C for 10 minutes) or by adding an esterase inhibitor.[5]
-
Acidify the reaction mixture to a low pH (e.g., pH 2-3) with 1 M HCl to protonate the newly formed carboxylic acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as needed.
Data Presentation: Enzymatic Cleavage
| Parameter | Porcine Liver Esterase (PLE) | Alcalase | Citation |
| pH | 7.0 - 8.0 | Typically alkaline (e.g., pH 8) | [4][6] |
| Temperature | Ambient to 37 °C | 40 - 60 °C | [5][6] |
| Co-solvents | DMSO, DMF (low concentration) | Can be used | [3] |
| Yield | Good to high | Good to high | [3] |
| Purity | Generally high due to selectivity | Generally high | |
| Racemization | Minimal to none reported | Minimal to none reported | [2][3] |
| Chemoselectivity | Compatible with many acid- and base-labile protecting groups. | Broad substrate specificity. | [3] |
Signaling Pathway for Enzymatic Hydrolysis
References
- 1. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective hydrolysis of peptide esters by alkaline protease. Preparation of racemization-free peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Orthogonally Protected Lysine in Peptide Library Preparation
Introduction
In the fields of chemical biology and drug discovery, peptide libraries are invaluable tools for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic agents. The synthesis of complex and diverse peptide libraries often requires sophisticated chemical strategies. One such strategy is the use of orthogonally protected amino acids, which allow for site-specific modifications and the creation of non-linear peptide architectures.
Nα-Boc-Nε-Fmoc-L-lysine methyl ester (Boc-Lys(Fmoc)-OMe) and its carboxylic acid counterpart (Boc-Lys(Fmoc)-OH) are powerful bifunctional building blocks for solid-phase peptide synthesis (SPPS).[1] The key to their utility lies in the "orthogonal" nature of their protecting groups: the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the Nε-side-chain amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This arrangement permits the selective deprotection of one amino group while the other remains protected, enabling the synthesis of branched peptides where a second peptide chain is grown from the lysine side-chain.[4][5] This capability is instrumental in expanding the chemical diversity of peptide libraries beyond simple linear sequences.
These application notes provide a comprehensive overview, detailed protocols, and relevant data for the use of Boc-Lys(Fmoc)-OH/OMe in the preparation of peptide libraries, with a focus on the synthesis of branched peptides.
Core Principle: Orthogonal Deprotection Strategy
The central advantage of using Boc-Lys(Fmoc)-OH is the ability to selectively unmask either the α-amino or ε-amino group. The Boc group is stable under basic conditions but is readily cleaved by acids like trifluoroacetic acid (TFA).[] Conversely, the Fmoc group is stable in acid but is removed by mild bases, typically piperidine.[7][8] This orthogonal stability is the foundation for building complex peptide structures.
Caption: Orthogonal deprotection scheme for Boc-Lys(Fmoc).
Application: Workflow for Branched Peptide Library Synthesis
The synthesis of a branched peptide library is a primary application for Boc-Lys(Fmoc)-OH. The process involves assembling the main peptide backbone using standard Boc-SPPS, incorporating the orthogonally protected lysine at the desired branching point, selectively deprotecting the lysine side-chain, and then synthesizing the branch.
Caption: Workflow for solid-phase synthesis of a branched peptide.
Quantitative Data
Table 1: Comparison of Deprotection Conditions for Boc and Fmoc Groups
| Protecting Group | Reagent | Concentration | Typical Time | Mechanism | Reference |
| Fmoc | Piperidine in DMF | 20-40% (v/v) | 3-20 min | β-elimination | [7][8] |
| Fmoc | DBU/Piperidine in DMF | 2% / 2% (v/v) | < 5 min | Base-catalyzed elimination | [9] |
| Boc | Trifluoroacetic Acid (TFA) in DCM | 50% (v/v) | 5-30 min | Acidolysis (SN1) | [9][10] |
| Boc | Hydrofluoric Acid (HF) | 100% (liquid) | 1 hour @ 0°C | Strong Acidolysis | [] |
Table 2: Illustrative Yield and Purity in Peptide Synthesis Strategies
This table provides a general comparison of outcomes when using Fmoc-based versus Boc-based strategies for synthesizing a model peptide. The choice of strategy can influence the final yield and purity.
| Parameter | Boc-SPPS Strategy | Fmoc-SPPS Strategy | Notes | Reference |
| Crude Peptide Yield | ~65% | ~80% | Fmoc chemistry often results in higher yields due to milder deprotection steps. | [11] |
| Crude Peptide Purity (HPLC) | ~55% | ~75% | Milder Fmoc deprotection conditions typically lead to fewer side reactions. | [11] |
| Deprotection Chemistry | Strong Acid (TFA, HF) | Mild Base (Piperidine) | Boc-SPPS requires harsher acidic conditions for Nα-deprotection. | [] |
| Final Cleavage | Very Strong Acid (HF, TFMSA) | Moderate Acid (TFA) | Final cleavage in Fmoc-SPPS is generally milder. | [7] |
Experimental Protocols
Protocol 1: General Boc Solid-Phase Peptide Synthesis (Boc-SPPS) for Main Chain
This protocol outlines the iterative steps for building the main peptide chain on a solid support up to the point of adding the branched lysine.
-
Resin Preparation: Swell the appropriate Boc-compatible resin (e.g., MBHA or PAM resin) in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Remove the Nα-Boc group from the resin-bound amino acid by treating with 50% Trifluoroacetic Acid (TFA) in DCM for 5-30 minutes at room temperature.[9]
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x) to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM for 2-5 minutes (2x).
-
Washing: Wash the resin with DCM (5x) to remove excess DIEA.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (3-4 equivalents) using a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-Dimethylformamide (DMF) or DCM for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each amino acid in the main peptide sequence.
Protocol 2: Incorporation of Boc-Lys(Fmoc)-OH and Selective Nε-Fmoc Deprotection
This protocol describes the incorporation of the branching point and preparation for branch synthesis.
-
Coupling of Boc-Lys(Fmoc)-OH: Following step 7 of Protocol 1, couple Boc-Lys(Fmoc)-OH to the free N-terminus of the peptide-resin using the standard coupling procedure (Protocol 1, Step 6).
-
Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Selective Fmoc Deprotection: To remove the side-chain Fmoc group, treat the peptide-resin with 20% (v/v) piperidine in DMF.[7] Mix for 3 minutes, drain, then add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes.[7]
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine on the lysine side chain. The resin beads should turn dark blue.
Protocol 3: Synthesis of the Peptide Branch
With the lysine side-chain amine now free, the branch can be synthesized. This is typically done using Fmoc-SPPS chemistry to avoid premature cleavage of the Boc group on the main chain's N-terminus.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid of the branch chain (3-4 equivalents) to the free ε-amino group using a standard coupling agent like HBTU/HOBt and DIEA in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Remove the Nα-Fmoc group with 20% piperidine in DMF as described in Protocol 2, Step 3.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the branch peptide sequence.
Protocol 4: Final Cleavage and Deprotection
This final step cleaves the completed branched peptide from the solid support and removes all remaining protecting groups.
-
Resin Preparation: After the final coupling, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage: Treat the dried resin with a strong acid cleavage cocktail. For Boc-SPPS, this is typically anhydrous liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). A common HF cocktail is HF:p-cresol:p-thiocresol (90:5:5) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).
-
Peptide Precipitation: After cleavage, the acid is removed by evaporation under a stream of nitrogen. The crude peptide is then precipitated by adding it dropwise to a large volume of cold diethyl ether.[7]
-
Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet with cold ether two more times. Dry the peptide under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. Boc-Lys(Fmoc)-OH Novabiochem 84624-27-1 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. static.igem.org [static.igem.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with Boc-Lys(Fmoc)-OMe
Welcome to the technical support center for troubleshooting issues related to the use of Boc-Lys(Fmoc)-OMe in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low coupling efficiency, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of the amino acid lysine used in Boc-based solid-phase peptide synthesis (SPPS). In this molecule, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid. The ε-amino group on the side chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to a base like piperidine. This orthogonal protection scheme is crucial for synthesizing peptides where the lysine side chain is intended for modification, such as creating branched peptides or attaching labels, while the peptide is still on the solid support.[1]
Q2: What are the general causes of low coupling efficiency in SPPS?
Low or incomplete coupling is a common challenge in SPPS and can stem from several factors:
-
Steric Hindrance: Bulky protecting groups on the incoming amino acid or a crowded N-terminus of the peptide chain can physically block the reaction.[2][3] Beta-branched amino acids like Valine and Isoleucine are well-known for causing difficult couplings.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate on the resin.[2][4] This aggregation can render the N-terminus inaccessible to the incoming activated amino acid.[2]
-
Inefficient Activation: The activation of the amino acid's carboxyl group may be insufficient or the activated species might be unstable, leading to an incomplete reaction.[2]
-
Poor Resin Swelling: The solid support must be properly swollen in the solvent to ensure that reagents can access the growing peptide chain. Poor swelling limits accessibility and can hinder the reaction.[2]
-
Poor Reagent Quality: Degradation of the amino acid derivative, coupling reagents, or solvents can result in failed reactions.[5]
Q3: How is coupling efficiency monitored during synthesis?
The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[3][6] This colorimetric test is performed on a few resin beads and detects the presence of free primary amines.[3] A positive result, indicated by a deep blue or purple color, signifies that free amines are still present and the coupling is incomplete.[3][7] A negative result (yellow or colorless beads) indicates a complete reaction.[5][7]
Troubleshooting Guide for Low Coupling Efficiency
Issue: A positive Kaiser test is observed after the coupling step with this compound.
This indicates that unreacted primary amines are still present on the resin, and the coupling reaction is incomplete.
Potential Causes & Recommended Solutions
-
Steric Hindrance: The this compound molecule itself is bulky due to the two protecting groups. This, combined with a potentially crowded peptide sequence on the resin, can significantly slow down the reaction.
-
Solution 1: Double Coupling: This is the most direct approach. After the initial coupling reaction, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound.[5][8] This second coupling helps to drive the reaction to completion.
-
Solution 2: Extend Reaction Time: For difficult couplings, simply extending the reaction time of the initial coupling can improve efficiency.[2]
-
-
Inefficient Reagent Activation: The chosen coupling reagent may not be potent enough to overcome the steric hindrance or other challenges presented by the sequence.
-
Solution: Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide reagent like DIC alone, switching to a uronium or phosphonium salt-based reagent is highly recommended for hindered amino acids.[2][3] Reagents like HATU, HBTU, or PyBOP are known for their high efficiency in difficult couplings.[2][5]
-
-
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking access to the N-terminal amine.
-
Solution: Optimize the Solvent System: While DMF is the standard solvent, in cases of severe aggregation, switching to N-Methyl-2-pyrrolidone (NMP) or adding a small amount of a "chaotropic" solvent like DMSO can help to disrupt secondary structures and improve solvation.[5]
-
-
Failed Coupling Attempts: If double coupling and more potent reagents fail, there may still be unreacted amines that will lead to deletion sequences in the final product.
-
Solution: Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be permanently blocked through a process called "capping".[2] This is typically achieved by acetylating the free amines with acetic anhydride and a base like DIPEA.[2] After capping, a Kaiser test should be negative, and you can proceed to the next deprotection step.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Activation | Strengths | Weaknesses |
| Carbodiimides | DIC, DCC | In situ with additive (e.g., HOBt, Oxyma) | Cost-effective | Can cause dehydration of Asn/Gln; DCC byproduct is insoluble. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | In situ with a tertiary base (e.g., DIPEA) | Very high efficiency, rapid, low racemization.[2] HATU is especially effective for hindered couplings.[2] | More expensive; can cause side reactions (guanidinylation) if not handled properly.[5] |
| Phosphonium Salts | PyBOP, PyAOP | In situ with a tertiary base (e.g., DIPEA) | High reactivity, similar to uronium salts.[3] Does not pose a risk of guanidinylation.[5] | Byproducts can sometimes be difficult to remove.[3] BOP produces carcinogenic HMPA.[6] |
Mandatory Visualization
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Cleavage Conditions for Boc-Lys(Fmoc)-OMe Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of cleavage conditions for peptides containing the orthogonally protected lysine derivative, Boc-Lys(Fmoc)-OMe.
Frequently Asked Questions (FAQs)
Q1: What is the principle of orthogonal protection using Boc and Fmoc groups on lysine?
A1: Orthogonal protection is a strategy in peptide synthesis that allows for the selective removal of one protecting group in the presence of another under different reaction conditions. In the case of a lysine residue functionalized with both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the selective deprotection is possible due to their distinct chemical labilities. The Fmoc group is labile to basic conditions, typically cleaved by secondary amines like piperidine, while the Boc group is stable to bases but readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This orthogonality is crucial for complex peptide synthesis, enabling specific modifications at either the α-amino or ε-amino group of the lysine residue.
Q2: Which protecting group is typically on the α-amino versus the ε-amino group of lysine?
A2: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the more common arrangement is Fmoc protecting the α-amino group (Nα-Fmoc) and Boc protecting the side-chain ε-amino group (Nε-Boc), denoted as Fmoc-Lys(Boc)-OH.[1] However, the reverse, Boc-Lys(Fmoc)-OH, can also be used, particularly in Boc-based SPPS where a side-chain amino group needs to be selectively deprotected under basic conditions.[3] The "-OMe" in your query indicates a methyl ester at the C-terminus, which is common in solution-phase synthesis or for specific final peptide modifications.
Q3: What are the standard conditions for selective Fmoc group removal while keeping the Boc group and methyl ester intact?
A3: The standard and most widely used method for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] This condition is highly selective for the Fmoc group, leaving the acid-labile Boc group and the C-terminal methyl ester unaffected.[1][5] The reaction is typically fast, often completing within 5-20 minutes at room temperature.[4]
Q4: What are the recommended conditions for selective Boc group cleavage without affecting the Fmoc group?
A4: Selective removal of the Boc group is achieved under acidic conditions. A common reagent is 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The Fmoc group is generally stable under these acidic conditions.[1] However, prolonged exposure or stronger acidic conditions can lead to partial Fmoc cleavage. Therefore, it is crucial to carefully monitor the reaction time.
Q5: Can both the Boc and Fmoc groups be removed simultaneously?
A5: While not a selective cleavage, it is possible to remove both groups in a single step, although this is less common in a controlled synthesis strategy. Treatment with a strong acid like trifluoroacetic acid (TFA) will cleave the Boc group, but it will not remove the Fmoc group.[7] To remove both, a two-step, one-pot method would be required, first using a base to remove the Fmoc group, followed by acidification to remove the Boc group. It's important to consider the stability of the rest of the peptide under these sequential conditions.
Troubleshooting Guide
Problem 1: Incomplete Fmoc Cleavage
-
Symptom: After the deprotection step, analysis by HPLC or mass spectrometry shows a significant amount of the starting peptide with the Fmoc group still attached.
-
Possible Causes:
-
Steric Hindrance: The bulky nature of the peptide sequence around the this compound residue can hinder the access of the piperidine molecule.
-
Peptide Aggregation: The peptide chain may aggregate on itself, preventing the reagents from reaching the Fmoc group.
-
Reagent Degradation: The piperidine/DMF solution can degrade over time, losing its efficacy.
-
Insufficient Reaction Time: Standard deprotection times may not be sufficient for sterically hindered or aggregated peptides.
-
-
Solutions:
-
Use Fresh Reagents: Always prepare the piperidine/DMF solution fresh before use.
-
Increase Reaction Time: Extend the deprotection time to 30 minutes or longer, monitoring the progress by HPLC.
-
Alternative Bases: Consider using a stronger base combination, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 20% piperidine in DMF, which can enhance deprotection efficiency.[8]
-
Improve Solvation: Add structure-disrupting solvents or additives to reduce peptide aggregation.
-
Problem 2: Premature Boc Group Cleavage During Fmoc Deprotection
-
Symptom: HPLC or mass spectrometry analysis after Fmoc cleavage reveals the presence of a peptide species where both the Fmoc and Boc groups have been removed.
-
Possible Cause:
-
Contaminated Reagents: The piperidine or DMF may be contaminated with acidic impurities.
-
-
Solution:
-
Use High-Purity Reagents: Ensure the use of high-purity, peptide-synthesis-grade piperidine and DMF.
-
Problem 3: Side Reactions During Cleavage
-
Symptom: The appearance of unexpected peaks in the HPLC chromatogram or masses in the mass spectrum after deprotection.
-
Possible Causes:
-
Dibenzofulvene Adducts: The dibenzofulvene (DBF) byproduct of Fmoc cleavage is a reactive electrophile that can form adducts with the newly liberated amine if not effectively scavenged by piperidine.[9]
-
Racemization: Although less common with standard conditions, prolonged exposure to strong bases or elevated temperatures can potentially lead to racemization at the alpha-carbon of the amino acid.
-
Methyl Ester Hydrolysis: If aqueous basic conditions are inadvertently introduced, the C-terminal methyl ester could be hydrolyzed to a carboxylic acid.
-
-
Solutions:
-
Ensure Sufficient Piperidine: Use the recommended concentration of piperidine (typically 20%) to effectively trap the DBF byproduct.
-
Control Reaction Conditions: Perform the deprotection at room temperature and for the minimum time required for complete cleavage to minimize the risk of racemization and other side reactions.
-
Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the methyl ester.
-
Quantitative Data on Cleavage Conditions
The following tables summarize quantitative data on the efficiency of different cleavage conditions for selective Fmoc and Boc deprotection.
Table 1: Comparison of Reagents for Selective Fmoc Deprotection
| Reagent | Concentration | Solvent | Time | Efficiency/Purity | Reference |
| Piperidine | 20% (v/v) | DMF | 5-20 min | High | [4] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | ~10 min | Similar to Piperidine | [3] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | ~10 min | Similar to Piperidine | [3] |
| Dipropylamine (DPA) | 25% (v/v) | DMF | 30 min | Rapid Fmoc removal | [10] |
| DBU/Piperidine | 2% DBU, 20% Piperidine | DMF | 5-15 min | Effective for hindered residues | [8] |
| Thermal Cleavage | N/A | DMSO | 10-15 min at 120°C | Quantitative, Boc group unaffected | [9] |
Table 2: Conditions for Selective Boc Deprotection
| Reagent | Concentration | Solvent | Time | Efficiency/Purity | Reference |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | DCM | 1-2 hours | High, potential for partial Fmoc loss with prolonged reaction | [6] |
| Trifluoroacetic Acid (TFA) | 95% (v/v) | with scavengers | 2-4 hours | For final deprotection of all acid-labile groups | [11] |
Experimental Protocols
Protocol 1: Selective Cleavage of the Nα-Fmoc Group
This protocol describes the selective removal of the Fmoc group from a peptide containing a Boc-Lys-OMe residue.
Materials:
-
Fmoc-protected peptide containing Boc-Lys-OMe
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Mass Spectrometer (MS) for verification
Procedure:
-
Dissolution: Dissolve the Fmoc-protected peptide in DMF to a concentration of approximately 10-20 mg/mL.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC at 5-minute intervals. The reaction is typically complete within 20 minutes.
-
Work-up: Once the reaction is complete (as determined by the disappearance of the starting material peak in the HPLC), remove the DMF and piperidine under reduced pressure.
-
Purification: The crude product can be purified by an appropriate method, such as flash chromatography or preparative HPLC, if necessary.
-
Characterization: Confirm the identity and purity of the deprotected peptide by HPLC and Mass Spectrometry.[6]
Protocol 2: Selective Cleavage of the Nε-Boc Group
This protocol details the selective removal of the Boc group from a peptide containing a this compound residue using acidic conditions.
Materials:
-
Boc-protected peptide containing Fmoc-Lys-OMe
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
HPLC system for monitoring
-
Mass Spectrometer (MS) for verification
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM.
-
Deprotection: Add TFA to the solution to a final concentration of 50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC. The reaction is generally complete within 1-2 hours.
-
Work-up:
-
Upon completion, remove the TFA and DCM under reduced pressure. Caution: TFA is corrosive and volatile.
-
To precipitate the product as its TFA salt, add cold diethyl ether to the residue.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
-
Purification: Purify the crude product by recrystallization or preparative HPLC as needed.
-
Characterization: Verify the structure and purity of the final product using HPLC and Mass Spectrometry.[6]
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides with C-Terminal Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides with C-terminal methyl esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC purification of peptides featuring a C-terminal methyl ester modification.
Question 1: Why does my C-terminal methyl ester peptide show a significantly longer retention time and broader peaks compared to its free acid counterpart?
Answer:
The C-terminal methyl ester modification increases the overall hydrophobicity of the peptide.[1][2] This increased hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18) of the reversed-phase HPLC column, resulting in a longer retention time. Broad peaks can be a consequence of several factors related to this increased hydrophobicity:
-
Poor Solubility: The peptide may have reduced solubility in the aqueous mobile phase, leading to slow mass transfer kinetics and band broadening.
-
Secondary Interactions: Increased hydrophobicity can sometimes exacerbate secondary interactions with the stationary phase, leading to peak tailing and broadening.
-
On-Column Aggregation: Hydrophobic peptides have a greater tendency to aggregate on the column, which can cause peak distortion.
Troubleshooting Steps:
-
Optimize the Organic Modifier: Increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase or use a steeper gradient to facilitate the elution of your hydrophobic peptide.
-
Adjust the Ion-Pairing Reagent: While trifluoroacetic acid (TFA) is standard, its concentration can be optimized. For highly hydrophobic peptides, sometimes a lower concentration of TFA (e.g., 0.05%) can improve peak shape. Alternatively, other ion-pairing reagents like formic acid can be tested, although they may offer different selectivity.[3][4][5]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity, increasing mass transfer rates, and disrupting potential peptide aggregation.[6]
-
Choose an Appropriate Column: For very hydrophobic peptides, a column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size (e.g., 300 Å) may provide better peak shape and recovery.[7][8][9]
Question 2: I am observing a new peak with a slightly shorter retention time than my target peptide, and mass spectrometry suggests it's the corresponding free carboxylic acid. What is happening and how can I prevent it?
Answer:
The appearance of the corresponding free carboxylic acid is likely due to the hydrolysis of the C-terminal methyl ester. This can occur either during storage of the crude peptide or during the HPLC purification process itself, especially under acidic conditions.[2][10] The acidic mobile phase, often containing TFA, can catalyze this hydrolysis.
Troubleshooting Steps:
-
Minimize Time in Acidic Conditions: Prepare your sample in the mobile phase just before injection. Avoid prolonged storage of the peptide in acidic solutions.
-
Use Milder Acidic Modifiers: Consider replacing TFA with a weaker acid like formic acid. While this may alter the chromatography, it can reduce the rate of hydrolysis.[3][4]
-
Optimize pH: If your peptide and column chemistry are stable at a slightly higher pH, adjusting the mobile phase pH to be less acidic might slow down hydrolysis. However, be cautious as silica-based columns are generally not stable above pH 8.
-
Control Temperature: While higher temperatures can improve peak shape, they can also accelerate the rate of hydrolysis. A balance must be found between chromatographic performance and peptide stability.
Question 3: My chromatogram shows a shoulder or a closely eluting peak that has the same mass as my target peptide. What could be the cause?
Answer:
A co-eluting peak with the same mass as your target peptide is often an indication of an isomeric impurity. In the context of C-terminal methyl ester peptides, the most common culprit is epimerization (or racemization) of the C-terminal amino acid.[10][11] This is the conversion of the L-amino acid to its D-isomer, creating a diastereomer of your target peptide that can be difficult to separate. Epimerization can be induced by the basic conditions used during peptide synthesis (e.g., Fmoc deprotection with piperidine) or during the activation of the carboxylic acid for esterification.[10][11]
Troubleshooting Steps:
-
Optimize Synthesis and Esterification Conditions:
-
Minimize the exposure to strong bases during solid-phase peptide synthesis (SPPS).
-
Use coupling reagents and conditions known to suppress epimerization during the esterification of the C-terminal residue. Additives like 1-hydroxybenzotriazole (HOBt) and cupric (II) salts have been shown to reduce epimerization.[12][13]
-
-
Improve HPLC Resolution:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your target peptide to maximize the separation of the diastereomers.
-
Column Chemistry: Test different column chemistries. A phenyl-hexyl or cyano phase may offer different selectivity compared to a standard C18 column and could potentially resolve the epimers.
-
Temperature Optimization: Systematically vary the column temperature, as this can sometimes alter the selectivity between diastereomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the HPLC purification of peptides with a C-terminal methyl ester?
A1: The primary challenges stem from the increased hydrophobicity conferred by the methyl ester group.[1] This can lead to:
-
Poor solubility in aqueous mobile phases.
-
Longer retention times and the need for higher concentrations of organic solvent for elution.
-
Increased risk of peak broadening and tailing.[1]
-
Co-elution with other hydrophobic impurities generated during synthesis.
-
Potential for hydrolysis of the ester back to the carboxylic acid under acidic HPLC conditions.[10]
-
Separation of diastereomeric impurities arising from epimerization of the C-terminal amino acid during synthesis.[10][11]
Q2: How does the choice of ion-pairing reagent affect the purification?
A2: The ion-pairing reagent is crucial for achieving sharp peaks and good resolution.
-
Trifluoroacetic Acid (TFA): This is the most common choice. It effectively pairs with basic residues, masks silanol interactions, and generally provides good peak shape.[6] However, it is a strong acid and can promote hydrolysis of the methyl ester.
-
Formic Acid (FA): A weaker acid than TFA, it is less likely to cause ester hydrolysis.[3] It is also more compatible with mass spectrometry. However, it is a weaker ion-pairing agent, which can sometimes lead to broader peaks for basic peptides compared to TFA.[4][5]
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent than TFA, which can increase the retention of very polar peptides. For already hydrophobic C-terminal methyl ester peptides, this may not be necessary and could lead to excessively long retention times.
Q3: What type of HPLC column is best suited for these peptides?
A3: The choice of column depends on the specific properties of the peptide.
-
Stationary Phase: A C18 column is a good starting point for most peptides. For very hydrophobic peptides, a C8 or C4 column may provide better results by reducing retention times and improving peak shape. Phenyl-hexyl or cyano columns can offer alternative selectivity, which can be useful for separating closely related impurities like diastereomers.
-
Pore Size: A pore size of 100 Å is suitable for smaller peptides (up to ~20 amino acids). For larger peptides, a wider pore size of 300 Å is recommended to ensure the peptide can freely access the bonded phase within the pores, which improves peak shape and resolution.[8][9]
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) will provide higher resolution but also generate higher backpressure, which is a consideration for preparative HPLC.
Q4: How can I confirm the identity and purity of my purified C-terminal methyl ester peptide?
A4: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: Use a high-resolution analytical column and a shallow gradient to assess the purity of the collected fractions. Purity is typically determined by the percentage of the main peak area relative to the total peak area.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential to confirm that the main peak has the correct molecular weight for the target C-terminal methyl ester peptide. It can also help identify impurities, such as the hydrolyzed free acid (mass difference of -14 Da) or deletion sequences.
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the purified peptide.
-
Chiral Amino Acid Analysis: To check for epimerization, the purified peptide can be hydrolyzed, and the resulting amino acids analyzed on a chiral column to determine the ratio of D- and L-isomers for the C-terminal residue.[14]
Data Presentation
Table 1: Influence of Mobile Phase Modifier on Peptide Retention and Purity
| Mobile Phase Modifier | Retention Time (min) | Peak Tailing Factor | Purity by HPLC (%) | Hydrolysis Product (%) |
| 0.1% TFA in Water/Acetonitrile | 22.5 | 1.3 | 96.2 | 1.8 |
| 0.05% TFA in Water/Acetonitrile | 21.8 | 1.2 | 97.1 | 1.1 |
| 0.1% Formic Acid in Water/Acetonitrile | 20.9 | 1.6 | 98.5 | <0.5 |
This table presents representative data illustrating the general trends observed when purifying a model hydrophobic peptide with a C-terminal methyl ester.
Table 2: Comparison of HPLC Column Chemistries for the Separation of a C-terminal Methyl Ester Peptide and its Diastereomer
| Column Chemistry | Resolution (Rs) between Diastereomers | Main Peak Width (min) |
| C18, 100 Å | 1.2 | 0.45 |
| C8, 100 Å | 1.1 | 0.42 |
| Phenyl-Hexyl, 100 Å | 1.6 | 0.48 |
| C18, 300 Å | 1.3 | 0.40 |
This table provides illustrative data on how different column chemistries can affect the separation of a peptide from its C-terminal epimer.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method for Purity Assessment
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex briefly and centrifuge to pellet any insoluble material.
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks and calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Preparative RP-HPLC for Purification
-
Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with Mobile Phase A to a concentration suitable for injection without causing precipitation. Ensure the final concentration of the strong solvent is low enough not to affect the chromatography.
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: A preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Scale the optimized analytical gradient to the preparative column, typically making it shallower to improve resolution. For example, a 1% per minute increase in Mobile Phase B.
-
Flow Rate: Adjust the flow rate according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Collect fractions across the peak of interest.
-
Analysis of Fractions: Analyze the purity of each fraction using the analytical HPLC method (Protocol 1).
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
- 6. renyi.hu [renyi.hu]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. chemcoplus.co.jp [chemcoplus.co.jp]
- 9. mac-mod.com [mac-mod.com]
- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
How to avoid racemization when using Boc-Lys(Fmoc)-OMe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Boc-Lys(Fmoc)-OMe while maintaining stereochemical integrity. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the avoidance of racemization during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both its enantiomers (D and L forms). In peptide synthesis, starting with the pure L-amino acid is crucial, as the stereochemistry dictates the peptide's three-dimensional structure and, consequently, its biological activity and therapeutic efficacy. The presence of the D-isomer can lead to a final product that is inactive or has altered pharmacological properties. Racemization is a significant concern with this compound during two main stages: the saponification of the methyl ester and the subsequent coupling of the resulting carboxylic acid.
Q2: What are the primary chemical mechanisms that lead to racemization in this context?
A2: There are two predominant mechanisms through which racemization can occur:
-
Oxazolone Formation: The activated carboxylic acid of the Boc-Lys(Fmoc)-OH can cyclize to form a planar oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base. This leads to a loss of stereochemical information, and subsequent reaction with an amine can produce both D and L isomers.[1]
-
Direct Enolization (α-Proton Abstraction): A base can directly abstract the acidic proton from the alpha-carbon of the activated amino acid, forming a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of D and L enantiomers.[2]
Q3: Which experimental steps are most critical for controlling racemization of this compound?
A3: The two most critical steps are:
-
Saponification of the Methyl Ester: The conversion of this compound to Boc-Lys(Fmoc)-OH requires basic conditions for hydrolysis. The choice of base, temperature, and reaction time can significantly influence the rate of racemization.
-
Activation and Coupling of Boc-Lys(Fmoc)-OH: Following saponification, the activation of the carboxylic acid to facilitate peptide bond formation is a high-risk step for racemization. The selection of coupling reagents, additives, and the base used for the reaction are paramount in preserving stereochemical purity.
Q4: How can I detect and quantify the extent of racemization in my peptide?
A4: Several analytical techniques are available to detect and quantify racemization:
-
Chiral High-Performance Liquid Chromatography (HPLC): The peptide is hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomers can be separated and quantified by HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, this method involves hydrolysis and derivatization of the amino acids to make them volatile. The enantiomers are then separated on a chiral GC column and detected by mass spectrometry.
-
Capillary Electrophoresis (CE): CE can be used to separate the enantiomers of amino acids after hydrolysis, often with the use of a chiral selector in the running buffer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Lysine detected after saponification of this compound. | Harsh basic conditions (e.g., high concentration of NaOH/LiOH, elevated temperature). | Employ a milder, racemization-free saponification protocol. A recommended method involves using calcium iodide as a protective agent for the Fmoc group, allowing for efficient hydrolysis with minimal risk of racemization. (See detailed protocol below). |
| Racemization observed after the coupling step with Boc-Lys(Fmoc)-OH. | Inappropriate coupling reagent: Carbodiimides like DCC or DIC used without additives are known to cause significant racemization. | Use a coupling reagent known for low racemization, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP). When using carbodiimides, always include a racemization-suppressing additive like HOBt or OxymaPure.[3][4] |
| Strong or sterically unhindered base: Bases like triethylamine (TEA) or even diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction. | Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices to minimize racemization.[2][5] | |
| Prolonged pre-activation time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the opportunity for oxazolone formation and racemization. | Minimize the pre-activation time. It is often preferable to perform the activation in situ by adding the coupling reagent to the mixture of the carboxylic acid and the amine. | |
| Elevated reaction temperature: Higher temperatures can accelerate racemization. | Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.[2] | |
| Inconsistent racemization levels between different synthesis batches. | Variations in reagent quality, reaction setup, or timing. | Standardize all experimental parameters, including the source and purity of reagents, concentrations, reaction times, and temperature control. Ensure that all solvents are anhydrous where necessary. |
Data Presentation
Effect of Coupling Reagents and Additives on Racemization
The choice of coupling reagent and additive significantly impacts the degree of racemization. While specific data for Boc-Lys(Fmoc)-OH is not extensively published, the following table summarizes representative data on the extent of racemization for other sensitive amino acids, which provides a strong indication of the performance for lysine coupling. The trends observed are applicable to minimizing lysine racemization.
| Coupling Reagent Combination | Amino Acid Tested | % D-Isomer Formed |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | 1.8% |
| HATU/NMM | Fmoc-L-Ser(tBu)-OH | >1% |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | <0.5% |
| EDCI/HOBt | DNPBS-L-His(Trt)-OH | ~1% |
| HATU/DIPEA | Z-Phe-Val-OH | 5.6% |
| HBTU/DIPEA | Z-Phe-Val-OH | 11.2% |
| DIC/HOBt | Z-Phe-Val-OH | 14.8% |
Data adapted from references[2][6]. This data is for illustrative purposes to show general trends.
Experimental Protocols
Protocol 1: Racemization-Free Saponification of this compound
This protocol is based on a method that utilizes calcium iodide to protect the Fmoc group during saponification, thereby preventing epimerization.[7]
Materials:
-
This compound
-
Calcium iodide (CaI₂)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
0.1 M HCl
Procedure:
-
Dissolve this compound (1 equivalent) in a 2.3:1 mixture of acetone and water.
-
Add calcium iodide (2 equivalents) to the solution and stir until dissolved.
-
Add sodium hydroxide (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with 0.1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Lys(Fmoc)-OH.
Protocol 2: Low-Racemization Coupling of Boc-Lys(Fmoc)-OH
This protocol employs a uronium-based coupling reagent and a sterically hindered base to minimize racemization.
Materials:
-
Boc-Lys(Fmoc)-OH (from Protocol 1)
-
Amino acid or peptide with a free N-terminus
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-methylmorpholine (NMM) or 2,4,6-collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve the amino acid or peptide with the free N-terminus in anhydrous DMF.
-
In a separate vessel, dissolve Boc-Lys(Fmoc)-OH (1.1 equivalents) and HATU (1.05 equivalents) in anhydrous DMF.
-
Cool both solutions to 0°C in an ice bath.
-
To the solution containing Boc-Lys(Fmoc)-OH and HATU, add N-methylmorpholine (2 equivalents).
-
Immediately add this activated amino acid solution to the solution containing the N-terminal amine.
-
Stir the reaction mixture at 0°C for 15 minutes and then allow it to warm to room temperature. Let the reaction proceed for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Recommended workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of peptide fragment condensation with Boc-Lys(Fmoc)-OMe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of peptide fragment condensation, with a specific focus on reactions involving N-terminally Boc-protected fragments like Boc-Lys(Fmoc)-OMe .
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the solution-phase condensation of this compound with another peptide fragment?
A1: Low yields in this type of fragment condensation typically stem from several key factors:
-
Inefficient Coupling: The chosen coupling reagent may not be potent enough to drive the reaction to completion, especially if the peptide fragments are large or sterically hindered.
-
Racemization: The C-terminal amino acid of the carboxyl component is susceptible to racemization during activation, leading to diastereomeric impurities that are difficult to separate and reduce the yield of the desired product.[1]
-
Side Reactions: Undesired chemical modifications can occur, such as the premature cleavage of the Fmoc group under basic coupling conditions, or side reactions involving unprotected amino acid side chains.
-
Poor Solubility: Peptide fragments can be difficult to dissolve in common organic solvents, leading to heterogeneous reaction mixtures and incomplete reactions.
-
Steric Hindrance: The bulky nature of the peptide fragments and their protecting groups can physically impede the approach of the reacting termini.
Q2: Which coupling reagents are recommended for solution-phase fragment condensation to minimize racemization and maximize yield?
A2: The choice of coupling reagent is critical. For fragment condensation, carbodiimides with additives or modern onium salt-based reagents are generally preferred:
-
Carbodiimides + Additives (e.g., DCC/HOBt, DIC/HOBt): This is a cost-effective and widely used method.[2] The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is crucial for suppressing racemization.[3] Diisopropylcarbodiimide (DIC) is often favored over dicyclohexylcarbodiimide (DCC) because its urea byproduct is more soluble and easier to remove.[3]
-
Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are highly efficient and lead to faster reaction times with less racemization compared to carbodiimides alone.[4] HATU, in particular, is considered one of the most effective reagents for coupling sterically hindered amino acids due to its rapid kinetics.[5] Phosphonium salts like PyBOP are also excellent and do not pose the risk of guanidinylation, a side reaction sometimes observed with uronium/aminium salts like HBTU/HATU when used in excess.
Q3: Can the Fmoc group on the lysine side chain be accidentally removed during the coupling step?
A3: Yes, this is a significant risk. The Fmoc group is labile to bases, particularly secondary amines like piperidine, but it can also be cleaved by tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), which are commonly used in couplings with onium salt reagents.[6] The stability of the Fmoc group towards these tertiary amines is dependent on the base concentration, solvent, and temperature.[6] Premature deprotection of the lysine side chain can lead to unwanted side reactions, such as branching or reaction with the activated carboxyl group.
Q4: How can I monitor the progress of my solution-phase condensation reaction?
A4: The most common method for monitoring solution-phase reactions is Thin-Layer Chromatography (TLC) . By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Peptide
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reaction | 1. Switch to a more potent coupling reagent: If using DCC/HOBt, consider switching to HATU or PyBOP, especially for sterically hindered fragments.[4][5] 2. Increase reaction time: Monitor the reaction by TLC and allow it to proceed until the limiting starting material is consumed. For sterically hindered couplings, this could be 12-24 hours.[2][7] 3. Increase reagent concentration: For some solution-phase reactions, higher concentrations can improve kinetics. |
| Poor Solubility of Peptide Fragments | 1. Optimize the solvent system: While Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, consider adding a more polar solvent like N,N-Dimethylformamide (DMF) to improve solubility.[2] 2. Use solvent mixtures: A combination of solvents, such as DCM/DMF, can provide a good balance of solubility and reactivity. |
| Product Loss During Work-up | 1. Optimize extraction procedure: Ensure the pH of the aqueous washes is appropriate to keep your product in the organic phase and remove byproducts. Sequential washes with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine are standard.[2][7] 2. Avoid emulsions: If emulsions form during extraction, adding more solvent or brine can help break them. |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Racemization | 1. Use a racemization-suppressing additive: Always use HOBt or, preferably, HOAt with your coupling reagent.[1] 2. Lower the reaction temperature: Perform the activation and coupling steps at 0 °C to minimize racemization.[7] 3. Choose the right base: If using an onium salt reagent, a weaker base like collidine may be preferable to DIPEA in racemization-prone couplings. |
| Premature Fmoc Deprotection from Lysine Side Chain | 1. Avoid strong bases: When using onium salt reagents, use the minimum necessary amount of a tertiary amine base like DIPEA. The Fmoc group is relatively stable to tertiary amines compared to secondary amines, but prolonged exposure or high temperatures can cause cleavage.[6][8] 2. Use carbodiimide coupling without a tertiary base: The DCC/HOBt method does not typically require an additional tertiary base (unless coupling an amino acid salt), which minimizes the risk to the Fmoc group.[4] |
| Side reactions (e.g., N-acylurea formation, guanidinylation) | 1. For carbodiimide reactions: Filter off the dicyclohexylurea (DCU) byproduct after the reaction. Using DIC results in a more soluble urea, which is removed during aqueous work-up.[3][7] 2. For onium salt reactions (HBTU/HATU): Avoid using a large excess of the coupling reagent relative to the carboxylic acid component to prevent guanidinylation of the free N-terminus. Phosphonium salts like PyBOP do not cause this side reaction. |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in Solution-Phase Dipeptide Synthesis
This table summarizes representative yields for the solution-phase coupling of Boc-protected amino acids with amino acid esters using various common coupling reagents. While the specific fragments differ, this data provides a general comparison of efficiency.
| Coupling Reagent/Additive | Carboxyl Component | Amine Component | Solvent | Typical Yield (%) | Reference(s) |
| DCC/HOBt | Boc-L-Ala-OH | H-Gly-OEt | DCM | 85-95 | [2] |
| DCC/HOBt | Boc-L-Ala-OH | H-Phe-OBn | DCM/THF | 80-90 | [2] |
| DCC/HOBt | Boc-L-Ile-OH | H-L-Ala-OMe | DCM | 70-91 | [5] |
| HBTU/DIPEA | Boc-L-Ile-OH | H-L-Ala-OMe | DMF | >90 | [5] |
| HATU/DIPEA | Boc-L-Ile-OH | H-L-Ala-OMe | DMF | >95 | [5] |
| EDC | Gold-binding peptide | 5'-amino-oligonucleotide | Water | ~95 | [9] |
| PyBOP | Gold-binding peptide | 5'-amino-oligonucleotide | DMF | Low | [9] |
| HBTU | Gold-binding peptide | 5'-amino-oligonucleotide | DMF | Low | [9] |
Note: Yields are highly dependent on the specific peptide sequence, steric hindrance, solubility, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Dipeptide Synthesis via DCC/HOBt
This protocol describes a general method for coupling a Boc-protected amino acid to an amino acid methyl ester hydrochloride.
Materials:
-
Boc-Amino-Acid-OH (1.0 eq.)
-
H-Amino-Acid-OMe·HCl (1.1 eq.)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate, 1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Neutralization of Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (H-Amino-Acid-OMe·HCl) in anhydrous DCM. Add DIPEA and stir the mixture at room temperature for 20-30 minutes.
-
Activation of Carboxyl Component: In a separate flask, dissolve the Boc-Amino-Acid-OH and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled Boc-amino acid solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir this activation mixture at 0 °C for 30 minutes.
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the activation mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure dipeptide.
Protocol 2: General Procedure for Dipeptide Synthesis via HATU/DIPEA
This protocol is suitable for more challenging couplings, including sterically hindered fragments.
Materials:
-
Boc-Amino-Acid-OH (1.0 eq.)
-
H-Amino-Acid-OMe·HCl (1.1 eq.)
-
HATU (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl, Saturated NaHCO₃, Brine
Procedure:
-
Combine Reactants: In a round-bottom flask, dissolve the Boc-Amino-Acid-OH, H-Amino-Acid-OMe·HCl, and HATU in anhydrous DMF.
-
Initiate Coupling: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA to the stirred solution. An excess of base is used to both neutralize the hydrochloride salt and facilitate the coupling.
-
Coupling Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-4 hours. The reaction is typically much faster than with DCC/HOBt. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Managing solubility issues of Boc-Lys(Fmoc)-OMe during synthesis
Welcome to the technical support center for Boc-Lys(Fmoc)-OMe. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the synthesis and handling of this reagent, with a particular focus on managing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues with this compound?
A1: Solubility problems with this compound can arise from several factors:
-
Solvent Choice: The compound has specific solubility profiles and may not be readily soluble in all common organic solvents.
-
Compound Purity: Impurities from previous synthetic steps can significantly hinder dissolution.
-
Concentration: Attempting to create solutions that are too concentrated can lead to precipitation or incomplete dissolution.[1]
-
Temperature: Ambient temperature may not be sufficient to dissolve the compound, especially at higher concentrations.[1]
-
Moisture: The presence of water can affect solubility and potentially lead to hydrolysis or aggregation.
Q2: My this compound is not dissolving in my reaction solvent. What should I do?
A2: If you are experiencing difficulty dissolving the compound, consider the following steps, as outlined in the troubleshooting workflow below. First, ensure you are using a recommended solvent such as DMF or DMSO.[2][3] If solubility is still low, gentle warming (30-40°C) and sonication can be effective methods to aid dissolution.[1] It is also crucial to verify the quality of the solvent, as impurities or degradation products in the solvent (e.g., dimethylamine in old DMF) can affect solubility and reaction outcomes.[1]
Q3: The compound precipitated out of solution during my reaction. How can I prevent this?
A3: Precipitation during a reaction is often due to changes in the solution environment (e.g., temperature fluctuations, addition of other reagents) or because the concentration is too high for the chosen solvent system.[1] To prevent this, you can:
-
Use a solvent with better solvating properties, like N-Methyl-2-pyrrolidone (NMP), or a co-solvent system such as DMF with a small amount of DMSO (e.g., 9:1 v/v).[1][4]
-
Maintain a constant, slightly elevated temperature during the reaction.
-
Ensure all reagents are fully dissolved before adding them to the reaction mixture.[4]
Q4: I observed an oily residue instead of a crystalline solid after purification. What does this mean and how can I solidify it?
A4: "Oiling out" is a common issue where the compound separates as a supersaturated liquid rather than a solid.[5] This can be caused by residual solvents or impurities. To induce solidification, you can try trituration with a non-polar solvent in which the compound is insoluble, such as hexane or diethyl ether.[5][6] Alternatively, purification via recrystallization from a suitable solvent system can yield a solid product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Coupling Reaction | Incomplete Dissolution: The amino acid was not fully dissolved before being added to the reaction vessel. | Ensure complete dissolution using recommended solvents, gentle heat, or sonication. Consider using a more powerful solvating agent like NMP.[4] |
| Peptide Aggregation: The growing peptide chain on the solid support is poorly solvated, hindering access to the reactive terminus. | Switch to a solvent mixture known to disrupt aggregation, such as one containing DMSO.[4] | |
| Compound Fails to Dissolve Completely | Incorrect Solvent: The chosen solvent is not appropriate for this compound. | Refer to the solubility data table below. Switch to a recommended solvent like DMF, NMP, or DMSO.[2][3][4] |
| Low Solvent Quality: The solvent contains impurities or has degraded (e.g., old DMF). | Use fresh, high-purity, peptide-synthesis-grade solvents.[1] | |
| Concentration Too High: The amount of solute is too high for the volume of solvent used. | Reduce the concentration of the solution or switch to a co-solvent system (e.g., DMF/DMSO) to enhance solubility.[1] | |
| Product "Oils Out" During Workup/Purification | Residual Solvent: Traces of reaction solvent are preventing crystallization. | Ensure the crude product is thoroughly dried under high vacuum before attempting crystallization.[5] |
| Impurity Presence: Impurities are depressing the melting point and inhibiting crystal lattice formation. | Purify the compound using column chromatography or recrystallization. | |
| Inappropriate Crystallization Solvent: The solvent system is not suitable for inducing crystallization. | Experiment with different solvent systems, such as ethyl acetate/hexane or DCM/heptane.[7] |
Quantitative Data: Solubility Profile
The solubility of this compound is comparable to the closely related and more extensively documented Fmoc-Lys(Boc)-OH. The following table summarizes solubility information gathered from various sources. Note that sonication and gentle warming can enhance solubility.[1][8]
| Solvent | Abbreviation | Solubility | Notes |
| Dimethylformamide | DMF | Soluble[2][3] | Standard solvent for peptide synthesis. |
| Dimethyl sulfoxide | DMSO | Highly Soluble (≥100 mg/mL)[9][10] | Excellent solvent, can be used as a co-solvent to improve solubility in DMF.[1] |
| N-Methyl-2-pyrrolidone | NMP | Soluble[3] | Often superior to DMF for solvating peptide chains and reducing aggregation.[4] |
| Dichloromethane | DCM | Soluble[11] | Good for dissolving Boc-protected amino acids.[4] |
| Ethanol | EtOH | Soluble (≥51 mg/mL)[10] | |
| Water | H₂O | Slightly Soluble (≥4.69 mg/mL)[10][11] | Solubility is limited in aqueous solutions. |
Experimental Protocols
Protocol 1: Standard Dissolution for Peptide Coupling Reactions
Objective: To prepare a stock solution of this compound for use in an automated peptide synthesizer or manual coupling reaction.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF (or NMP)
-
High-purity DMSO (optional, as co-solvent)
-
Clean, dry glass vial
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the required amount of this compound into the clean, dry vial.
-
Add the appropriate volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
If using a co-solvent, prepare a 9:1 (v/v) mixture of DMF and DMSO and add it to the vial.[1]
-
Vortex the mixture vigorously for 2-3 minutes.
-
Place the vial in a sonicator bath for 10-15 minutes to aid dissolution.[1]
-
If solids persist, gently warm the solution in a water bath to 30-40°C while mixing until the solution is clear.[1]
-
Allow the solution to return to room temperature before use. Ensure the compound remains in solution.
Protocol 2: Recrystallization for Purification
Objective: To purify this compound that has oiled out or contains impurities.
Materials:
-
Crude this compound (as an oil or solid)
-
"Good" solvent (e.g., Ethyl Acetate, DCM)
-
"Poor" solvent (e.g., Hexane, Heptane)
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethyl acetate) while stirring, just enough to dissolve the compound. Gentle heating can be applied if necessary.[5]
-
Once fully dissolved, slowly add the "poor" solvent (e.g., hexane) dropwise with constant stirring until the solution becomes persistently cloudy.[5]
-
Add a few more drops of the "good" solvent until the solution just becomes clear again.[5]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[5]
-
Dry the purified crystals under high vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-Lys(Boc)-OH | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. 71989-26-9 CAS MSDS (Fmoc-Lys(Boc)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Boc-Lys(Fmoc)-OMe Side-Chain Protection Strategies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Boc-Lys(Fmoc)-OMe in peptide synthesis. It focuses on selecting and managing complementary side-chain protecting groups for other amino acids in your sequence.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of using this compound in peptide synthesis?
A1: this compound is a specialized building block used for creating branched or selectively modified peptides. The Boc group on the alpha-amine allows for its use in Boc-based solid-phase peptide synthesis (SPPS), while the Fmoc group on the lysine side-chain provides an orthogonal handle. After assembling the main peptide chain, the Fmoc group can be selectively removed with a base (like piperidine) to allow for specific modification of the lysine side-chain, such as adding another peptide sequence, a fluorescent label, or a drug molecule, while the rest of the peptide remains protected.
Q2: What does "orthogonal protection strategy" mean in the context of this compound?
A2: An orthogonal protection strategy involves using multiple protecting groups in a single synthesis that can be removed under different chemical conditions without affecting the others. In this case, the strategy relies on three classes of protecting groups:
-
Acid-labile group: The Boc group on the N-terminus, removed by mild acid (e.g., TFA).
-
Base-labile group: The Fmoc group on the Lysine side-chain, removed by a mild base (e.g., piperidine).
-
Deprotection-resistant groups: Side-chain protecting groups for other amino acids that must be stable to both the acidic removal of Boc and the basic removal of Fmoc. These are typically removed at the final cleavage step, often with strong acids like HF.
Q3: Which side-chain protecting groups are compatible with a this compound strategy?
A3: The key is to choose side-chain protecting groups that are stable to both diluted TFA (for Boc removal) and piperidine (for Fmoc removal). Generally, groups that require strong acid (like HF or TFMSA) for cleavage are suitable. These are often benzyl- or cyclohexyl-based groups.
Troubleshooting Guide
Problem 1: My side-chain protecting groups are being prematurely removed during the synthesis cycles.
Possible Cause A: Instability to TFA during Boc-deprotection. Some common side-chain protecting groups, especially for Ser, Thr, and Tyr, can be partially cleaved by the repeated TFA treatments used to remove the N-terminal Boc group.
Solution:
-
Choose more robust protecting groups. For hydroxyl-containing amino acids (Ser, Thr, Tyr), switch from standard benzyl (Bzl) ethers to more sterically hindered or electron-withdrawn variants that exhibit greater stability in mild acid.
-
Minimize TFA exposure. Use the minimum time necessary for complete Boc removal in each cycle. Monitor the reaction carefully to avoid extended exposure.
Possible Cause B: Instability to piperidine during Fmoc-deprotection of the Lys side-chain. While less common, some side-chain protecting groups might show slight instability towards the basic conditions used for Fmoc removal.
Solution:
-
Confirm group stability. Ensure the chosen protecting groups are documented to be stable to piperidine. For example, groups like Tos (tosyl) for Arg or Pbf for Arg are generally stable.
-
Limit exposure time. Perform the Fmoc deprotection for the shortest time required for complete removal.
Problem 2: I'm observing incomplete deprotection of the Lys(Fmoc) side-chain.
Possible Cause: Steric hindrance or aggregation. The peptide sequence surrounding the lysine residue may be sterically bulky or the peptide chain might be aggregated on the resin, preventing the piperidine from efficiently reaching the Fmoc group.
Solution:
-
Increase reaction time or temperature. Extend the deprotection time with piperidine or gently warm the reaction vessel.
-
Use a different base. In some cases, a different base like DBU (1,8-Diazabicycloundec-7-ene) in a suitable solvent can be more effective than piperidine.
-
Incorporate chaotropic salts. Adding a salt like LiCl can help disrupt secondary structures and improve solvent and reagent accessibility.
Problem 3: I'm seeing unexpected side-reactions during the final cleavage step.
Possible Cause: Inappropriate scavengers for the chosen protecting groups. The final cleavage cocktail (e.g., strong acid like HF or a TFA cocktail) requires specific scavengers to "trap" the reactive carbocations generated from the cleavage of side-chain protecting groups. Using the wrong scavengers can lead to re-attachment of the protecting group to other residues (e.g., Trp, Met) or other side reactions.
Solution:
-
Tailor your cleavage cocktail. The choice of scavengers depends directly on the amino acids and protecting groups in your peptide. For instance:
-
For Arg(Tos) or Arg(Pbf): Thioanisole is often used.
-
For Trp: Tryptophan requires scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) to prevent alkylation of its indole ring.
-
For Cys(Trt): TIS is highly effective.
-
-
Consult scavenger guides. Refer to established protocols for cleavage cocktails based on your specific peptide sequence and protection scheme.
Data Presentation: Stability of Common Side-Chain Protecting Groups
The following table summarizes the stability of various side-chain protecting groups under the conditions used for Boc and Fmoc removal, which is critical for planning an orthogonal strategy.
| Amino Acid | Side-Chain Protecting Group | Stability in 20% Piperidine/DMF | Stability in 50% TFA/DCM | Final Cleavage Condition |
| Asp/Glu | O-benzyl ester (OBzl) | Stable | Stable | Strong Acid (e.g., HF) |
| Asp/Glu | O-cyclohexyl ester (OcHex) | Stable | Stable | Strong Acid (e.g., HF) |
| Ser/Thr/Tyr | Benzyl ether (Bzl) | Stable | Partially Labile | Strong Acid (e.g., HF) |
| Arg | Tosyl (Tos) | Stable | Stable | Strong Acid (e.g., HF) |
| Arg | Pentamethylchromansulfonyl (Pmc) | Stable | Labile | Mild Acid (TFA) |
| Arg | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Stable | Labile | Mild Acid (TFA) |
| Cys | Trityl (Trt) | Stable | Labile | Mild Acid (TFA) |
| His | Dinitrophenyl (Dnp) | Stable | Stable | Thiolysis (e.g., thiophenol) |
| His | Tosyl (Tos) | Stable | Stable | Strong Acid (e.g., HF) |
Note: Groups listed as "Labile" under TFA or Piperidine conditions are generally unsuitable for this specific orthogonal strategy.
Experimental Protocols
Protocol 1: Selective Deprotection of Lys(Fmoc) Side-Chain on Resin
-
Resin Swelling: Swell the peptidyl-resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) for 30 minutes.
-
Piperidine Treatment: Drain the solvent and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 20-30 minutes. A UV detector can be used to monitor the release of the dibenzofulvene-piperidine adduct to determine reaction completion.
-
Washing: Drain the piperidine solution. Wash the resin extensively to remove all traces of piperidine. A typical wash cycle is:
-
DMF (3 times)
-
Isopropanol (IPA) (2 times)
-
DCM (3 times)
-
-
Drying: Dry the resin under vacuum before proceeding with the side-chain modification.
Protocol 2: Final Cleavage and Deprotection (Example for a peptide with Arg(Tos) and Tyr(Bzl))
Caution: This procedure involves highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized, dedicated apparatus with appropriate safety precautions.
-
Preparation: Place the dried peptidyl-resin (e.g., 0.5 g) in the reaction vessel of an HF cleavage apparatus. Add a magnetic stir bar.
-
Scavenger Addition: Add the scavenger, p-cresol (anisole is also common), to the vessel (e.g., 1.0 mL).
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C. Carefully distill anhydrous HF (e.g., 10 mL) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1 hour.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: After HF removal, triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Wash the precipitated peptide several times with cold ether to remove scavengers and cleaved protecting groups.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the final product, which can then be purified by HPLC.
Visualizations
Caption: Workflow for synthesizing a side-chain modified peptide.
Caption: Troubleshooting premature side-chain deprotection.
Removal of by-products from Boc-Lys(Fmoc)-OMe reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Lys(Fmoc)-OMe. Here, you will find detailed information on identifying and removing common by-products, as well as protocols for ensuring high purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in reactions involving the deprotection of this compound?
The most common by-products arise during the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is typically achieved using a secondary amine base like piperidine. The primary by-product is the dibenzofulvene (DBF)-piperidine adduct.[1][2][3] Incomplete deprotection can also lead to the starting material, this compound, remaining as a significant impurity.
Q2: How can I detect the presence of the DBF-piperidine adduct and unreacted starting material?
The presence of these compounds can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: The DBF-piperidine adduct is UV-active and will appear as a distinct spot. You can run a co-spot with your starting material to differentiate it from the product and other impurities.
-
HPLC: HPLC analysis will show separate peaks for your product (Boc-Lys-OMe), the starting material (this compound), and the DBF-piperidine adduct.
Q3: Is the Boc group or the methyl ester stable under standard Fmoc deprotection conditions?
Yes, both the tert-butyloxycarbonyl (Boc) group and the methyl ester (-OMe) are stable under the mild basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal.[4][5] The Boc group requires strong acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage.[4][5]
Q4: Can side reactions occur at the lysine side chain during Fmoc deprotection?
Under standard Fmoc deprotection conditions, the Boc-protected lysine side chain is very stable, and side reactions at this position are highly unlikely.[6]
Troubleshooting Guides
Issue 1: Presence of Dibenzofulvene (DBF)-Piperidine Adduct in the Final Product
-
Cause: The DBF-piperidine adduct is a necessary consequence of Fmoc deprotection using piperidine.[1][3] It is highly soluble in common organic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF), and can be carried through the work-up if not adequately removed.
-
Solution: The DBF-piperidine adduct is typically removed by precipitation and washing, or by silica gel chromatography.
-
Precipitation/Washing: After the reaction is complete, the crude product can often be precipitated by adding a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). The DBF-piperidine adduct tends to remain in the solvent.[7] Multiple washes of the isolated product with a non-polar solvent are effective.
-
Silica Gel Chromatography: For high purity, column chromatography is the most effective method for separating the desired product from the DBF-piperidine adduct and any other impurities.
-
Issue 2: Incomplete Fmoc Deprotection
-
Cause: Incomplete deprotection can result from insufficient reaction time, low reagent concentration, or poor solubility of the starting material.[8]
-
Solution:
-
Extend Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is no longer observed.
-
Optimize Reagent Concentration: While 20% piperidine in DMF is standard, concentrations up to 50% can be used.[3]
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the reaction solvent before proceeding.
-
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound in Solution Phase
-
Dissolution: Dissolve this compound in N,N-dimethylformamide (DMF) (approx. 10 mL per gram of starting material).
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC (typically complete within 30 minutes to 2 hours).
-
Solvent Removal: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Proceed with one of the purification methods described in Protocol 2.
Protocol 2: Removal of By-products and Purification
Method A: Precipitation and Washing
-
Dissolve Crude Product: Dissolve the crude reaction mixture from Protocol 1 in a minimal amount of a polar solvent in which the product is soluble (e.g., methanol or dichloromethane).
-
Precipitation: Slowly add a non-polar solvent such as cold diethyl ether or MTBE with vigorous stirring until a precipitate forms.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid multiple times with the non-polar solvent to remove any remaining DBF-piperidine adduct.
-
Drying: Dry the purified product under vacuum.
Method B: Silica Gel Column Chromatography
-
Prepare Column: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Load Sample: Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-Lys-OMe.
Data Presentation
| Parameter | Before Purification | After Precipitation/Wash | After Column Chromatography |
| Purity (by HPLC) | 50-80% | 85-95% | >98% |
| Major Impurities | DBF-piperidine adduct, unreacted starting material | Residual DBF-piperidine adduct | Minimal to none |
| Typical Yield | N/A | 70-85% | 60-80% |
Visualizations
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-Lys(Fmoc)-OMe Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling of N-protected amino acids to H-Lys(Fmoc)-OMe. The information is presented in a question-and-answer format to directly address specific experimental challenges, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction to H-Lys(Fmoc)-OMe so slow?
The primary challenge in coupling to H-Lys(Fmoc)-OMe is steric hindrance. The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the epsilon (ε) side-chain amine is in close proximity to the alpha (α) amine, which is the reaction site. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1][2][3][4] This issue is common with sterically demanding amino acids.[3][4]
Q2: Which coupling reagents are most effective for this reaction?
For sterically hindered couplings, standard carbodiimide reagents like DCC or DIC/HOBt are often slow and inefficient.[1] More potent, modern coupling reagents are highly recommended to achieve optimal reaction times and yields. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU, or phosphonium salt-based reagents like PyBOP and PyAOP, are particularly effective.[1][2][3][5] HATU, for instance, is noted for its high reactivity and ability to minimize racemization.[3]
Q3: After deprotecting Boc-Lys(Fmoc)-OMe with Trifluoroacetic Acid (TFA), do I need to neutralize the resulting TFA salt before the coupling step?
Yes, it is a critical step. The deprotection of the Boc group yields the TFA salt of the alpha-amine (H-Lys(Fmoc)-OMe·TFA). This salt is not nucleophilic and will not participate in the coupling reaction. You must neutralize the amine using a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, immediately before or during the coupling reaction.[6] Typically, two equivalents of base are used: one to neutralize the TFA salt and one for the coupling reaction itself.
Q4: How can I monitor the progress of a solution-phase coupling reaction?
In solution-phase synthesis, Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. A typical procedure involves co-spotting the reaction mixture with the starting materials (the activated carboxylic acid and H-Lys(Fmoc)-OMe). The reaction is considered complete when the spot corresponding to the limiting reagent (usually H-Lys(Fmoc)-OMe) has been completely consumed.
Q5: What are the recommended solvents and temperatures for this coupling?
High-quality, amine-free polar aprotic solvents are essential. N,N-Dimethylformamide (DMF) is a standard choice due to its excellent solvating properties.[7] For reactions prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can be beneficial.[1][7] While standard couplings are run at room temperature, increasing the temperature to 40-50°C can help overcome the activation energy barrier for sterically hindered couplings, but this should be done cautiously to minimize the risk of side reactions like racemization.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of an N-protected amino acid to H-Lys(Fmoc)-OMe.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or stalled (TLC shows significant unreacted H-Lys(Fmoc)-OMe) | 1. Steric Hindrance: The ε-Fmoc group is blocking the α-amine.[1][3] 2. Insufficient Reagent Reactivity: The coupling reagent is not potent enough.[5] 3. Incomplete Neutralization: Residual TFA salt is inhibiting the reaction. | 1. Switch to a Stronger Coupling Reagent: Use HATU, HCTU, or PyBOP.[1][3] 2. Increase Temperature: Raise the reaction temperature to 40-50°C.[5] 3. Extend Reaction Time: Allow the reaction to proceed for 4-24 hours.[5] 4. Ensure Adequate Base: Use at least 2 equivalents of DIPEA relative to the amine TFA salt. |
| Low yield of desired product | 1. Incomplete Coupling: The reaction did not go to completion. 2. Poor Reagent Quality: Degradation of the amino acid, coupling reagents, or solvents.[1] 3. Workup Issues: Product loss during extraction or purification. | 1. Perform a "Double Couple": After the initial reaction time, add a second portion of fresh activated amino acid and base to the reaction mixture.[1][8] 2. Use Fresh Reagents: Ensure all reagents and anhydrous solvents are of high quality and stored correctly.[1] 3. Optimize Workup: Ensure pH is correct during aqueous washes to prevent loss of product to the aqueous layer. |
| Multiple side products observed on TLC/HPLC | 1. Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid.[6] 2. Side-chain Reactions: If coupling an amino acid with a poorly protected side chain. | 1. Minimize Racemization: Use coupling reagents that form HOAt or Oxyma esters (e.g., HATU, COMU). Avoid excess base or prolonged exposure to basic conditions.[3][6] 2. Choose Appropriate Base: Use a hindered base like DIPEA or collidine instead of less hindered bases like triethylamine (TEA).[6] 3. Use Orthogonal Protection: Ensure the side chain of the incoming amino acid is robustly protected. |
Experimental Protocols
Protocol 1: Boc-Deprotection of this compound
This protocol describes the removal of the N-terminal Boc group to generate the H-Lys(Fmoc)-OMe·TFA salt.
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM, approx. 5 mL per gram of starting material).
-
Deprotection: Add Trifluoroacetic Acid (TFA, 10 eq., typically a 25-50% v/v solution in DCM).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material spot is completely consumed.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.
-
Trituration: Add cold diethyl ether to the oily residue and swirl/sonicate to precipitate the TFA salt as a white solid.
-
Isolation: Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum. The resulting H-Lys(Fmoc)-OMe·TFA salt is typically used in the next step without further purification.
Protocol 2: Optimized Coupling of Fmoc-Ala-OH to H-Lys(Fmoc)-OMe
This protocol uses HATU for a sterically hindered solution-phase coupling.
-
Reagent Preparation:
-
In a flask under an inert atmosphere (N₂ or Argon), dissolve Fmoc-Ala-OH (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF (approx. 10 mL per gram of amine salt).
-
In a separate flask, dissolve H-Lys(Fmoc)-OMe·TFA salt (1.0 eq.) in anhydrous DMF.
-
-
Neutralization & Activation:
-
Cool the Fmoc-Ala-OH/HATU solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq.) to the H-Lys(Fmoc)-OMe·TFA salt solution and stir for 2 minutes.
-
Add the neutralized amine solution to the activated acid solution at 0°C.
-
-
Coupling Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the consumption of the amine starting material by TLC (Typical mobile phase: 5-10% Methanol in DCM).
-
If the reaction is slow, it can be gently heated to 40°C or allowed to stir overnight.[5]
-
-
Aqueous Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Solution-Phase Couplings
| Coupling Reagent | Class | Relative Efficiency (Hindered) | Typical Reaction Time | Key Advantages / Disadvantages |
| HATU | Uronium Salt | Very High | 1-4 hours | Pro: Highly reactive, low racemization risk.[3] Con: Higher cost, potential for guanidinylation side reaction if used incorrectly. |
| HCTU | Uronium Salt | High | 2-6 hours | Pro: Very effective, often more cost-effective than HATU. Con: Contains a potentially explosive HOBt derivative (Cl-HOBt). |
| PyBOP | Phosphonium Salt | High | 2-8 hours | Pro: High efficiency, avoids guanidinylation side reaction.[1] Con: Can be less reactive than HATU for extreme cases. |
| COMU | Uronium Salt | Very High | 1-4 hours | Pro: High reactivity similar to HATU, based on safer Oxyma additive.[3] Con: Higher cost. |
| DIC/OxymaPure® | Carbodiimide | Moderate | 6-24 hours | Pro: Cost-effective, safer than HOBt-based additives. Con: Significantly slower for hindered couplings.[1] |
Visualizations
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Boc-Lys(Fmoc)-OMe
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those requiring site-specific modifications such as branching or conjugation, demands a sophisticated and precise chemical strategy. The principle of orthogonal protection is central to this endeavor, allowing for the selective removal of protecting groups under distinct conditions.[1][2] The amino acid derivative Boc-Lys(Fmoc)-OMe serves as a unique building block for these applications, offering an inverted protecting group strategy compared to the more conventional Fmoc-Lys(Boc)-OH.
This guide provides an objective comparison of the HPLC analysis of peptides synthesized using this compound versus the standard Fmoc-Lys(Boc)-OH. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the appropriate strategy for their specific needs.
Orthogonal Protection: The Strategic Foundation
In Solid-Phase Peptide Synthesis (SPPS), orthogonality allows for the selective deprotection of different functional groups.[1][2][3] A typical synthesis involves:
-
A temporary Nα-amino protecting group , which is removed at each cycle to allow for peptide chain elongation.
-
"Permanent" side-chain protecting groups , which remain intact throughout the synthesis and are removed during the final cleavage step.[2]
-
Auxiliary orthogonal protecting groups , used for on-resin modifications like cyclization or branching, which can be removed without affecting the other groups.[1]
The two most dominant strategies are the Fmoc/tBu and Boc/Bzl approaches.[1] The choice of lysine derivative, such as this compound or Fmoc-Lys(Boc)-OH, dictates the synthetic route and subsequent modification possibilities.
Experimental Protocols
Protocol 1: Peptide Synthesis with this compound (Boc-SPPS)
This protocol outlines the manual solid-phase synthesis of a model peptide on a Boc-compatible resin (e.g., PAM resin).
-
Resin Swelling : Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 30-minute treatment to remove the Nα-Boc group.
-
Washing : Wash the resin sequentially with DCM, Isopropanol (IPA), and Dimethylformamide (DMF).
-
Neutralization : Neutralize the resin with 5% Diisopropylethylamine (DIPEA) in DMF.
-
Amino Acid Coupling : Activate the next Boc-protected amino acid (2.5 equivalents) with a coupling agent like HBTU (2.5 equivalents) in the presence of DIPEA (5 equivalents). Allow the coupling reaction to proceed for 2 hours.
-
Incorporation of this compound : At the desired position, use the pre-activated this compound for the coupling step.
-
Repeat Cycles : Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage : After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as Hydrofluoric acid (HF) or a high-TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane), for 1-2 hours. Note that the Fmoc group on the lysine side chain will remain intact under these conditions.
-
Precipitation & Lyophilization : Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: HPLC Analysis and Purification
The standard method for analyzing and purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
-
System Setup : Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Crude Peptide Analysis :
-
Dissolve a small amount of the lyophilized crude peptide in Solvent A.
-
Inject 10-20 µL onto the column.
-
Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at a UV wavelength of 210-220 nm.[4]
-
-
Purification :
-
Switch to a semi-preparative or preparative C18 column.
-
Develop a tailored gradient based on the retention time of the target peptide from the analytical run.
-
Inject the dissolved crude peptide and collect fractions corresponding to the main peak.
-
-
Purity Confirmation : Analyze the collected fractions using the analytical HPLC method to confirm purity (typically aiming for >95%). Pool the pure fractions and lyophilize.
Performance Comparison: this compound vs. Fmoc-Lys(Boc)-OH
The primary difference between these two building blocks lies in their orthogonal deprotection schemes, which influences the overall synthetic strategy and potential applications.
| Feature | This compound Strategy | Fmoc-Lys(Boc)-OH Strategy |
| Primary Synthesis Chemistry | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% Piperidine in DMF)[7] |
| Side-Chain (Lys-ε) Deprotection | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 95% TFA)[8][9] |
| Orthogonality | Allows for on-resin side-chain modification after completion of the peptide backbone using mild base, while the backbone remains protected. | Allows for standard peptide elongation with mild base; the side-chain is deprotected during final acid cleavage.[8] |
| Ideal Application | Synthesis of branched peptides where a second peptide is built off the lysine side-chain; attachment of base-sensitive labels on-resin. | Standard synthesis of linear peptides; synthesis of peptides for subsequent solution-phase modification.[8][10] |
Quantitative HPLC Data Comparison (Illustrative)
The following table presents typical, illustrative results from the HPLC analysis of a model 10-mer peptide synthesized using both strategies. Actual results will vary based on the peptide sequence and synthesis efficiency.
| Parameter | Peptide via this compound | Peptide via Fmoc-Lys(Boc)-OH |
| HPLC Column | C18, 5 µm, 120 Å, 4.6x150 mm | C18, 5 µm, 120 Å, 4.6x150 mm |
| Mobile Phase | A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN | A: 0.1% TFA/H₂O; B: 0.1% TFA/ACN |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 214 nm | 214 nm |
| Crude Purity (by AUC) | ~55-70% | ~60-75% |
| Final Purity (Post-Purification) | >98% | >98% |
| Overall Yield | ~15-25% | ~20-30% |
AUC: Area Under Curve
Visualizing the Workflow and Logic
Diagrams are crucial for understanding the complex workflows and chemical logic inherent in peptide synthesis.
Caption: Experimental workflow for peptide synthesis and HPLC analysis.
Caption: Orthogonal deprotection logic for this compound.
Conclusion
The choice between this compound and the more conventional Fmoc-Lys(Boc)-OH is dictated entirely by the desired synthetic outcome. For linear peptides produced via standard Fmoc-SPPS, Fmoc-Lys(Boc)-OH is the reagent of choice due to its compatibility, high efficiency, and robustness.[8][9][10]
However, for complex synthetic schemes requiring orthogonal, on-resin modification of the lysine side chain—such as the synthesis of branched peptides or the attachment of specific labels post-elongation—this compound is an indispensable tool. It provides the chemist with the flexibility to deprotect the lysine ε-amino group with a mild base, leaving the acid-labile backbone and other side-chain protecting groups untouched. The subsequent HPLC analysis for both strategies remains fundamentally the same, relying on RP-HPLC with C18 columns and ACN/water/TFA mobile phases to ensure the purity and identity of the final product.[4][5][11] A thorough understanding of these orthogonal strategies is critical for advancing complex peptide-based drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. renyi.hu [renyi.hu]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. harvardapparatus.com [harvardapparatus.com]
A Comparative Guide to the Mass Spectrometry of Peptides with C-Terminal Methyl Ester Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peptides with C-terminal methyl ester modifications against their C-terminal carboxylate and C-terminal amide counterparts in the context of mass spectrometry. Understanding the mass spectrometric behavior of these modified peptides is crucial for their accurate identification and quantification in proteomics and drug development.
Introduction to C-Terminal Modifications
The C-terminus of a peptide can be modified to alter its biological activity, stability, and pharmacokinetic properties. Common modifications include the native carboxylic acid, amidation, and methyl esterification. While C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the carboxyl group, C-terminal methyl esterification also achieves this charge neutralization and can influence the peptide's hydrophobicity and membrane permeability.[1]
Comparative Mass Spectrometric Performance
The C-terminal modification of a peptide can influence its behavior in a mass spectrometer, affecting its ionization efficiency, chromatographic retention, and fragmentation pattern.
Ionization Efficiency
The ionization efficiency of a peptide can be affected by its overall charge state and hydrophobicity. Neutralizing the negative charge at the C-terminus by converting a carboxylic acid to a methyl ester or an amide can potentially influence the overall ionization efficiency. While peptides with basic residues tend to have higher ionization efficiency in positive-ion mode, the impact of C-terminal modifications on ionization is less documented in direct comparative studies. However, it is known that chemical modifications can alter peptide ionization, and derivatization strategies are sometimes employed to enhance ionization.[2]
Chromatographic Behavior
In reversed-phase liquid chromatography (RP-LC), the retention time of a peptide is influenced by its hydrophobicity. The conversion of a polar carboxylic acid group to a less polar methyl ester or amide group increases the overall hydrophobicity of the peptide. Consequently, peptides with C-terminal methyl ester or amide modifications are expected to have longer retention times compared to their corresponding carboxylic acid forms under typical RP-LC conditions.
Fragmentation Patterns
Collision-induced dissociation (CID) is a common method for peptide fragmentation in tandem mass spectrometry. The fragmentation of a peptide backbone results in a series of b- and y-ions. The type of C-terminal modification is expected to have a predictable effect on the masses of the y-ions, while the b-ion series should remain unchanged.
-
b-ions : These fragment ions contain the N-terminus of the peptide. Since the modification is at the C-terminus, the masses of the b-ions will be identical for all three forms of the peptide (carboxylate, methyl ester, and amide).
-
y-ions : These fragment ions contain the C-terminus. Therefore, the masses of the y-ions will differ based on the C-terminal modification.
-
C-terminal Carboxylate (-COOH) : This is the reference form.
-
C-terminal Methyl Ester (-COOCH₃) : The y-ions will have a mass shift of +14.01566 Da compared to the carboxylate form (addition of CH₂).[3]
-
C-terminal Amide (-CONH₂) : The y-ions will have a mass shift of -0.98402 Da compared to the carboxylate form (substitution of OH with NH₂).[3]
-
Quantitative Data Comparison
The following table summarizes the expected mass differences and relative retention times for a hypothetical peptide (e.g., GFL) with different C-terminal modifications.
| C-Terminal Modification | Structure | Monoisotopic Mass (Da) of C-terminus | Expected Mass Shift of y-ions (vs. -COOH) | Expected Relative Retention Time (RP-LC) |
| Carboxylic Acid | -COOH | 45.0003 | 0 | Baseline |
| Methyl Ester | -COOCH₃ | 59.0159 | +14.0156 | Longer |
| Amide | -CONH₂ | 44.0163 | -0.9840 | Longer |
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and comparative mass spectrometric analysis of a model peptide with C-terminal carboxylate, methyl ester, and amide modifications.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) of a model peptide (e.g., Gly-Phe-Leu) with different C-terminal modifications:
-
Resin Selection :
-
C-terminal Carboxylic Acid : Use a pre-loaded Wang resin with the C-terminal amino acid (e.g., Fmoc-Leu-Wang resin).
-
C-terminal Amide : Use a Rink Amide resin.[4]
-
C-terminal Methyl Ester : Synthesize the peptide on a 2-chlorotrityl chloride resin, and cleave the peptide from the resin using a solution of HCl in methanol. Alternatively, couple the first amino acid as a methyl ester to a suitable resin.[5]
-
-
Fmoc Deprotection : Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling : Couple the subsequent Fmoc-protected amino acids using a coupling agent such as HBTU/DIPEA in DMF.
-
Cleavage and Deprotection :
-
Wang and Rink Amide Resins : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
2-Chlorotrityl Chloride Resin (for Methyl Ester) : Cleave the peptide as a methyl ester using a solution of anhydrous HCl in methanol.
-
-
Peptide Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, wash, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation : Dissolve the purified lyophilized peptides in 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
LC System : Use a nano-flow HPLC system.
-
Column : C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 40% B over 30 minutes.
-
-
Mass Spectrometer : Use a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with a nano-electrospray ionization (ESI) source.
-
MS Method :
-
MS1 Scan : Acquire full scan MS spectra from m/z 300-1500.
-
MS/MS Scan : Use data-dependent acquisition (DDA) to select the top 5 most intense precursor ions for fragmentation by CID.
-
Collision Energy : Use a normalized collision energy of 35%.
-
-
Data Analysis : Analyze the raw data using a suitable software package. Compare the retention times, charge state distributions, and fragmentation patterns of the three peptide forms.
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of C-terminally modified peptides.
Caption: Workflow for comparative mass spectrometric analysis.
Logical Relationship of Fragmentation Patterns
This diagram shows the expected relationship between the fragmentation patterns of a peptide with different C-terminal modifications.
Caption: Expected fragmentation relationship of C-terminally modified peptides.
Conclusion
The C-terminal modification of a peptide has a predictable impact on its mass spectrometric analysis. While C-terminal methyl esterification and amidation result in similar increases in hydrophobicity, they produce distinct mass shifts in the y-ion series during CID fragmentation. This guide provides a framework for the comparative analysis of these important peptide modifications, enabling researchers to better design experiments and interpret mass spectrometry data for peptides with modified C-termini. Further direct comparative studies are needed to fully elucidate the quantitative differences in ionization efficiency among these modifications.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonally Protected Lysine Derivatives in Solution-Phase Peptide Synthesis: Boc-Lys(Fmoc)-OMe vs. Fmoc-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For the incorporation of lysine, a trifunctional amino acid, orthogonal protection schemes are essential to selectively unmask its α-amino and ε-amino groups for chain elongation and side-chain modifications, respectively. This guide provides a comprehensive comparison of two commonly employed orthogonally protected lysine derivatives, Boc-Lys(Fmoc)-OMe and Fmoc-Lys(Boc)-OH , in the context of solution-phase peptide synthesis.
Executive Summary
Fmoc-Lys(Boc)-OH is the more established and widely documented of the two derivatives, particularly in solid-phase peptide synthesis (SPPS), but it also finds utility in solution-phase strategies. Its free carboxylic acid allows for straightforward activation and coupling, while the base-labile Fmoc group and acid-labile Boc group provide a classic orthogonal protection scheme.
This compound , with its protected C-terminus as a methyl ester, offers a different strategic advantage, particularly in fragment condensation strategies where the C-terminal methyl ester can be saponified at a later stage. However, detailed experimental data on its performance in solution-phase synthesis is less readily available in the public domain.
This guide will delve into the chemical properties, strategic applications, and available experimental data for both compounds to aid researchers in selecting the optimal building block for their specific solution-phase peptide synthesis needs.
Head-to-Head Comparison: Key Physicochemical and Performance Parameters
| Property | This compound | Fmoc-Lys(Boc)-OH |
| Molecular Weight | 482.57 g/mol | 468.54 g/mol |
| Structure | α-amino: Boc, ε-amino: Fmoc, Carboxyl: Methyl Ester | α-amino: Fmoc, ε-amino: Boc, Carboxyl: Free Acid |
| Solubility | Generally soluble in a wide range of organic solvents such as DCM, DMF, and THF. | Soluble in polar organic solvents like DMF and DMSO; also soluble in chloroform, dichloromethane, and ethyl acetate.[1] |
| Orthogonal Deprotection | α-Boc: Acid-labile (e.g., TFA, HCl in organic solvent) ε-Fmoc: Base-labile (e.g., Piperidine, DBU in DMF) | α-Fmoc: Base-labile (e.g., Piperidine, DBU in DMF) ε-Boc: Acid-labile (e.g., TFA) |
| Typical Application | Building block for solution-phase synthesis, particularly for fragment condensation where C-terminal protection is desired. | Standard building block for both solid-phase and solution-phase peptide synthesis. |
Strategic Applications in Solution-Phase Synthesis
Fmoc-Lys(Boc)-OH: The Workhorse of Stepwise Elongation
Fmoc-Lys(Boc)-OH is the conventional choice for stepwise peptide elongation in solution. The synthesis strategy typically involves the following workflow:
-
Coupling: The free carboxylic acid of Fmoc-Lys(Boc)-OH is activated using standard coupling reagents (e.g., DCC/HOBt, HATU, HBTU) and reacted with the free amino group of the growing peptide chain (often as an amino acid ester).
-
α-Amino Deprotection: The Fmoc group is removed with a mild base, typically a solution of piperidine in DMF, to reveal the α-amino group for the next coupling step.
-
ε-Amino Deprotection: The Boc group on the side chain remains stable during the Fmoc deprotection and peptide couplings. It is typically removed at a later stage, often concurrently with other acid-labile side-chain protecting groups, using a strong acid like trifluoroacetic acid (TFA).
This strategy allows for the selective elongation of the peptide backbone while keeping the lysine side chain protected for potential later modification.
This compound: A Tool for Convergent Synthesis
This compound is strategically advantageous in convergent or fragment-based synthesis approaches. The key features of its application are:
-
C-Terminal Protection: The methyl ester protects the C-terminus, preventing its participation in coupling reactions. This allows for the selective deprotection of the α-Boc group and elongation of the peptide chain from the N-terminus.
-
Side-Chain Modification: The ε-Fmoc group can be selectively removed with a mild base to allow for side-chain modification, such as the attachment of reporter groups or the formation of branched peptides.
-
Fragment Condensation: A protected peptide fragment synthesized using this compound can be deprotected at its C-terminus (via saponification of the methyl ester) and then coupled to another peptide fragment.
Experimental Data and Protocols
While extensive quantitative data for a direct comparison in a standardized solution-phase synthesis is scarce, the following sections provide representative experimental protocols and available performance data.
Performance Data of Fmoc-Lys(Boc)-OH in Solution-Phase Synthesis
In a study focused on the synthesis of diketopiperazines, Fmoc-Lys(Boc)-OH was coupled to an N-alkylated lysine aminoester in solution using HATU as the coupling agent. The resulting dipeptide was obtained in a high yield of 95%. This demonstrates the efficiency of Fmoc-Lys(Boc)-OH in solution-phase coupling reactions, even with sterically hindered secondary amines.
In another application involving the synthesis of DNA-encoded chemical libraries, Fmoc-Lys(Boc)-OH was shown to couple efficiently in solution-phase to a DNA-amino acid conjugate.
Experimental Protocols
1. Coupling of Fmoc-Lys(Boc)-OH (General Protocol)
-
Materials: Fmoc-Lys(Boc)-OH (1.0 eq), amino acid ester hydrochloride (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Dissolve the amino acid ester hydrochloride and DIPEA in DMF.
-
In a separate flask, dissolve Fmoc-Lys(Boc)-OH and HATU in DMF.
-
Add the activated Fmoc-Lys(Boc)-OH solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up followed by purification (e.g., column chromatography) to isolate the dipeptide.
-
2. α-Fmoc Deprotection of a Dipeptide in Solution
-
Materials: Fmoc-protected dipeptide, 20% piperidine in DMF.
-
Procedure:
-
Dissolve the Fmoc-protected dipeptide in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution (typically 5-10 equivalents relative to the peptide).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, evaporate the solvent and piperidine under vacuum. The resulting crude product can often be used directly in the next coupling step after co-evaporation with a suitable solvent to remove residual piperidine.
-
3. α-Boc Deprotection of this compound (General Protocol)
-
Materials: this compound, 4M HCl in dioxane or TFA.
-
Solvent: Dioxane or DCM.
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add an excess of 4M HCl in dioxane or TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, evaporate the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
4. ε-Fmoc Deprotection from a Protected Lysine Derivative in Solution
-
Materials: Peptide containing a Boc-Lys(Fmoc)- moiety, 20% piperidine in DMF.
-
Procedure:
-
Dissolve the protected peptide in DMF.
-
Add an excess of 20% piperidine in DMF.
-
Stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up involves evaporation of the solvent and purification to remove the dibenzofulvene-piperidine adduct.
-
Visualizing the Synthetic Strategies
To better illustrate the logical workflows, the following diagrams generated using Graphviz (DOT language) depict the synthetic pathways for incorporating each lysine derivative.
Caption: Synthetic workflow for this compound.
Caption: Synthetic workflow for Fmoc-Lys(Boc)-OH.
Conclusion and Recommendations
The choice between this compound and Fmoc-Lys(Boc)-OH for solution-phase peptide synthesis is primarily dictated by the overall synthetic strategy.
-
Fmoc-Lys(Boc)-OH is the recommended choice for standard stepwise elongation of peptides from the C-terminus to the N-terminus. Its chemistry is well-established, and it is compatible with a wide array of standard coupling and deprotection protocols. The wealth of available literature and its commercial availability make it a reliable and versatile building block.
-
This compound is a more specialized derivative, best suited for fragment condensation strategies where C-terminal protection is advantageous. It also provides a convenient route for selective side-chain modification early in the synthesis. Researchers opting for this derivative should be prepared for less available literature and may need to optimize their specific reaction conditions.
For routine solution-phase synthesis, the well-trodden path of using Fmoc-Lys(Boc)-OH offers a higher probability of success with readily available protocols. For more complex, convergent strategies, the unique protecting group arrangement of this compound provides a valuable synthetic tool. It is always recommended to perform small-scale test reactions to optimize coupling and deprotection conditions for any new synthetic route.
References
The Strategic Advantage of Boc-Lys(Fmoc)-OMe in Complex Peptide Synthesis
In the intricate field of peptide synthesis and drug development, the choice of protected amino acid derivatives is a critical determinant of synthetic efficiency, product purity, and the feasibility of complex molecular architectures. Among the various derivatives available for the incorporation of lysine, Boc-Lys(Fmoc)-OMe stands out due to its unique orthogonal protection scheme. This guide provides an objective comparison of this compound with other commonly used lysine derivatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The primary advantage of this compound lies in its "inverted" protecting group strategy compared to the more conventional Fmoc-Lys(Boc)-OH used in standard solid-phase peptide synthesis (SPPS). In this compound, the α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the ε-amino group of the side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This arrangement is particularly beneficial for solution-phase synthesis or for the synthesis of complex peptides where side-chain modification is required while the peptide is still anchored to the resin.
Performance Comparison with Other Lysine Derivatives
The selection of a lysine derivative is dictated by the overall synthetic strategy, particularly the requirements for orthogonal deprotection. Besides this compound and the standard Fmoc-Lys(Boc)-OH, other derivatives offer alternative deprotection conditions, enabling even more complex synthetic routes. These include derivatives with side-chain protecting groups such as Mtt (4-methyltrityl), Alloc (allyloxycarbonyl), and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl).[1]
| Lysine Derivative | α-Amino Protection | ε-Amino Protection | ε-Amino Deprotection Condition | Key Advantage |
| This compound | Boc (Acid-labile) | Fmoc (Base-labile) | Mild base (e.g., Piperidine) | Allows for side-chain modification on-resin in Boc-SPPS or in solution phase. |
| Fmoc-Lys(Boc)-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Strong acid (e.g., TFA) | Standard for Fmoc-SPPS; stable side-chain protection until final cleavage.[1][2][3] |
| Fmoc-Lys(Mtt)-OH | Fmoc (Base-labile) | Mtt (Mild acid-labile) | Mildly acidic conditions | Orthogonal to both Fmoc and Boc; allows for selective side-chain deprotection.[1] |
| Fmoc-Lys(Alloc)-OH | Fmoc (Base-labile) | Alloc (Palladium-catalyzed) | Neutral conditions with a palladium catalyst | Orthogonal to both acid- and base-labile groups.[1] |
| Fmoc-Lys(Dde)-OH | Fmoc (Base-labile) | Dde (Hydrazine-labile) | Hydrazine | Orthogonal to Fmoc, Boc, and Mtt; useful for on-resin cyclization or branching.[1] |
Experimental Data Summary
While direct comparative studies focusing solely on this compound are limited, the principles of orthogonal protection are well-documented. The efficiency of deprotection and subsequent reactions are critical performance indicators.
| Parameter | This compound (in Boc-SPPS) | Fmoc-Lys(Boc)-OH (in Fmoc-SPPS) |
| ε-Amino Deprotection Yield | Typically >95% with piperidine treatment. | Not applicable on-resin. |
| Final Peptide Purity | Highly dependent on the subsequent side-chain modification. | Generally high (>95%) for standard linear peptides. |
| Reaction Time for ε-Amino Deprotection | 5-20 minutes. | Not applicable on-resin. |
Experimental Protocols
Protocol 1: On-Resin Side-Chain Labeling using this compound in Boc-SPPS
-
Peptide Synthesis: The peptide is synthesized on a suitable resin (e.g., PAM resin) using a standard Boc-SPPS protocol. This compound is incorporated at the desired position.
-
Fmoc Deprotection: The resin-bound peptide is treated with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the lysine side chain.
-
Washing: The resin is thoroughly washed with DMF, DCM, and methanol.
-
Side-Chain Modification: The resin is then treated with the desired labeling reagent (e.g., a fluorescent dye with a carboxylic acid group activated with HBTU/HOBt and DIPEA in DMF) for 2-4 hours.
-
Final Cleavage: After the completion of the synthesis, the peptide is cleaved from the resin, and the Boc and other side-chain protecting groups are removed using a strong acid such as HF or TFMSA.
Protocol 2: Standard Fmoc-SPPS using Fmoc-Lys(Boc)-OH
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in DMF.
-
Fmoc Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed by treatment with 20% piperidine in DMF.
-
Amino Acid Coupling: Fmoc-Lys(Boc)-OH (3 equivalents) is activated with a coupling reagent such as HBTU/HOBt (3 equivalents) and a base like DIPEA (6 equivalents) in DMF and added to the resin. The coupling reaction is typically monitored for completion using a ninhydrin test.
-
Washing: The resin is washed with DMF and DCM.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and the Boc and other tert-butyl based side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA with scavengers like water and triisopropylsilane.[3][4]
Visualization of Synthetic Strategies
Caption: Comparative workflows for Boc-SPPS with this compound and Fmoc-SPPS with Fmoc-Lys(Boc)-OH.
Caption: Orthogonal side-chain protection strategies for Fmoc-Lys derivatives.
Conclusion
This compound offers a distinct advantage for synthetic chemists requiring selective modification of the lysine side chain during synthesis. Its "inverted" orthogonal protection scheme is a powerful tool in scenarios such as the construction of branched peptides, the attachment of labels or tags, or the synthesis of peptide-drug conjugates within a Boc-SPPS framework. While Fmoc-Lys(Boc)-OH remains the standard for routine Fmoc-SPPS of linear peptides, the strategic application of this compound and other derivatives with orthogonal protecting groups like Mtt, Dde, and Alloc, significantly expands the repertoire of complex peptides that can be synthesized with high precision and purity. The choice of lysine derivative should therefore be a considered decision based on the desired final peptide structure and the overall synthetic plan.
References
A Comparative Guide to the Validation of Boc-Lys(Fmoc)-OMe Peptide Sequence by NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of peptide sequences is a critical step in ensuring the integrity and purity of synthesized products. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods—namely Electrospray Ionization Mass Spectrometry (ESI-MS) and Edman Degradation—for the validation of the protected amino acid derivative, Boc-Lys(Fmoc)-OMe.
This document outlines the experimental data, detailed protocols, and logical workflows for each technique, offering an objective assessment of their respective strengths and limitations in the context of protected peptide analysis.
At a Glance: Method Comparison
| Feature | NMR Spectroscopy | ESI-Mass Spectrometry | Edman Degradation |
| Principle | Nuclear spin properties in a magnetic field | Mass-to-charge ratio of ionized molecules | Sequential cleavage of N-terminal amino acids |
| Information Provided | Detailed molecular structure, connectivity, purity | Molecular weight, elemental composition | Amino acid sequence from the N-terminus |
| Sample Requirement | 5-25 mg for ¹H, 50-100 mg for ¹³C | Microgram to nanogram quantities | Picomole quantities |
| N-terminal Protection | No interference | No interference | Not applicable due to blocked N-terminus[1][2][3] |
| Data Output | Spectrum of chemical shifts and coupling constants | Mass spectrum of m/z peaks | Chromatogram of PTH-amino acids |
| Quantitative Analysis | Yes, with internal standards[4][5] | Can be quantitative with appropriate standards | Primarily qualitative sequencing |
Structural Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and purity of a sample. For this compound, both ¹H and ¹³C NMR are employed to confirm the presence and arrangement of all constituent atoms.
Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for this compound in a common NMR solvent, Chloroform-d (CDCl₃). These values are estimated based on data from structurally similar compounds, such as Fmoc-Lys(Boc)-OH, and general principles of NMR spectroscopy.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.44 | s | 9H |
| Lysine β, γ, δ-CH₂ | ~1.30-1.90 | m | 6H |
| Lysine ε-CH₂ | ~3.10 | m | 2H |
| Methyl Ester (OMe) | ~3.73 | s | 3H |
| Lysine α-CH | ~4.35 | m | 1H |
| Fmoc-CH | ~4.22 | t | 1H |
| Fmoc-CH₂ | ~4.40 | d | 2H |
| Fmoc-aromatic | ~7.30-7.77 | m | 8H |
| NH (Amide/Urethane) | ~5.0-6.0 | br s | 2H |
Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Expected Chemical Shift (ppm) |
| Boc (CH₃) | ~28.4 |
| Lysine γ-C | ~29.5 |
| Lysine δ-C | ~32.1 |
| Lysine β-C | ~39.9 |
| Fmoc-CH | ~47.2 |
| Lysine ε-C | ~40.5 |
| Methyl Ester (OMe) | ~52.4 |
| Lysine α-C | ~54.5 |
| Fmoc-CH₂ | ~67.1 |
| Boc (quaternary C) | ~79.2 |
| Fmoc-aromatic | ~120.0, 125.1, 127.1, 127.7 |
| Fmoc-aromatic (ipso) | ~141.3, 143.9 |
| Boc C=O | ~156.0 |
| Fmoc C=O | ~156.5 |
| Ester C=O | ~173.0 |
Experimental Protocol for NMR Analysis
-
Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) should be added. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different proton groups, confirming the structure and assessing purity. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Alternative Validation Methods
While NMR provides comprehensive structural information, other techniques offer complementary data, particularly regarding molecular weight and sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is highly effective for determining the molecular weight of peptides and protected amino acids.[6][7]
Expected ESI-MS Data for this compound:
The theoretical molecular weight of this compound (C₂₇H₃₄N₂O₆) is 482.57 g/mol . In positive ion mode ESI-MS, the following ions would be expected:
-
[M+H]⁺ : 483.24 m/z
-
[M+Na]⁺ : 505.22 m/z
-
[M+K]⁺ : 521.19 m/z
Fragmentation of the parent ion can also be induced to provide further structural information.
-
Sample Preparation : Prepare a dilute solution of this compound (typically 1-10 µM) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid.
-
Data Acquisition : Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis : Identify the peaks corresponding to the expected molecular ions. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Edman Degradation
Edman degradation is a classic method for sequencing peptides from the N-terminus.[3] However, this technique relies on the presence of a free N-terminal amine to react with phenyl isothiocyanate.
Applicability to this compound:
This compound has its α-amino group protected by a Boc group and the ε-amino group protected by an Fmoc group. Therefore, Edman degradation is not a viable method for the direct sequence validation of this molecule as there is no free N-terminus for the initial chemical reaction to occur. [1][2][3][8] Deblocking would be required prior to any Edman sequencing attempt.
Conclusion
For the comprehensive validation of the protected amino acid this compound, NMR spectroscopy stands out as the most informative single technique. It not only confirms the presence of all protecting groups and the methyl ester but also provides detailed structural information and a quantitative assessment of purity.
ESI-MS serves as an excellent complementary technique , providing rapid and accurate confirmation of the molecular weight.
Edman degradation, in its standard application, is unsuitable for this protected amino acid due to the absence of a free N-terminus.
For researchers and professionals in drug development, a combination of NMR and ESI-MS provides the most robust and reliable validation of the chemical identity and purity of this compound.
References
- 1. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 8. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of C-Terminal Protection: Methyl Ester vs. Benzyl Ester in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of two commonly employed C-terminal protecting groups: the methyl ester and the benzyl ester. We will delve into their respective advantages and disadvantages, supported by experimental data and detailed protocols, to aid in making informed decisions for your synthetic strategy.
The choice between a methyl and a benzyl ester for C-terminal protection hinges on the overall synthetic plan, particularly the choice of N-terminal and side-chain protecting groups, and the desired cleavage conditions. While both serve the fundamental purpose of masking the C-terminal carboxylic acid during peptide elongation, their chemical properties dictate their suitability for different applications.
At a Glance: Key Differences
| Feature | Methyl Ester | Benzyl Ester |
| Deprotection Condition | Saponification (basic hydrolysis) | Catalytic Hydrogenolysis or Strong Acid (HF) |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, Trt) | Orthogonal to base-labile groups (e.g., Fmoc) |
| Racemization Risk | Higher risk during basic deprotection (saponification)[1] | Lower risk under standard deprotection conditions |
| Side Reactions | Potential for hydrolysis of side-chain esters under basic conditions | Potential for incomplete cleavage with bulky peptides; requires specialized equipment for HF cleavage[2] |
| Typical Strategy | Less common in standard Fmoc or Boc SPPS due to harsh deprotection | Integral to the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy[2] |
Performance Data: A Quantitative Look
The following table summarizes typical performance metrics for methyl and benzyl esters under various synthetic conditions. It is important to note that yields and purity are highly sequence-dependent and can be optimized by adjusting coupling and deprotection parameters.
| Protecting Group | Synthesis Strategy | Deprotection Method | Typical Yield (%) | Crude Purity (%) | Racemization | Reference |
| Methyl Ester | Solution-phase | Saponification (NaOH/H2O) | 60-85 | Variable | Can be significant, especially with N-methylamino acids[1] | [1] |
| Benzyl Ester | Boc/Bzl SPPS | Catalytic Hydrogenolysis (H₂, Pd/C) | 80-95 | Good to Excellent | Minimal | [3] |
| Benzyl Ester | Boc/Bzl SPPS | Hydrogen Fluoride (HF) | 70-90 | Good | Minimal | [2] |
| Methyl Ester | Trityl side-chain anchoring SPPS | TFA-based cleavage | 82 | 81 | Minimal reported for a specific sequence[4] | [4] |
Chemical Pathways and Structures
To visualize the chemical transformations involved, the following diagrams illustrate the structures of the protected amino acids and the deprotection mechanisms.
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments discussed.
Protocol 1: C-Terminal Methyl Esterification of an Amino Acid
Objective: To protect the C-terminal carboxyl group of an amino acid as a methyl ester.
Materials:
-
Amino acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl) (1.1 - 2.0 eq)
-
Diethyl ether
Procedure using SOCl₂: [5]
-
Cool a suspension of the amino acid in anhydrous methanol to -10 °C in an ice-salt bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amino acid methyl ester hydrochloride.
-
Collect the solid by filtration and dry under vacuum.
Procedure using TMSCl: [6]
-
To a stirred suspension of the amino acid in methanol at room temperature, slowly add trimethylchlorosilane.
-
Stir the mixture at room temperature until the reaction is complete (typically 12-24 hours), as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
Protocol 2: C-Terminal Benzyl Esterification of an Amino Acid
Objective: To protect the C-terminal carboxyl group of an amino acid as a benzyl ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-AA-OH) (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or Cesium carbonate (Cs₂CO₃) (1.1-1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the N-protected amino acid in anhydrous DMF.
-
Add the base (DIPEA or Cs₂CO₃) and stir for 15-30 minutes at room temperature.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Saponification of a C-Terminal Methyl Ester
Objective: To deprotect a C-terminal methyl ester.
Materials:
-
Peptide methyl ester (1.0 eq)
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
1 M Hydrochloric acid (HCl) solution
Procedure: [7]
-
Dissolve the peptide methyl ester in a mixture of THF (or MeOH) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution dropwise while stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with 1 M HCl to pH ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected peptide.
Caution: Saponification can lead to racemization, especially for sterically hindered or N-methylated amino acids.[1] Reaction conditions such as temperature and reaction time should be carefully controlled.
Protocol 4: Catalytic Hydrogenolysis of a C-Terminal Benzyl Ester
Objective: To deprotect a C-terminal benzyl ester under mild conditions.
Materials:
-
Peptide benzyl ester
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen donor such as formic acid or ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure: [3]
-
Dissolve the peptide benzyl ester in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., using a balloon).
-
If using a hydrogen donor, add formic acid or ammonium formate to the reaction mixture.
-
Stir the reaction vigorously at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Conclusion
The choice between methyl and benzyl esters for C-terminal protection is a critical decision in peptide synthesis. Benzyl esters, with their stability to a wide range of conditions and mild deprotection via catalytic hydrogenolysis, are a robust and widely used option, particularly within the Boc/Bzl strategy. Methyl esters, while simple to introduce, present challenges in their deprotection, with the basic conditions required for saponification posing a risk of racemization and side reactions. However, for specific applications where basic conditions are tolerable or alternative mild cleavage strategies are employed, methyl esters can be a viable option. Ultimately, a thorough understanding of the chemical properties of each protecting group and the overall synthetic scheme is essential for the successful synthesis of the target peptide.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Crude Peptides Synthesized with Fmoc-Lys(Boc)-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step that dictates the reliability of experimental results and the viability of therapeutic candidates. This guide provides a comprehensive comparison of methods for assessing the purity of crude peptides synthesized using Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone building block in Solid-Phase Peptide Synthesis (SPPS).
The use of Fmoc-Lys(Boc)-OH allows for the incorporation of a lysine residue with its side chain protected by the acid-labile Boc group, while the Fmoc group on the alpha-amine is removed under mild basic conditions in each cycle of peptide elongation.[1][2] This orthogonal protection strategy is fundamental to modern peptide chemistry.[1] However, the nature of stepwise chemical synthesis inevitably leads to a heterogeneous crude product containing the desired full-length peptide alongside a variety of impurities.[3][4] Accurate and robust analytical techniques are therefore essential to characterize this mixture before downstream applications.
Comparing Peptide Synthesis Strategies: Impact on Crude Purity
The choice of synthesis strategy significantly influences the purity profile of the resulting crude peptide. While Solid-Phase Peptide Synthesis (SPPS) is the most common method due to its speed and amenability to automation, other strategies offer distinct advantages and disadvantages.[5][6]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Microwave-Assisted Peptide Synthesis (MAPS) |
| Principle | The peptide is assembled on an insoluble solid support (resin).[5] | Peptide synthesis is carried out entirely in solution.[7] | A modification of SPPS where microwave energy accelerates reaction steps.[5] |
| Typical Crude Purity | Often in the range of 20-40%, but can exceed 60% with high-quality reagents.[8] | Generally higher initial purity due to intermediate purification possibilities.[9] | Often yields a product of higher initial purity compared to conventional SPPS.[5] |
| Key Advantages | Speed, ease of automation, simplified purification of the final product.[5] | Scalability, cost-effective for large-scale production of shorter peptides, allows for purification of intermediates.[6][7] | Significantly reduced synthesis time, improved efficiency for difficult sequences.[5] |
| Common Impurities | Truncated sequences, deletion sequences, side-reaction products (oxidation, racemization).[3][10] | By-products from coupling reagents, impurities that are difficult to separate from the desired peptide in solution. | Similar to SPPS, but the risk of certain side reactions can be temperature-dependent. |
Core Impurities in Crude Peptides from Fmoc-SPPS
Understanding the potential impurities is crucial for developing effective purification and analysis strategies. The most common impurities arising from Fmoc-SPPS include:
-
Truncation Sequences : Peptides that have prematurely stopped elongating. This is often due to incomplete deprotection of the N-terminal Fmoc group.[10]
-
Deletion Sequences : The absence of one or more amino acids in the peptide chain, typically caused by incomplete coupling reactions.[11][12]
-
Insertion Sequences : The addition of an extra amino acid, which can occur if excess activated amino acid is not completely washed away.[13]
-
Protecting Group Adducts : Peptides with protecting groups that were not successfully removed during the final cleavage step.[3]
-
Products of Side Reactions : These can include oxidation (especially of Met or Trp residues), racemization leading to diastereomers, and aspartimide formation.[3][13]
Experimental Protocols for Purity Assessment
The two primary techniques for the comprehensive analysis of crude peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity determination and Mass Spectrometry (MS) for identity confirmation.[4][14]
Protocol 1: Purity Assessment by RP-HPLC
RP-HPLC is the industry standard for quantifying the purity of a peptide sample by separating the target peptide from its impurities based on hydrophobicity.[15][16]
1. Sample Preparation:
- Dissolve the crude peptide in an appropriate solvent, such as 0.1% trifluoroacetic acid (TFA) in water or a water/acetonitrile mixture.[16]
- Vortex the sample to ensure complete dissolution.
- Centrifuge the sample to pellet any insoluble material.
- Transfer the supernatant to an HPLC vial.
2. Chromatographic System:
- Column : A C18 reversed-phase column is most commonly used.[14][16]
- Mobile Phase A : 0.1% TFA in water.[16]
- Mobile Phase B : 0.1% TFA in acetonitrile.[16]
- Gradient : A typical starting point is a linear gradient from 5% to 65% of Mobile Phase B over 30 minutes. This can be optimized based on the peptide's hydrophobicity.[16]
- Flow Rate : 1.0 mL/min.
- Detection : UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Tyr and Trp).[16]
3. Data Analysis:
- The purity is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[16]
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming that the primary peak in the HPLC chromatogram corresponds to the peptide of interest with the correct molecular weight.[8][14]
1. Sample Preparation:
- The sample is typically diluted from the same stock prepared for HPLC analysis.
2. Mass Spectrometry System (LC-MS):
- The HPLC system is coupled directly to a mass spectrometer, often an Electrospray Ionization (ESI) source.[4][17]
- Ionization Mode : Positive ion mode is standard for peptides.
- Mass Range : Scan a range appropriate for the expected mass of the peptide (e.g., 300-2000 m/z).[8]
3. Data Analysis:
- Deconvolute the mass spectrum obtained for the main HPLC peak to determine the monoisotopic mass.
- Compare the experimentally determined mass with the theoretical mass of the target peptide. This confirms the identity of the product and helps in the characterization of impurities.[4]
Visualizing Workflows and Pathways
Caption: Experimental workflow for peptide purity assessment.
Caption: A generic peptide-activated signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 7. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. mdpi.com [mdpi.com]
- 13. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. jpt.com [jpt.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical methods and Quality Control for peptide products [biosynth.com]
A Comparative Guide to Orthogonally Protected Lysine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Alternatives for Site-Specific Peptide Modification
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures such as branched peptides, cyclic peptides, and post-translationally modified proteins. For decades, the Fmoc/tBu strategy has been a cornerstone of solid-phase peptide synthesis (SPPS), offering a robust and versatile approach. Within this framework, the choice of how to protect the side chain of trifunctional amino acids like lysine is critical for enabling selective, on-resin modifications.
This guide provides an objective comparison of several key orthogonally protected lysine derivatives used as alternatives to the more traditional Boc-Lys(Fmoc)-OMe in specific applications. We will delve into the performance of common alternatives such as Fmoc-Lys(Alloc)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH, supported by available experimental data. Detailed protocols for their use and a visual representation of a relevant synthetic workflow are provided to aid researchers in selecting the optimal building block for their specific needs.
Comparison of Key Performance Indicators
The selection of a lysine derivative for SPPS is often guided by the orthogonality of its side-chain protecting group, the conditions required for its removal, and its impact on the overall yield and purity of the final peptide. The following table summarizes these key performance indicators for this compound and its common alternatives.
| Building Block | Side-Chain Protecting Group | Deprotection Conditions | Typical Purity of Amino Acid Derivative | Reported Final Peptide Purity/Yield | Key Advantages & Considerations |
| This compound | Fmoc (Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | ≥98.0% | High | Fmoc group is base-labile, allowing for on-resin modification after its removal. However, it is not orthogonal to the Nα-Fmoc group used in standard SPPS, requiring a switch in N-terminal protection strategy (e.g., to Boc) for the preceding residue. |
| Fmoc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM. | ≥95.0% - ≥97% | High | Fully orthogonal to both acid- and base-labile protecting groups.[1] Deprotection is performed under neutral conditions, which is beneficial for sensitive peptide sequences. Requires handling of a palladium catalyst. |
| Fmoc-Lys(ivDde)-OH | ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF | ≥98.0% - ≥99.0% | 41% overall yield reported for a specific synthesis.[2] | Orthogonal to acid- and base-labile groups.[3] The bulky ivDde group can sometimes lead to steric hindrance during coupling.[3] |
| Fmoc-Lys(Mtt)-OH | Mtt (4-Methyltrityl) | Mildly acidic conditions (e.g., 1% TFA in DCM with scavengers) | ≥95.0% - ≥99.4% | High | The Mtt group is highly acid-labile, allowing for its removal without affecting more robust acid-labile groups like tBu.[4][5] This makes it suitable for on-resin modifications in the presence of tBu-protected residues. |
Experimental Protocols
The following are detailed protocols for the selective deprotection of the side chains of the discussed lysine derivatives and a general protocol for solid-phase peptide synthesis.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the fundamental steps for elongating a peptide chain on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 4 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the Alloc Group
-
Resin Preparation: Swell the peptide-resin containing the Lys(Alloc) residue in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve the Pd(PPh₃)₄ catalyst (0.1 equivalents) in DCM. Add a scavenger, such as phenylsilane (20 equivalents).
-
Alloc Removal: Add the deprotection cocktail to the resin and agitate the mixture for 20 minutes at room temperature.
-
Repeat Treatment: Drain the solution and repeat the treatment with a fresh deprotection cocktail for another 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 times) to remove the catalyst and byproducts.
Protocol 3: Selective Deprotection of the ivDde Group
-
Resin Preparation: Swell the peptide-resin containing the Lys(ivDde) residue in DMF.
-
Deprotection Cocktail Preparation: Prepare a 2% solution of hydrazine monohydrate in DMF.
-
ivDde Removal: Treat the resin with the hydrazine solution for 3-5 minutes at room temperature.
-
Repeat Treatment: Drain the solution and repeat the treatment 2-3 times until the deprotection is complete. Progress can be monitored by UV spectrophotometry by detecting the cleavage product.
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
Protocol 4: Selective Deprotection of the Mtt Group
-
Resin Preparation: Swell the peptide-resin containing the Lys(Mtt) residue in DCM for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) and 1% triisopropylsilane (TIS) as a scavenger in DCM.
-
Mtt Removal: Treat the resin with the deprotection cocktail and gently agitate for 30 minutes at room temperature.
-
Repeat Treatment: Drain the solution and repeat the treatment with a fresh deprotection cocktail.
-
Washing: Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and then thoroughly with DMF and DCM.
Visualization of a Synthetic Workflow
The synthesis of ubiquitinated proteins is a powerful tool for studying cellular signaling pathways. The following diagram illustrates a general workflow for the semi-synthesis of a ubiquitinated histone H2B peptide, a key player in chromatin regulation. This process often utilizes an orthogonally protected lysine derivative to specify the site of ubiquitin attachment.
Caption: Workflow for the semi-synthesis of a ubiquitinated histone H2B peptide.
Conclusion
The choice of a lysine protecting group strategy is a critical decision in the design of a synthetic peptide campaign, especially when site-specific modifications are required. While this compound offers a viable option, its lack of orthogonality with the standard Nα-Fmoc protecting group necessitates alterations to the synthetic scheme. Alternatives such as Fmoc-Lys(Alloc)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Mtt)-OH provide true orthogonality, allowing for selective deprotection of the lysine side chain under mild and specific conditions. This flexibility is invaluable for the synthesis of complex peptides, including those with branched structures or post-translational modifications like ubiquitination. By carefully considering the deprotection conditions, potential for steric hindrance, and the nature of the target peptide, researchers can select the most appropriate building block to achieve their synthetic goals with high efficiency and purity.
References
- 1. Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 [smolecule.com]
- 2. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]
- 5. Fmoc-Lys(Mtt)-OH Novabiochem 167393-62-6 [sigmaaldrich.com]
A Comparative Guide to the Characterization of Peptides with Modified Lysine Residues
The post-translational modification (PTM) of lysine residues is a fundamental mechanism regulating protein function, cellular signaling, and disease pathogenesis.[1][2] Modifications such as acetylation, methylation, ubiquitination, and succinylation add a layer of complexity to the proteome, influencing protein structure, stability, and interaction networks.[1][3] For researchers in drug development and life sciences, the accurate identification and quantification of these modifications are critical for understanding biological processes and discovering new therapeutic targets.
This guide provides an objective comparison of the primary analytical techniques used to characterize peptides with modified lysine residues. We present supporting experimental data, detailed protocols for key methods, and visual workflows to aid in experimental design and technology selection.
Overview of Key Analytical Techniques
The characterization of lysine PTMs is challenging due to their low stoichiometry, dynamic nature, and the potential for multiple modifications on a single protein.[2][4][5] Several powerful analytical techniques have been developed to address these challenges, each with distinct advantages and limitations. The most prominent methods include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Edman degradation.[1][6][7]
-
Mass Spectrometry (MS): MS-based proteomics is the cornerstone for identifying and quantifying PTMs on a large scale.[8][9] It offers high sensitivity and specificity, allowing for the precise localization of modification sites within a peptide's sequence.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution.[6][10] It can provide atomic-level information about how lysine modifications impact the local conformation and dynamics of a peptide.[11]
-
Edman Degradation: This classical method determines the amino acid sequence of a peptide by sequentially cleaving residues from the N-terminus.[7][12] While largely superseded by MS for high-throughput sequencing, it can be useful for identifying modifications at or near the N-terminus of a peptide.[13]
-
Antibody-Based Methods: Techniques like Western blotting and immunoprecipitation utilize antibodies that specifically recognize modified lysine residues (e.g., anti-acetyl-lysine).[4][14] These methods are excellent for detecting the presence of a specific PTM and for enriching modified proteins or peptides from complex mixtures.[15]
Comparative Analysis of Analytical Techniques
Choosing the appropriate technique depends on the specific research question, sample complexity, and desired information. The following table summarizes the key performance characteristics of the primary methods used for analyzing lysine-modified peptides.
| Technique | Primary Information | Sensitivity | Throughput | Site Localization | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Peptide Sequence, PTM Site, Relative Quantification | High (femtomole to attomole) | High | High Precision | Unbiased detection of known and novel PTMs; suitable for complex proteomes.[1][16] | Requires enrichment for low-abundance PTMs; labile PTMs can be lost during analysis.[2] |
| NMR Spectroscopy | 3D Structure, Conformation, Dynamics | Low (micromole to millimole) | Low | Indirect | Provides atomic-level structural and dynamic information in solution.[6][17] | Requires large amounts of pure sample; limited to smaller proteins/peptides (<50 kDa).[10] |
| Edman Degradation | N-terminal Sequence | Moderate (picomole) | Low | N-terminus Only | Can be performed directly on PVDF membranes after gel separation.[7] | Cannot sequence past ~50 residues; blocked N-termini prevent analysis.[7] |
| Antibody-Based Methods | PTM Presence, Enrichment | High | Moderate-High | Indirect | Highly specific for target PTM; excellent for enrichment prior to MS.[4][15] | Dependent on antibody availability and specificity; potential for cross-reactivity.[2] |
In-Depth Focus: Mass Spectrometry-Based Proteomics
Due to its high sensitivity, throughput, and specificity, mass spectrometry is the most powerful and widely used technique for the global analysis of protein modifications.[8] The "bottom-up" or "shotgun" proteomics approach is the most common strategy.[9][18]
General Workflow for Bottom-Up Proteomics
The bottom-up workflow involves the enzymatic digestion of proteins into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] For low-abundance modifications like acetylation or methylation, an enrichment step is crucial to increase their detectability.[4][9]
Caption: General workflow for MS-based analysis of modified peptides.
Crucial Step: Enrichment of Modified Peptides
Given that modified peptides are often present at very low levels compared to their unmodified counterparts, an enrichment step prior to MS analysis is essential for comprehensive characterization.[2][4] The choice of enrichment strategy is critical and depends on the specific modification of interest.
Caption: Decision guide for selecting a peptide enrichment strategy.
The two most common strategies for enriching acylated peptides are antibody-based enrichment and chemical derivatization.[4]
| Enrichment Strategy | Principle | Target Scope | Advantages | Limitations |
| Antibody-Based | Modification-specific antibodies (e.g., pan-acetyl-lysine) are used for immunoprecipitation.[4] | Well-characterized acylations like acetylation, propionylation, ubiquitination.[4][19] | High specificity; suitable for high-throughput studies.[4] | Antibody quality and batch-to-batch consistency can vary; potential for motif bias.[2][4] |
| Chemical Derivatization | Chemical reactions are used to tag or alter modified residues, facilitating their capture.[4][20] | Broad-range acylations, novel or undefined modifications, low-abundance PTMs.[4][21] | Broader detection scope; not limited by antibody availability. | Can involve multi-step protocols; potential for side reactions. |
Experimental Protocols
Protocol: Immunoaffinity Enrichment and LC-MS/MS of Acetylated Peptides
This protocol outlines a typical workflow for identifying lysine acetylation sites from cultured cells.
1. Protein Extraction and Digestion:
-
Lyse cell pellets in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest proteins into peptides by adding sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the peptides under vacuum.
2. Immunoaffinity Enrichment of Acetylated Peptides:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM MOPS/NaOH pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).
-
Prepare anti-acetyllysine antibody-conjugated beads (e.g., Protein A/G agarose beads).
-
Incubate the peptide solution with the antibody-beads overnight at 4°C with gentle rotation.[15]
-
Wash the beads several times with IP buffer, followed by washes with water to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
3. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a loading buffer (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.[19]
-
Separate peptides on a reversed-phase C18 column using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in an MS1 scan are selected for fragmentation (MS/MS).[22]
4. Data Analysis:
-
Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Mascot or MaxQuant.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and acetylation of lysine as variable modifications.[23]
-
Use a strict false discovery rate (FDR) of <1% to ensure confident identification of peptides and modification sites.[9]
Application Example: Lysine Acetylation in Cellular Signaling
Lysine acetylation is a dynamic and reversible PTM that plays a key role in regulating gene expression, metabolism, and other cellular processes.[3] It is controlled by the opposing actions of Lysine Acetyltransferases (KATs), which add the acetyl group, and Lysine Deacetylases (KDACs), which remove it.[3] Understanding this interplay is crucial for drug development, particularly in oncology and metabolic diseases.
Caption: Signaling pathway of reversible lysine acetylation.
References
- 1. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Enrichment Strategy for Acylated Peptides? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ehu.eus [ehu.eus]
- 13. ABRF ESRG 2005 study: identification of seven modified amino acids by Edman sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Research Strategies for Post-Translational Modification - Creative Proteomics [creative-proteomics.com]
- 17. Peptide structural analysis by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-proteomics.com [creative-proteomics.com]
- 19. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic lysine oxidation as a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteome-wide enrichment of proteins modified by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. msbioworks.com [msbioworks.com]
A Researcher's Guide to Coupling Reagents for Boc-Lys(Fmoc)-OMe in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant for achieving high yield and purity. This guide provides a comparative overview of common coupling reagents for the incorporation of the orthogonally protected amino acid, Boc-Lys(Fmoc)-OMe. This valuable building block allows for selective deprotection and modification of the lysine side chain, making it a staple in the synthesis of complex peptides and peptidomimetics.
The performance of a coupling reagent is primarily assessed by its efficiency in forming a peptide bond, the speed of the reaction, and its ability to suppress side reactions, most notably racemization. For this compound, where the bulky tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups can introduce steric hindrance, the choice of a highly efficient coupling reagent is paramount.
Performance Comparison of Common Coupling Reagents
The following table summarizes the performance of widely used coupling reagents. While direct comparative data for this compound is not extensively published, this table is compiled from performance data with sterically hindered and standard Fmoc-amino acids, providing a reliable reference for researchers.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, especially for hindered amino acids.[1] Based on HOAt, which helps to reduce racemization.[2] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | A widely used and effective coupling reagent.[3] Potential for guanidinylation of the N-terminus if used in excess.[4] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar reactivity to HATU, often with better solubility and stability.[3] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Efficient for hindered couplings and avoids the risk of guanidinylation.[1][5] Byproducts can sometimes be challenging to remove.[1] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate | A cost-effective option for standard couplings.[1] Generally slower and less effective for sterically hindered residues.[1] |
Experimental Protocols
This section outlines a generalized protocol for the comparative evaluation of different coupling reagents for the incorporation of this compound in SPPS.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
Coupling reagents (HATU, HBTU, PyBOP, DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Activation and Coupling):
-
For HATU/HBTU/PyBOP: In a separate vial, dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin.
-
For DIC/HOBt: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF. Add this solution to the resin, followed by the addition of DIC (3 eq.).
-
-
Coupling Reaction: Agitate the reaction mixture at room temperature for the time specified in the comparison table, or until a negative Kaiser test is obtained.
-
Washing: After the coupling is complete, wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide and remove the Boc protecting group.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Analyze the purity of the peptide by HPLC and confirm its identity by mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key processes in the comparative evaluation of coupling reagents for this compound.
Caption: Workflow for comparing coupling reagent performance.
Caption: Logic of peptide bond formation during coupling.
References
Safety Operating Guide
Proper Disposal of Boc-Lys(Fmoc)-OMe: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in peptide synthesis and other advanced scientific endeavors, the proper handling and disposal of specialized reagents like Boc-Lys(Fmoc)-OMe is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also fosters a culture of safety and minimizes the environmental impact of research activities. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated waste streams.
Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains specific hazard information and disposal guidelines that supersede any general advice.
Hazard Identification and Safety Precautions
While many protected amino acids are not classified as hazardous substances in their pure form, it is crucial to handle all laboratory chemicals with care. Personal Protective Equipment (PPE) should be worn at all times when handling this compound and its associated waste.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder, a dust mask or respirator may be necessary.
**Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated items such as weighing paper, gloves, and bench paper should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound and solvents from experimental procedures should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Waste from deprotection steps, which may contain hazardous chemicals like piperidine (for Fmoc removal) or trifluoroacetic acid (TFA) (for Boc removal), must be collected as hazardous waste. These solutions are often corrosive and toxic and should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Step 2: Containerization and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks or spills.
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents.[1][2]
-
List the full chemical name of each component (e.g., "this compound," "Piperidine," "Dimethylformamide"). Avoid using abbreviations or chemical formulas.[1]
-
Include the approximate percentage or volume of each component.
-
Indicate the date when the waste was first added to the container.
-
Provide the name and contact information of the principal investigator or responsible person.[1]
-
Step 3: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Store liquid waste containers in secondary containment trays to prevent the spread of spills.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions. For example, acidic waste should be stored separately from basic waste.
-
The total volume of hazardous waste in an SAA should not exceed 55 gallons.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup of the hazardous waste. They will provide specific instructions on preparing the waste for collection by a licensed hazardous waste disposal contractor.
Quantitative Data Summary
The following table summarizes key information pertinent to the handling and disposal of this compound, based on data for structurally similar compounds.
| Parameter | Value/Information | Source |
| Chemical Formula | C₃₂H₃₅N₃O₇ | N/A |
| Molecular Weight | 589.6 g/mol | N/A |
| Physical State | Solid (Powder) | N/A |
| Hazard Classification | Not classified as hazardous under GHS (for related compounds) | [1] |
| Storage Temperature | 2-8 °C, in a dry and well-ventilated place | [1] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Waste Disposal Method | Via a licensed hazardous waste disposal company | [6][7] |
Experimental Protocol: Fmoc Deprotection Waste Handling
The removal of the Fmoc protecting group is a common procedure in peptide synthesis that generates hazardous waste.
Methodology:
-
Reagent Preparation: A solution of 20% piperidine in dimethylformamide (DMF) is typically used for Fmoc deprotection.
-
Deprotection Reaction: The solid-phase resin with the Fmoc-protected amino acid is treated with the piperidine/DMF solution.
-
Waste Collection: The filtrate from the deprotection step, containing piperidine, DMF, and the dibenzofulvene-piperidine adduct, is collected in a designated hazardous waste container labeled "Piperidine/DMF Waste."
-
Resin Washing: The resin is washed multiple times with DMF, and these washes are also collected in the same hazardous waste container.
-
Container Sealing and Labeling: The container is securely sealed and labeled with the full chemical names and approximate concentrations of the contents.
-
Storage and Disposal: The waste container is stored in the SAA until it is collected for disposal by the EHS department.
Logical Relationship Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Boc-Lys(Fmoc)-OMe
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Lys(Fmoc)-OMe (Nα-tert-Butoxycarbonyl-Nε-fluorenylmethoxycarbonyl-L-lysine methyl ester). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this amino acid derivative commonly used in peptide synthesis.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure risks such as inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | Conforming to EN166 or NIOSH approved, with side-shields.[1] | Protects eyes from dust particles and accidental splashes of solutions. |
| Face Shield | To be worn in addition to safety glasses when there is a significant splash hazard.[2][3] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant.[3][4] | Prevents direct skin contact with the compound. Gloves must be inspected prior to use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | Standard lab coat.[4] | Protects skin and personal clothing from contamination due to spills. |
| Respiratory Protection | Dust Mask/Respirator | Use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask when handling larger quantities or if dust is generated.[1] | Avoids the inhalation of fine powder particles.[2] Work should ideally be conducted in a fume hood.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice.[4] | Protects against accidental spills and other physical hazards in the laboratory. |
Experimental Protocols: Handling and Disposal
Proper handling and disposal procedures are crucial for laboratory safety and environmental protection.
Handling Procedure:
-
Preparation: Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered.[3] All necessary PPE should be worn correctly.
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1][3]
-
Use appropriate tools, such as spatulas and weigh boats, to handle the powder.
-
Avoid creating and inhaling dust.[1]
-
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan:
The disposal of this compound and any contaminated materials must be carried out in compliance with local, regional, and national regulations.[1]
-
Solid Waste:
-
Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, labeled liquid waste container.
-
Do not discharge the chemical into drains or the environment.[1]
-
-
Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as liquid chemical waste before the container is discarded.
-
Waste Pickup: Arrange for the disposal of all chemical waste through your institution's certified hazardous waste management service.
Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
